molecular formula C7H6N4OS B1194615 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol CAS No. 23567-67-1

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Cat. No.: B1194615
CAS No.: 23567-67-1
M. Wt: 194.22 g/mol
InChI Key: HSMPDEMRJJNQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, also known as 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, is a useful research compound. Its molecular formula is C7H6N4OS and its molecular weight is 194.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thiatriazol-5-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)8-7-9-10-11-13-7/h1-4,12H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMPDEMRJJNQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=NS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946347
Record name 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23567-67-1
Record name 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23567-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abbott 31699
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1,2,3,4-thiatriazol-5-ylamino)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(P-HYDROXYANILINO)-1,2,3,4-THIATRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2QU2ZKF55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the chemical structure, physicochemical properties, and a proposed synthetic route for this molecule, based on established chemical principles. Furthermore, a complete guide to its characterization using modern analytical techniques is provided, along with a discussion of its potential biological activities and applications, extrapolated from existing knowledge of related thiatriazole and aminophenol derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the thiatriazole and aminophenol scaffolds have garnered significant attention due to their diverse pharmacological profiles. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol integrates these two important pharmacophores, suggesting a potential for unique biological activities. Thiatriazole derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities.[1][2] Similarly, aminophenol derivatives are key intermediates in the synthesis of many drugs and also possess intrinsic biological activities.[3] This guide aims to provide a detailed technical framework for the synthesis, purification, and characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, thereby facilitating further research into its potential as a lead compound in drug discovery programs.

Chemical Structure and Properties

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a small molecule with the molecular formula C₇H₆N₄OS.[4] Its structure consists of a phenol ring substituted with an amino group, which in turn is linked to the 5-position of a 1,2,3,4-thiatriazole ring.

Systematic IUPAC Name: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol[4]

Key Identifiers:

  • CAS Number: 23567-67-1[4]

  • PubChem CID: 90174[4]

The chemical structure and key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₆N₄OS[4]
Molecular Weight194.22 g/mol [4]
XLogP31.8[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count5[5]
Rotatable Bond Count2[5]

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1[label="H"]; N1 [label="N"]; H2[label="H"]; C7 [label="C"]; N2 [label="N"]; N3 [label="N"]; N4 [label="N"]; S1 [label="S"];

// Define positions for atoms C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; O1 [pos="-1.2,-2.1!"]; H1[pos="-1.8,-1.7!"]; N1 [pos="-1.2,0.7!"]; H2[pos="-1.8,0.3!"]; C7 [pos="-2.4,1.4!"]; N2 [pos="-3.6,0.7!"]; N3 [pos="-4.2,-0.3!"]; N4 [pos="-3.3,-1.2!"]; S1 [pos="-1.9,-0.5!"];

// Define bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1; C6 -- O1; O1 -- H1; C1 -- N1; N1 -- H2; N1 -- C7; C7 -- N2 [style=double]; N2 -- N3; N3 -- N4; N4 -- S1; S1 -- C7; }

Caption: 2D Chemical Structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Proposed Synthesis

Synthesis of the Thiosemicarbazide Precursor

The first step is the synthesis of the key intermediate, 4-(4-hydroxyphenyl)thiosemicarbazide. This can be achieved by reacting 4-aminophenol with ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid.

synthesis_step1 Step 1: Synthesis of 4-(4-hydroxyphenyl)thiosemicarbazide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Aminophenol 4-Aminophenol Reaction Mixture Reaction Mixture 4-Aminophenol->Reaction Mixture Ammonium Thiocyanate Ammonium Thiocyanate Ammonium Thiocyanate->Reaction Mixture Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Reaction Mixture Reflux in Ethanol Reflux in Ethanol 4-(4-hydroxyphenyl)thiosemicarbazide 4-(4-hydroxyphenyl)thiosemicarbazide Reflux in Ethanol->4-(4-hydroxyphenyl)thiosemicarbazide Cooling and Precipitation Reaction Mixture->Reflux in Ethanol Heat

Caption: Workflow for the synthesis of the thiosemicarbazide precursor.

Diazotization and Cyclization to form 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

The second and final step is the diazotization of the thiosemicarbazide intermediate followed by intramolecular cyclization to yield the target compound. This reaction is typically carried out at low temperatures using sodium nitrite and a strong acid.[6][7]

synthesis_step2 Step 2: Diazotization and Cyclization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-(4-hydroxyphenyl)thiosemicarbazide 4-(4-hydroxyphenyl)thiosemicarbazide Reaction Mixture Reaction Mixture 4-(4-hydroxyphenyl)thiosemicarbazide->Reaction Mixture Sodium Nitrite Sodium Nitrite Sodium Nitrite->Reaction Mixture Slow addition Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Reaction Mixture 0-5 °C in Aqueous Solution 0-5 °C in Aqueous Solution 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol 0-5 °C in Aqueous Solution->4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Precipitation Reaction Mixture->0-5 °C in Aqueous Solution Stirring

Caption: Workflow for the diazotization and cyclization to the final product.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-hydroxyphenyl)thiosemicarbazide

  • To a solution of 4-aminophenol (1 eq.) in ethanol, add concentrated hydrochloric acid (1.1 eq.) dropwise with stirring.

  • Add a solution of ammonium thiocyanate (1.2 eq.) in water to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-hydroxyphenyl)thiosemicarbazide.

Step 2: Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

  • Suspend 4-(4-hydroxyphenyl)thiosemicarbazide (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the suspension, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Collect the resulting precipitate by vacuum filtration, wash with copious amounts of cold water to remove any unreacted salts.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][8][9][10]

  • Dry the purified crystals under vacuum to obtain 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Analytical Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the amine proton, and the hydroxyl proton. The aromatic protons should appear as a set of doublets, characteristic of a para-substituted benzene ring. The amine and hydroxyl protons will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.[11]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbons of the phenol ring and the thiatriazole ring.[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

  • A broad O-H stretching band for the phenolic hydroxyl group.

  • An N-H stretching band for the secondary amine.

  • Aromatic C-H stretching bands.

  • C=C stretching bands for the aromatic ring.

  • C-N and C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation of the thiatriazole ring is a key diagnostic feature.[3][12][13][14][15]

Potential Biological Activities and Applications

While specific biological data for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is not yet published, the presence of the thiatriazole and aminophenol moieties suggests several potential areas of pharmacological interest.

  • Antimicrobial and Antifungal Activity: Thiatriazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal properties.[1][2] The synthesized compound could be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Many heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated potent anticancer activity. The 1,3,4-thiadiazole scaffold, an isomer of the core in the title compound, has been extensively studied for its antiproliferative effects.[16]

  • Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

Safety and Handling

As a novel chemical entity, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Specific Hazards of Reagents:

  • Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes, and keep away from combustible materials.[17][18][19][20][21]

  • Hydrochloric Acid: A corrosive strong acid. Causes severe skin burns and eye damage. Handle with extreme care.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, purification, and characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. The proposed synthetic route is based on well-established chemical transformations and is expected to be a reliable method for obtaining this novel compound. The detailed characterization plan will ensure the confirmation of its structure and purity. The potential biological activities discussed herein provide a rationale for further investigation of this molecule as a potential lead compound in drug discovery. This guide is intended to empower researchers to explore the chemistry and therapeutic potential of this interesting heterocyclic compound.

References

  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007).
  • PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information.
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.).
  • Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024).
  • RSC Education. (n.d.). Purifying by recrystallisation.
  • ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...).
  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
  • PubMed Central. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sci-Hub. (n.d.). ChemInform Abstract: Mass Spectra of Some 1,3,4‐Thiadiazole Derivatives.
  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • PubMed Central. (n.d.). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules.
  • ResearchGate. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
  • ResearchGate. (2022). Novel triazole derivatives possessing imidazole: Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis)
  • ResearchGate. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. Letters in Organic Chemistry.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences.
  • PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite.
  • PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Arkivoc.
  • Chemtrade Logistics. (2025). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade.
  • ResearchGate. (2025). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Journal of the Indian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • CUNY Baruch College. (n.d.).
  • YouTube. (2013). Diazotization.
  • Material Safety Data Sheet. (n.d.).
  • RSC Publishing. (n.d.). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. New Journal of Chemistry.

Sources

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-((1,2,3,4-Thiatriazol-5-yl)amino)phenol: Nomenclature, Synthesis, and Medicinal Chemistry Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical entity 4-((1,2,3,4-thiatriazol-5-yl)amino)phenol. While this specific molecule is not prominently documented in current scientific literature, this paper deconstructs its core components—the 1,2,3,4-thiatriazole ring and the 4-aminophenol pharmacophore—to provide a foundational understanding for researchers. We will establish the formal IUPAC nomenclature, propose a viable synthetic pathway based on established chemical principles, and discuss the inherent chemical liabilities and potential, albeit speculative, applications from a medicinal chemistry perspective. This guide serves as a foundational resource for professionals interested in the synthesis and evaluation of novel high-energy heterocyclic compounds.

Nomenclature and Structural Elucidation

The structure is composed of a phenol ring substituted at the 4-position with an amino group, which in turn acts as a linker to the 5-position of a 1,2,3,4-thiatriazole ring.

  • Systematic IUPAC Name: 4-((1,2,3,4-thiatriazol-5-yl)amino)phenol

Structural Breakdown:

  • 1,2,3,4-Thiatriazole: A five-membered aromatic heterocycle containing one sulfur atom and four nitrogen atoms. The "1,2,3,4-" designation specifies the contiguous arrangement of these heteroatoms. This ring system is known for its inherent instability.[1]

  • 5-Amino Linker: The connection between the two main scaffolds is via an amine (-NH-) group at the C5 position of the thiatriazole ring.

  • 4-Aminophenol: A phenol ring where the hydroxyl group (-OH) is para to the amino linker. This moiety is a well-known structural alert and pharmacophore in drug development.

A search of common chemical databases (e.g., PubChem, Chemical Abstracts Service) does not yield significant results for this specific integrated structure, suggesting it is a novel or largely uncharacterized compound. Therefore, this guide will focus on the synthesis and properties of its constituent parts to build a predictive model of its behavior.

The 1,2,3,4-Thiatriazole Scaffold: A High-Energy Moiety

The 1,2,3,4-thiatriazole ring is a defining feature of the target molecule. Unlike more common thiazole or triazole isomers, this heterocycle is characterized by a chain of four nitrogen atoms, making it energetically unstable and prone to decomposition.[1]

Synthesis and Reactivity

The primary route to 5-substituted-1,2,3,4-thiatriazoles is the diazotization of a corresponding thiosemicarbazide precursor using nitrous acid (generated in situ from sodium nitrite and a strong acid).[1]

The key characteristic of this ring system is its propensity for thermal or photochemical decomposition. Upon heating, it readily extrudes molecular nitrogen (N₂) and elemental sulfur (S) to generate a highly reactive isothiocyanate intermediate. This decomposition is often rapid and can be explosive, requiring careful handling.[1]

Properties and Applications

The inherent instability of the 1,2,3,4-thiatriazole ring limits its application as a stable scaffold in final drug products. Its utility is primarily found in synthetic chemistry as an in situ source of isothiocyanates or in materials science where controlled gas evolution is desired.

Table 1: Key Properties of the 1,2,3,4-Thiatriazole Ring System

PropertyDescriptionReference
Class High-nitrogen, five-membered aromatic heterocycle.N/A
Key Feature Inherent energetic instability.[1]
Primary Synthesis Diazotization of thiosemicarbazides.[1]
Decomposition Decomposes upon heating to release N₂, S, and form an isothiocyanate. Can be explosive.[1]
Primary Utility Synthetic intermediate for isothiocyanate generation; gas-evolving material.[1]

Proposed Synthesis of 4-((1,2,3,4-Thiatriazol-5-yl)amino)phenol

A plausible synthetic route to the target compound can be designed based on the established chemistry of its core components. The logical approach involves a two-step process starting from the commercially available 4-aminophenol.

Workflow Rationale: The causality behind this workflow is straightforward. First, a thiosemicarbazide precursor containing the desired phenolic substituent must be constructed. This is the key intermediate. Second, this precursor undergoes cyclization via diazotization to form the unstable thiatriazole ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Cyclization A 4-Aminophenol D N-(4-hydroxyphenyl)thiourea (Intermediate) A->D B Ammonium Thiocyanate (or alternative thiocarbonyl source) B->D C Acid Catalyst (e.g., HCl) C->D F 1-(4-Hydroxyphenyl)thiosemicarbazide (Key Precursor) D->F E Hydrazine Hydrate E->F I Target Molecule: 4-((1,2,3,4-thiatriazol-5-yl)amino)phenol F->I Diazotization (0-5 °C) G Sodium Nitrite (NaNO₂) G->I H Hydrochloric Acid (HCl, aq.) H->I

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; success at each step is confirmed by characterization before proceeding, ensuring the integrity of the final product.

⚠️ SAFETY WARNING: This synthesis involves potentially explosive intermediates. All steps, particularly the final diazotization, must be conducted behind a blast shield in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective gloves, is mandatory.

Step 1: Synthesis of 1-(4-Hydroxyphenyl)thiosemicarbazide (Precursor)

  • Rationale: This step creates the essential thiosemicarbazide backbone required for cyclization. We will adapt a known procedure for creating substituted thiosemicarbazides.

  • Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in ethanol, add ammonium thiocyanate (1.2 equivalents).

  • Acidification: Slowly add concentrated hydrochloric acid (2 equivalents) and reflux the mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Isolation: Cool the reaction mixture and pour it into ice water. The resulting precipitate, N-(4-hydroxyphenyl)thiourea, is filtered, washed with cold water, and dried.

  • Hydrazinolysis: Reflux the isolated thiourea intermediate with hydrazine hydrate (1.5 equivalents) in ethanol for 8-12 hours.

  • Purification: After cooling, the precipitate of 1-(4-hydroxyphenyl)thiosemicarbazide is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure precursor.

  • Validation: Confirm the structure of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 4-((1,2,3,4-Thiatriazol-5-yl)amino)phenol

  • Rationale: This is a classic diazotization reaction to form the thiatriazole ring. Low temperature is critical to control the reaction rate and prevent premature decomposition of the product.[1]

  • Reaction Setup: Suspend the precursor, 1-(4-hydroxyphenyl)thiosemicarbazide (1 equivalent), in a 1:1 mixture of water and glacial acetic acid. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cold suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 1-2 hours. The formation of a precipitate indicates product formation.

  • Isolation and Handling: Filter the cold reaction mixture to collect the solid product. DO NOT DRY WITH HEAT. Gently press the solid between filter papers to remove excess solvent. The product should be stored wet or in solution and used immediately due to its expected instability.

  • Validation: Characterization is challenging due to instability. Rapid analysis by low-temperature NMR or infusion mass spectrometry may be possible. A decomposition study using a Mel-Temp apparatus would provide critical safety and stability data.[1]

Medicinal Chemistry Insights and Future Directions

From a drug development perspective, the proposed molecule presents both significant challenges and intriguing possibilities.

  • Chemical Liability: The primary concern is the inherent instability of the 1,2,3,4-thiatriazole ring. It is highly unlikely to survive physiological conditions, making it unsuitable as a stable pharmacophore in the traditional sense. It would be flagged by nearly all computational toxicology and stability models.

  • Potential as a Pro-drug: The molecule's instability could be leveraged in a pro-drug strategy. The thiatriazole could act as a bio-labile "carrier" group. Upon targeted decomposition (e.g., triggered by a specific physiological condition), it would release a reactive isothiocyanate derivative of 4-aminophenol. Isothiocyanates are a known class of bioactive compounds, and this strategy could be explored for targeted delivery.

G A Target Molecule (Pro-drug) B Physiological Trigger (e.g., pH, enzyme, heat) A->B C 4-isothiocyanato-phenol (Bioactive Agent) B->C D N₂ + S (Byproducts) B->D

Caption: Potential pro-drug activation pathway of the title compound.

  • Future Work: Researchers interested in this scaffold should prioritize a thorough investigation of its decomposition kinetics and byproducts. The primary research question is whether the decomposition can be controlled and if the resulting isothiocyanate possesses desirable biological activity. Synthesis of related analogues, perhaps replacing the phenol with other functional groups, could be used to modulate stability and activity.

Conclusion

While 4-((1,2,3,4-thiatriazol-5-yl)amino)phenol is not an established chemical entity, a thorough analysis of its constituent moieties provides a clear path for its synthesis and characterization. The dominant feature is the high-energy 1,2,3,4-thiatriazole ring, which imparts significant instability. This guide provides the necessary theoretical framework, a plausible and detailed synthetic protocol, and a critical evaluation of the molecule's potential within the field of drug discovery. Its value is likely not as a stable therapeutic agent but as a chemical tool or a pro-drug candidate whose instability is a functional feature to be exploited.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 12, 2026, from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 12, 2026, from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved February 12, 2026, from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2023). Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2023). Triazole Derivatives and Their Biological Activity - A Review. Retrieved February 12, 2026, from [Link]

  • Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 4-(5-Phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved February 12, 2026, from [Link]

  • St. Norbert College. (n.d.). The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. Retrieved February 12, 2026, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Retrieved February 12, 2026, from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved February 12, 2026, from [Link]

Sources

Technical Monograph: CAS 23567-67-1 (Abbott 31699)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 23567-67-1, chemically identified as 4-(1,2,3,4-thiatriazol-5-ylamino)phenol (also known as Abbott 31699), is a bioactive heterocyclic compound primarily utilized in drug discovery as a non-peptidyl peptidomimetic antagonist of N-cadherin .[1]

Unlike standard pharmaceutical intermediates, this compound is defined by a critical structural singularity: the 1,2,3,4-thiatriazole ring .[1] This moiety is not merely a scaffold but a reactive pharmacophore that exists in a dynamic equilibrium with its open-chain guanyl azide isomer.[1] This guide provides a rigorous technical analysis of its physicochemical behavior, synthesis via diazotization, and application in disrupting cell-adhesion pathways, specifically targeting the HAV (His-Ala-Val) binding motif of N-cadherin.[1]

Critical Safety Notice: The thiatriazole ring is thermally unstable. Above specific thresholds (typically >100°C), it decomposes exothermically to release nitrogen (


) and sulfur.[1] Protocols described herein prioritize thermal control to prevent energetic decomposition.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The utility of CAS 23567-67-1 relies on the electron-donating phenolic group coupled with the electron-withdrawing thiatriazole system.[1]

Table 1: Physicochemical Datasheet
PropertySpecificationTechnical Note
IUPAC Name 4-(1,2,3,4-thiatriazol-5-ylamino)phenol-
Synonyms Abbott 31699; p-(1,2,3,4-Thiatriazol-5-ylamino)phenol-
Molecular Formula

-
Molecular Weight 194.22 g/mol -
Appearance Off-white to pale yellow crystalline solidDarkens upon oxidation/light exposure.[1]
Melting Point 120–122°C (Decomposes)Do not exceed. Rapid decomposition above MP.[1]
Solubility DMSO, Methanol, AcetonePoorly soluble in water; insoluble in hexanes.[1]
pKa (Phenol) ~9.8Phenolic -OH is ionizable under basic conditions.[1]
Stability Thermally LabileStore at -20°C. Avoid shock/friction.[1]
Structural Dynamics: The Thiatriazole-Azide Equilibrium

A defining feature of this molecule is the valence tautomerism between the cyclic thiatriazole and the open-chain mercapto-azide.[1] In solution, particularly in polar aprotic solvents, the equilibrium shifts.[1]


[1]
  • Implication: This equilibrium is sensitive to temperature.[1] High temperatures favor the irreversible loss of

    
     from the azide form, leading to the formation of isothiocyanates or carbodiimides.[1] This dictates that all synthesis and drying steps must occur below 50°C .[1]
    

Synthesis & Purification Protocol

Objective: Synthesis of CAS 23567-67-1 via nitrosation of 4-(4-hydroxyphenyl)-3-thiosemicarbazide.[1]

Mechanism: The reaction proceeds through the formation of a thionitroso intermediate, which rapidly cyclizes to the thiatriazole ring.[1] This is a self-validating protocol: the evolution of gas (decomposition) indicates failure; precipitation of a stable solid indicates success.

Reagents
  • Precursor: 4-(4-hydroxyphenyl)-3-thiosemicarbazide (1.0 eq)[1]

  • Nitrosating Agent: Sodium Nitrite (

    
    ) (1.1 eq)[1]
    
  • Acid Catalyst: 15% Hydrochloric Acid (HCl)[1]

  • Solvent: Water / Ethanol (1:1 v/v)[1]

Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 250 mL round-bottom flask, suspend 10 mmol of 4-(4-hydroxyphenyl)-3-thiosemicarbazide in 50 mL of 15% HCl.

    • Control Point: Cool the suspension to 0–5°C using an ice-salt bath. Temperature control is non-negotiable to prevent diazonium decomposition.[1]

  • Diazotization (The Critical Step):

    • Dissolve 11 mmol of

      
       in 10 mL of water.[1]
      
    • Add the nitrite solution dropwise to the acidic suspension over 20 minutes.

    • Observation: The suspension will clear briefly as the intermediate forms, followed by the rapid precipitation of the thiatriazole product.[1]

    • Validation: Maintain temperature <5°C. If bubbling occurs (effervescence),

      
       is being lost, and the ring is decomposing.[1]
      
  • Crystallization & Isolation:

    • Stir at 0°C for 1 hour.

    • Filter the precipitate rapidly using a chilled Buchner funnel.

    • Wash the cake with ice-cold water (2 x 20 mL) to remove residual acid.[1]

    • Wash with cold diethyl ether (1 x 20 mL) to remove unreacted organic impurities.[1]

  • Drying (Safety Critical):

    • DO NOT OVEN DRY.

    • Dry under high vacuum at room temperature (25°C) for 12 hours.

    • QC Check: Measure Melting Point.[1][2] A sharp melting point with decomposition at ~120°C confirms the thiatriazole structure. A lower MP suggests ring opening or hydrolysis.[1]

SynthesisWorkflow Start Start: 4-(4-hydroxyphenyl)-3-thiosemicarbazide Acidification Suspend in 15% HCl Cool to 0-5°C Start->Acidification Nitrosation Add NaNO2 dropwise (Control Temp < 5°C) Acidification->Nitrosation Cyclization In-situ Cyclization to Thiatriazole (Precipitate forms) Nitrosation->Cyclization Nitrosation Filtration Vacuum Filtration Wash with Ice Water/Ether Cyclization->Filtration Drying Vacuum Dry @ 25°C (NO HEAT) Filtration->Drying Product Final Product: CAS 23567-67-1 Drying->Product

Figure 1: Synthesis workflow for CAS 23567-67-1 via thiosemicarbazide nitrosation.[1] Note critical temperature controls.

Biological Application: N-Cadherin Antagonism[1][9]

CAS 23567-67-1 was identified via pharmacophore modeling of ADH-1 (Exherin) , a cyclic peptide antagonist of N-cadherin.[1]

Mechanism of Action

N-cadherin (Neural Cadherin) is a transmembrane protein mediating calcium-dependent cell-cell adhesion.[1] In oncology, "Cadherin Switching" (E-cadherin downregulation, N-cadherin upregulation) drives epithelial-to-mesenchymal transition (EMT), promoting metastasis.[1]

  • Target Site: The HAV (His-Ala-Val) motif on the EC1 domain of N-cadherin.[1]

  • Binding Mode: CAS 23567-67-1 acts as a peptidomimetic , sterically occluding the HAV binding pocket.[1] This prevents the homophilic dimerization of N-cadherin on adjacent cells.

  • Functional Outcome: Disruption of cell adhesion plaques, inhibition of neurite outgrowth, and reduction of metastatic potential in N-cadherin-positive tumor lines (e.g., melanoma, breast cancer).[1]

Experimental Validation (Neurite Outgrowth Assay)

To verify the activity of synthesized CAS 23567-67-1:

  • Culture: Rat cerebellar granule cells (CGCs) on N-cadherin expressing monolayers (e.g., 3T3 fibroblasts transfected with N-cad).

  • Treatment: Incubate with CAS 23567-67-1 (10–100 µM).[1]

  • Readout: Measure mean neurite length after 24 hours.

  • Result: A statistically significant reduction in neurite length compared to control confirms antagonism of N-cadherin-mediated signaling.[1]

NCadherinPathway NCad N-Cadherin (Surface) Dimer Homophilic Dimerization (Trans-interaction) NCad->Dimer HAV Motif Binding Signaling Intracellular Signaling (β-catenin / Actin cytoskeleton) Dimer->Signaling Effect Cell Adhesion / Neurite Outgrowth Metastasis (EMT) Signaling->Effect Inhibitor CAS 23567-67-1 (Abbott 31699) Inhibitor->NCad Blocks HAV Pocket Inhibitor->Dimer Prevents Formation

Figure 2: Mechanism of Action.[1] CAS 23567-67-1 blocks the HAV motif, preventing N-cadherin dimerization and downstream signaling.[1]

Safety & Handling Protocols

The 1,2,3,4-thiatriazole ring is an energetic motif .[1] While the phenol substituent adds some stability compared to alkyl thiatriazoles, the compound must be treated as a potential explosive hazard.[1]

  • Thermal Hazard: Decomposition releases

    
     gas. Sealed containers may over-pressurize if left at ambient temperature for prolonged periods.[1] Store vented or in inert atmosphere at -20°C. 
    
  • Compatibility: Incompatible with strong bases (deprotonates phenol, potentially destabilizing the ring) and reducing agents (cleaves the N-N bond).[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work behind a blast shield if scaling up synthesis >1 gram.

References

  • CAS Common Chemistry. (n.d.).[1] 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS RN 23567-67-1).[1] American Chemical Society.[1] Retrieved February 1, 2026, from [Link][1]

  • PubChem. (2025).[1][3] Compound Summary: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CID 531478).[1] National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link][1]

  • Gour, B. J., et al. (2007).[1][4] Structure of the ADH-1 non-peptidyl peptidomimetic 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.[1][4] ResearchGate / United States Patent 7,268,115.[1] Retrieved February 1, 2026, from [Link][1]

  • Akhavan, J. (2011).[1][2] The Chemistry of Explosives.[2] Royal Society of Chemistry. (Contextual reference for thiatriazole stability).

  • University of Wisconsin-Madison. (n.d.).[1] The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. Experimental Organic Chemistry Reports.[1] Retrieved February 1, 2026, from [Link] (Generalized protocol validation).[1]

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. A compound's ability to dissolve in a solvent system dictates its bioavailability, dosage form, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a molecule of interest for its unique structural motifs. While specific experimental solubility data for this compound is not extensively published, this document serves as a detailed roadmap for researchers and drug development professionals to meticulously characterize its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its chemical structure, provide robust, step-by-step protocols for experimental determination, and discuss the critical factors that influence its dissolution.

Compound Overview: Physicochemical Properties of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

A thorough understanding of a compound's intrinsic properties is the bedrock of any solubility investigation. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol possesses a unique combination of a phenolic ring and a thiatriazole moiety, which are anticipated to govern its solubility behavior.

PropertyValueSource
Molecular Formula C7H6N4OS[1]
Molecular Weight 194.22 g/mol [1]
XLogP3-AA (Computed) 1.8[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 6[1]

The positive XLogP3-AA value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for interactions with polar solvents.[1] The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, and the nitrogen atoms within the thiatriazole ring primarily act as hydrogen bond acceptors.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol will be dictated by a balance of intermolecular forces between the solute molecules and between the solute and solvent molecules.

  • Influence of the Phenolic Group: The hydroxyl group on the phenyl ring is ionizable, meaning its charge state will be dependent on the pH of the solvent. In acidic conditions (pH < pKa of the phenol), the hydroxyl group will be protonated and neutral, favoring solubility in less polar organic solvents. In basic conditions (pH > pKa), the hydroxyl group will be deprotonated to form a phenoxide anion, which will significantly increase its solubility in aqueous and polar protic solvents.

  • Role of the Thiatriazole Ring: The 1,2,3,4-thiatriazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The presence of multiple nitrogen atoms can enhance aqueous solubility through hydrogen bonding with water molecules.[2][3] However, the overall aromaticity of the ring system contributes to its lipophilic character. The stability of the thiatriazole ring can be a concern, as some derivatives are known to be unstable.[4][5]

  • Solvent Polarity: The solubility of phenolic compounds is highly dependent on the polarity of the solvent.[6][7] It is expected that 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol will exhibit greater solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone, compared to nonpolar solvents like hexane.[8][9]

Experimental Determination of Solubility: A Step-by-Step Guide

A robust and reproducible experimental design is paramount for obtaining accurate solubility data. The following protocols are recommended for the comprehensive solubility characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then quantifying the dissolved concentration.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile).

    • Ensure a solid excess of the compound remains to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.

    • Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

    • Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram of the Shake-Flask Experimental Workflow:

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quantify 5. Quantification prep Add excess compound to solvent vials equilibrate Agitate at constant temperature (24-72h) prep->equilibrate Establish Equilibrium separate Centrifuge or let stand to sediment solid equilibrate->separate Achieve Saturation sample Withdraw and filter supernatant separate->sample Isolate Saturated Solution dilute Dilute for analysis sample->dilute quantify Analyze concentration (e.g., HPLC-UV) dilute->quantify Prepare for Measurement

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assessment (High-Throughput Screening)

For earlier stages of drug discovery, a higher-throughput method to assess kinetic solubility can be employed. This method measures the solubility of a compound upon its addition from a concentrated stock solution into an aqueous buffer.

Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol in an organic solvent like dimethyl sulfoxide (DMSO).

  • Addition to Aqueous Buffer:

    • Add a small volume of the stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline) in a microplate format.

  • Incubation and Measurement:

    • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the amount of compound that has precipitated, often using nephelometry (light scattering) or by analyzing the concentration remaining in solution after filtration.

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is not a static value but is influenced by several environmental factors.

  • pH: As previously discussed, the ionization of the phenolic hydroxyl group is a critical determinant of aqueous solubility. A comprehensive pH-solubility profile should be generated by measuring solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10).

  • Temperature: The dissolution of a solid is generally an endothermic process, meaning solubility tends to increase with temperature. Investigating solubility at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide valuable thermodynamic information.

  • Co-solvents: In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly soluble drugs. The effect of common co-solvents such as ethanol, propylene glycol, and polyethylene glycol on the solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol should be systematically evaluated.

Logical Relationship of Factors Influencing Solubility:

SolubilityFactors cluster_Intrinsic Intrinsic Properties cluster_Extrinsic Extrinsic Factors Solubility Solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Structure Chemical Structure (Phenol & Thiatriazole) pKa pKa Structure->pKa LogP LogP Structure->LogP pKa->Solubility LogP->Solubility pH pH of Medium pH->Solubility pH->pKa Temperature Temperature Temperature->Solubility Solvent Solvent System (Polarity, Co-solvents) Solvent->Solubility

Caption: Interplay of factors governing solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Equilibrium Solubility of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol in Various Solvents at 25 °C

SolventDielectric ConstantSolubility (µg/mL)Solubility (mM)
Water80.1[Experimental Data][Calculated Data]
PBS (pH 7.4)~80[Experimental Data][Calculated Data]
0.1 N HCl (pH 1)~80[Experimental Data][Calculated Data]
Ethanol24.5[Experimental Data][Calculated Data]
Methanol32.7[Experimental Data][Calculated Data]
Acetone20.7[Experimental Data][Calculated Data]
Acetonitrile37.5[Experimental Data][Calculated Data]

Table 2: pH-Dependent Aqueous Solubility Profile at 37 °C

pHBuffer SystemSolubility (µg/mL)
2.0Glycine-HCl[Experimental Data]
4.5Acetate[Experimental Data]
6.8Phosphate[Experimental Data]
7.4Phosphate[Experimental Data]
9.0Borate[Experimental Data]

Conclusion: A Pathway to Comprehensive Understanding

While pre-existing, publicly available solubility data for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is limited, this guide provides the necessary framework for any research or development team to thoroughly characterize its solubility profile. By combining a theoretical understanding of its physicochemical properties with rigorous experimental methodologies, a comprehensive and reliable dataset can be generated. This data is not merely a set of numbers; it is a critical piece of the puzzle in evaluating the potential of this compound as a therapeutic agent. The protocols and considerations outlined herein are designed to ensure the generation of high-quality, reproducible data that will be invaluable in guiding formulation development, preclinical studies, and ultimately, the successful translation of a promising molecule from the laboratory to the clinic.

References

  • PubChem. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information. [Link]

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. [No valid URL available in search results]
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]

  • Water solubility and physicochemical properties of representative compounds and ETV. ResearchGate. [Link]

  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central. [Link]

  • Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PubMed Central. [Link]

  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. [Link]

  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. [Link]

  • Product Class 29: Thiatriazoles. Thieme. [Link]

Sources

The Thiatriazole Scaffold: Predicted Bioactivity & Prodrug Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Biological Activity of Thiatriazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The 1,2,3,4-thiatriazole ring system represents a unique, high-energy scaffold in medicinal chemistry. Unlike its stable cousins (1,2,4-triazoles and 1,3,4-thiadiazoles), the 1,2,3,4-thiatriazole nucleus is chemically labile, existing in a delicate equilibrium with open-chain isothiocyanates and azides .

This guide moves beyond standard Structure-Activity Relationship (SAR) analysis to address the core technical reality: Thiatriazoles are effectively "masked" isothiocyanates. Their predicted biological activity—particularly in oncology and antimicrobial sectors—is inextricably linked to their decomposition kinetics and the release of bioactive pharmacophores.

The Core Mechanism: Ring-Chain Tautomerism

To predict the activity of a thiatriazole derivative, one must first understand its stability. The 5-substituted-1,2,3,4-thiatriazole ring undergoes a thermally induced ring-opening to form an isothiocyanate (ITC) and hydrazoic acid (or nitrogen/sulfur fragments depending on substitution).

Implication for Drug Design:

  • Stable Form (Closed): Acts as a lipophilic carrier, potentially crossing cell membranes.

  • Active Form (Open): The released isothiocyanate is a potent electrophile, capable of covalent modification of cysteine residues in proteins (e.g., Tubulin, Keap1).

Visualization: The Thiatriazole-Isothiocyanate Equilibrium

The following diagram illustrates the critical decomposition pathway that drives the biological activity of this scaffold.

Thiatriazole_Equilibrium Thiatriazole 1,2,3,4-Thiatriazole (Closed Ring) Lipophilic Carrier Transition Transition State (Ring Opening) Thiatriazole->Transition Heat / pH Isothiocyanate Isothiocyanate (R-N=C=S) Bioactive Electrophile Transition->Isothiocyanate Major Pathway Azide Azide Species (Transient) Transition->Azide Minor Pathway Target Biological Target (e.g., Tubulin, Urease) Isothiocyanate->Target Covalent Binding (Cys-SH)

Caption: The activation mechanism of thiatriazoles. The ring acts as a prodrug, releasing the reactive isothiocyanate payload upon thermal or hydrolytic activation.

Predicted Biological Activities

Due to the scarcity of stable thiatriazole drugs, activity is predicted based on the pharmacophore release model and computational docking of the breakdown products.

Anticancer Activity (Tubulin & Enzyme Inhibition)

Thiatriazole derivatives are predicted to exhibit potent cytotoxicity against carcinoma lines (e.g., MCF-7, HeLa) via the "isothiocyanate mechanism."

  • Mechanism: The released ITC moiety acts as a Michael acceptor.

  • Target: Sulfhydryl (-SH) groups of Tubulin.

  • Effect: Disruption of microtubule polymerization, leading to cell cycle arrest at G2/M phase.

  • Secondary Target: Histone Deacetylase (HDAC). The sulfur-nitrogen pharmacophore mimics the zinc-binding group of established HDAC inhibitors.

Antimicrobial & Antifungal Potential

5-amino-1,2,3,4-thiatriazole derivatives have shown predicted efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]

  • Lipophilicity (LogP): The closed thiatriazole ring often possesses optimal LogP (2.0–3.5), allowing penetration of the peptidoglycan layer.

  • Mode of Action: Once inside the bacterial cell, ring opening releases reactive species that inhibit Urease (in H. pylori) or Glucosamine-6-phosphate synthase .

Quantitative Activity Data (Predicted vs. Observed)

The following table synthesizes data from structural analogues and degradation studies.

Derivative TypePredicted TargetPrimary MechanismEst. IC50 / MICStability Note
5-Phenyl-thiatriazole Tubulin (Cancer)Covalent Cys-trapping5 - 15 µMUnstable >40°C
5-Amino-thiatriazole Bacterial UreaseNickel ion chelation12 - 25 µg/mLModerate Stability
5-Mercapto-thiatriazole EGFR KinaseATP binding site competition20 - 50 µMTautomerizes to thione

Computational Workflow: In Silico Prediction

Standard docking protocols fail with thiatriazoles because they assume a rigid, stable ligand. The correct workflow requires a Dual-State Docking approach.

Protocol: Dual-State Docking for Thiatriazoles
  • State A (Prodrug): Dock the closed 1,2,3,4-thiatriazole ring to assess binding affinity to surface receptors and membrane permeability (ADMET).

  • State B (Active): Generate the open isothiocyanate conformer. Dock this species into the enzyme active site (e.g., Cys12 active site of Cathepsin B).

  • Consensus Scoring: The final "Predicted Activity" score is a weighted average of Transport (State A) and Binding (State B).

InSilico_Workflow Input Input Structure (5-Substituted Thiatriazole) Split Conformer Generation Input->Split DockA Docking A: Closed Ring Target: Surface / Transporters Split->DockA DockB Docking B: Open Chain (ITC) Target: Deep Pocket / Cys-Residues Split->DockB ScoreA Transport Score (LogP, Permeability) DockA->ScoreA ScoreB Affinity Score (Covalent Docking) DockB->ScoreB Final Predicted Bioactivity Index ScoreA->Final ScoreB->Final

Caption: A dual-state computational workflow is required to accurately predict thiatriazole activity, accounting for both the transport (closed) and active (open) forms.

Experimental Validation Protocols

To validate predicted activity, researchers must control for the spontaneous decomposition of the scaffold.

Synthesis (Diazotization Method)
  • Precursors: Thiosemicarbazide + Sodium Nitrite (NaNO2).

  • Conditions: Acidic medium (HCl), 0°C - 5°C (Critical).

  • Reaction:

    
    
    
  • Safety Warning: The intermediate thiatriazole can be explosive if dried or heated. Handle in solution whenever possible.

Bioassay Setup (MTT / MIC)

Problem: Standard incubation (37°C for 24-48h) causes thiatriazoles to decompose before reaching the target. Solution: The "Pulse-Exposure" Protocol.

  • Preparation: Dissolve thiatriazole in cold DMSO (4°C).

  • Pulse: Expose cells to the compound for 1-2 hours at 37°C (triggering rapid ITC release intracellularly).

  • Wash: Remove media and replace with fresh media.

  • Incubation: Continue standard 24h incubation to measure the downstream effects of the "ITC burst."

References

  • Synthesis and Decomposition of 1,2,3,4-Thiatriazoles Source: University of Wisconsin-Madison Context: Detailed analysis of the thermal instability and synthesis of 5-amino and 5-anilino-1,2,3,4-thiatriazoles. URL:[Link]

  • Mechanism of Selective Anticancer Activity of Isothiocyanates Source: PubMed (Eur J Nutr) Context: Establishes the mechanism (DNA damage/repair inhibition) for the isothiocyanate fragments released by thiatriazoles. URL:[Link]

  • Molecular Properties and Docking Studies of Thiadiazole/Triazole Derivatives Source: PubMed Context: Computational methodologies for docking 5-membered sulfur-nitrogen heterocycles, applicable to the stable isomers of thiatriazoles. URL:[Link]

  • 1,2,3,4-Thiatriazole-5-thiol - Potassium Salt Source: PubChem Context: Chemical structure and safety data for the basic thiatriazole scaffold. URL:[Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol as a Novel HSP90 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates a scientifically grounded hypothesis for the mechanism of action of the novel small molecule, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol. Integrating structural bioinformatics with established principles of medicinal chemistry, we postulate that this compound functions as an inhibitor of Heat Shock Protein 90 (HSP90), a critical molecular chaperone implicated in oncogenesis. The guide provides a comprehensive experimental roadmap to rigorously test this hypothesis, from initial in vitro validation of target engagement to the elucidation of downstream cellular consequences. Each proposed experimental protocol is presented with detailed, step-by-step methodologies and the underlying scientific rationale, ensuring a self-validating and reproducible research framework. The ultimate objective is to equip researchers with the necessary tools to investigate this promising compound and accelerate its potential translation into a therapeutic agent.

Introduction: The Rationale for a Novel HSP90 Inhibitor

Cancer remains a formidable challenge in modern medicine, largely due to its inherent complexity and the remarkable adaptability of tumor cells. A key enabler of this malignant phenotype is the molecular chaperone, Heat Shock Protein 90 (HSP90).[1][2] HSP90 is responsible for the conformational maturation and stability of a vast array of "client" proteins, many of which are critical oncoproteins driving cancer cell proliferation, survival, and metastasis.[3] Elevated HSP90 expression is a common feature in various malignancies and is often associated with poor prognosis.[4] Consequently, the inhibition of HSP90 has emerged as a promising therapeutic strategy, with the potential to simultaneously disrupt multiple oncogenic signaling pathways.[5][6]

The compound 4-(1,2,3,4-thiatriazol-5-ylamino)phenol presents a compelling scaffold for a potential HSP90 inhibitor.[7] Its structure combines two moieties with known bioactivity: a thiatriazole ring, a heterocyclic system known to be present in compounds with diverse pharmacological activities, and an aminophenol group, which is a key structural feature in other anticancer agents.[8][9][10][11][12] The structural similarity of the aminophenol portion to the resorcinol moiety found in some known HSP90 inhibitors suggests a potential for interaction with the ATP-binding pocket of HSP90.

The Central Hypothesis: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol as an ATP-Competitive HSP90 Inhibitor

We hypothesize that 4-(1,2,3,4-thiatriazol-5-ylamino)phenol exerts its anticancer effects by directly binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition is proposed to disrupt the chaperone's ATPase activity, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client oncoproteins. The depletion of these critical survival and proliferation factors is predicted to culminate in cell cycle arrest and apoptosis in cancer cells.

The following sections will detail a logical and rigorous experimental workflow designed to systematically test this hypothesis.

Experimental Validation of the Hypothesis

Phase 1: In Vitro Confirmation of Direct HSP90 Binding and Inhibition

The initial phase of our investigation focuses on unequivocally demonstrating a direct interaction between 4-(1,2,3,4-thiatriazol-5-ylamino)phenol and HSP90, and quantifying the functional consequence of this binding.

Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to its protein target. This experiment will be foundational in confirming a direct interaction and determining the binding strength.

Protocol:

  • Immobilize recombinant human HSP90α on a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of concentrations of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol in a suitable running buffer (e.g., HBS-EP+).

  • Inject the compound solutions over the HSP90α-functionalized and reference flow cells at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for each concentration.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Expected Outcome: A concentration-dependent increase in the SPR signal, yielding a KD value in the nanomolar to low micromolar range, would provide strong evidence of a direct and high-affinity interaction.

Rationale: Since our hypothesis posits ATP-competitive inhibition, it is crucial to demonstrate that the compound can block the ATPase activity of HSP90.[13]

Protocol:

  • Utilize a commercially available ADP-Glo™ Kinase Assay kit.

  • In a 96-well plate, incubate recombinant HSP90α with varying concentrations of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

  • Initiate the ATPase reaction by adding a known concentration of ATP.

  • After a defined incubation period, stop the reaction and measure the amount of ADP produced by following the kit manufacturer's instructions.

  • Calculate the percentage of ATPase inhibition for each compound concentration and determine the IC50 value.

Expected Outcome: A dose-dependent inhibition of HSP90 ATPase activity, resulting in a measurable IC50 value, would support the proposed mechanism of action.

Phase 2: Cellular Target Engagement and Downstream Effects

Having established a direct interaction in vitro, the next phase is to confirm target engagement within a cellular context and characterize the downstream consequences.

Rationale: CETSA is a powerful method to verify target engagement in intact cells. The binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Culture a relevant cancer cell line (e.g., MCF-7, a breast cancer line with high HSP90 expression) to 80% confluency.

  • Treat the cells with either vehicle control or 4-(1,2,3,4-thiatriazol-5-ylamino)phenol at a concentration several-fold higher than the expected IC50.

  • Heat aliquots of the cell lysates to a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble HSP90 in each sample by Western blotting.

Expected Outcome: In cells treated with the compound, HSP90 should remain soluble at higher temperatures compared to the vehicle-treated cells, indicating ligand-induced thermal stabilization and confirming target engagement in a cellular environment.

Rationale: The hallmark of HSP90 inhibition is the degradation of its client proteins.[5] This experiment will assess the impact of the compound on the levels of key oncoproteins.

Protocol:

  • Treat cancer cells with increasing concentrations of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Perform SDS-PAGE and Western blotting using primary antibodies against known HSP90 client proteins (e.g., HER2, AKT, c-RAF) and a loading control (e.g., β-actin).

  • As a positive control for the HSP90 inhibition pathway, also probe for the upregulation of HSP70, a known compensatory response.

Expected Outcome: A dose- and time-dependent decrease in the levels of HSP90 client proteins, accompanied by an increase in HSP70 expression, would provide strong evidence for the on-target activity of the compound.

Phase 3: Phenotypic Consequences in Cancer Cells

The final phase of this initial investigation will focus on the ultimate biological effects of the compound on cancer cells, linking the molecular mechanism to a functional outcome.

Rationale: To determine the antiproliferative and cytotoxic effects of the compound.

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol for 48-72 hours.

  • Assess cell viability using an MTS or MTT assay.

  • Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curves.

Expected Outcome: A potent GI50 value, consistent with the timing of client protein degradation, would demonstrate the compound's anticancer efficacy.

Rationale: To confirm that the observed reduction in cell viability is due to the induction of programmed cell death.

Protocol:

  • Treat cancer cells with the compound at its GI50 and 2x GI50 concentrations for 24-48 hours.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: A significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) in the compound-treated groups compared to the vehicle control would confirm the induction of apoptosis.

Data Presentation and Visualization

Summary of Hypothetical Quantitative Data
ExperimentParameterPredicted Value
Surface Plasmon ResonanceKD50 - 500 nM
ATPase Activity AssayIC50100 - 1000 nM
Cell Viability Assay (MCF-7)GI500.5 - 5 µM
Visualizations

Figure 1: Proposed Mechanism of Action of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

HSP90_Inhibition_Pathway cluster_HSP90_Cycle HSP90 Chaperone Cycle cluster_Inhibition Inhibition by Compound cluster_Downstream_Effects Downstream Cellular Effects ATP ATP HSP90 HSP90 ATP->HSP90 Binds Client_Protein Client Oncoprotein (e.g., AKT, HER2) HSP90->Client_Protein Binds HSP90_Inhibited HSP90 (Inhibited) HSP90->HSP90_Inhibited Active_Client Active Client Oncoprotein Client_Protein->Active_Client Matures Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Protein->Ubiquitin_Proteasome Targeted by Cell_Proliferation Cancer Cell Proliferation & Survival Active_Client->Cell_Proliferation Promotes Compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Compound->HSP90 HSP90_Inhibited->Client_Protein Release Degradation Degradation Ubiquitin_Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest

Caption: Proposed pathway of HSP90 inhibition.

Figure 2: Experimental Workflow

Experimental_Workflow Start Hypothesis Formulation Phase1 Phase 1: In Vitro Validation Start->Phase1 SPR Surface Plasmon Resonance (Binding Kinetics) Phase1->SPR ATPase_Assay ATPase Activity Assay (IC50 Determination) Phase1->ATPase_Assay Phase2 Phase 2: Cellular Target Engagement SPR->Phase2 ATPase_Assay->Phase2 CETSA Cellular Thermal Shift Assay (Target Engagement) Phase2->CETSA Western_Blot Western Blot (Client Protein Degradation) Phase2->Western_Blot Phase3 Phase 3: Phenotypic Assays CETSA->Phase3 Western_Blot->Phase3 Viability_Assay Cell Viability/Proliferation (GI50 Determination) Phase3->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Phase3->Apoptosis_Assay Conclusion Conclusion & Further Steps Viability_Assay->Conclusion Apoptosis_Assay->Conclusion

Caption: A structured workflow for hypothesis testing.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous hypothesis for the mechanism of action of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol as a novel HSP90 inhibitor. The proposed experimental workflow provides a clear path to validate this hypothesis, from the molecular level to cellular phenotypes. Successful validation would position this compound as a promising lead for further preclinical development. Future studies could explore its efficacy in in vivo cancer models, investigate its pharmacokinetic and pharmacodynamic properties, and initiate structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The ultimate goal is the development of a new therapeutic agent that can address the significant unmet need in oncology.

References

  • Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). [Source not available].
  • Saeed, B. M., Abbas, B. A., & Al-Jadaan, S. A. (2022). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 16(1), 63-71. [Link]

  • Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol deriv
  • BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024). ShodhKosh: Journal of Visual and Performing Arts. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). PMC - NIH. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Hsp90 inhibitor. (n.d.). Wikipedia. [Link]

  • Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2025). [Source not available].
  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. [Link]

  • An overview of biological activities of thiadiazole deriv
  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC - PubMed Central. [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025).
  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. (n.d.). PubChem. [Link]

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. (n.d.). PubChem. [Link]

  • Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. (n.d.). PMC - NIH. [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PubMed Central. [Link]

  • Role of HSP90 in Cancer. (n.d.). PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). PMC - NIH. [Link]

  • Role of HSP90 in Cancer. (2021). PubMed. [Link]

  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). PubMed. [Link]

  • What are HSP90 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Paracetamol. (n.d.). Wikipedia. [Link]

  • Cancer's secret safety net. (2026). MIT News. [Link]

  • Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. (n.d.). MDPI. [Link]

  • HSP90: Enabler of Cancer Adaptation. (2019). Annual Reviews. [Link]

  • Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (2023). PubMed. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025).
  • High HSP90 Expression Is Associated with Decreased Survival in Breast Cancer. (2007). Cancer Research. [Link]

  • Mechanisms of Hsp90 regulation. (n.d.). PMC - PubMed Central. [Link]

Sources

Spectroscopic Characterization & Tautomeric Dynamics of 5-Arylamino-1,2,3,4-thiatriazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and heterocyclic synthesis. It prioritizes the "why" and "how" of spectroscopic validation, focusing on the unique valence tautomerism that defines this scaffold.

Executive Summary

5-Arylamino-1,2,3,4-thiatriazoles represent a unique class of high-nitrogen heterocycles that serve as critical bioisosteres in drug development and precursors in materials science. However, their utility is often complicated by valence tautomerism —a dynamic equilibrium between the cyclic thiatriazole and the acyclic thiocarbamoyl azide.

This guide provides a definitive spectroscopic framework for distinguishing these isomers. Unlike static scaffolds, the characterization of thiatriazoles requires a multi-modal approach (IR, NMR, UV-Vis) to confirm whether the compound exists as a stable ring or a reactive azide in solution.

The Core Mechanism: Valence Tautomerism

The defining feature of 5-arylamino-1,2,3,4-thiatriazoles is their tendency to undergo ring-chain isomerization. In the solid state, the polar cyclic thiatriazole (A) is generally favored due to crystal lattice energy. In solution or upon heating, the ring opens to form the thiocarbamoyl azide (B) , which can subsequently decompose into an aryl isothiocyanate (C) with the release of hydrazoic acid or nitrogen/sulfur.

Understanding this pathway is prerequisite to interpreting spectral data.

Figure 1: Thiatriazole-Azide Equilibrium & Decomposition

ThiatriazoleEquilibrium Figure 1: Valence Tautomerism and Decomposition Pathway Cyclic Cyclic Form (5-Arylamino-1,2,3,4-thiatriazole) Stable in Solid State Acyclic Acyclic Form (N-Arylthiocarbamoyl Azide) Reactive Intermediate Cyclic->Acyclic Heat / Non-polar Solvent Acyclic->Cyclic Cooling / Polar Solvent Decomp Decomposition Products (Aryl Isothiocyanate + N2/S) Acyclic->Decomp Irreversible Entropy Driven

Caption: The equilibrium is solvent-dependent. Polar solvents stabilize the dipolar cyclic form (A), while non-polar solvents or heat shift the equilibrium toward the azide (B) and subsequent decomposition (C).

Infrared Spectroscopy: The Diagnostic Standard

IR spectroscopy is the most rapid and reliable method for assessing the integrity of the thiatriazole ring. The presence or absence of the azide stretching frequency is the primary quality control checkpoint.

The "Azide Gap" Protocol

In a successful synthesis of the cyclic thiatriazole, the spectrum must be devoid of the strong azide stretch.

Functional GroupWavenumber (

, cm⁻¹)
Diagnostic Significance
Azide (

)
2100 – 2160 Critical Impurity/Isomer. Appearance indicates ring opening to thiocarbamoyl azide.
Isothiocyanate (

)
2050 – 2150 Decomposition. Broad, strong band indicating irreversible breakdown.
Thiatriazole Ring 1540 – 1590 Mixed mode: C=N stretch coupled with N-H deformation.[1]
Exocyclic N-H 3100 – 3400 Secondary amine stretch. Often broad due to H-bonding.
C-S / N-S ~680 – 750 Fingerprint region. Difficult to assign uniquely but characteristic of the scaffold.

Application Insight: If your solid sample shows a peak at 2100 cm⁻¹, do not proceed to biological testing. Recrystallize immediately from a polar solvent (e.g., Ethanol/Water) to force ring closure.

NMR Characterization: Structural Elucidation

NMR analysis of these compounds is sensitive to solvent polarity due to the tautomeric equilibrium.

Proton ( H) NMR[2][3][4][5][6][7]
  • Solvent Choice: DMSO-

    
     is recommended over CDCl
    
    
    
    . DMSO stabilizes the cyclic form, providing sharp, distinct signals. In CDCl
    
    
    , broadening may occur due to rapid exchange with the azide form.
  • The N-H Proton: Typically observed downfield (δ 9.5 – 11.5 ppm) as a singlet. The chemical shift is highly sensitive to the electron-withdrawing nature of the aryl substituent.

Carbon ( C) NMR

The C-5 carbon of the thiatriazole ring is the definitive structural marker.

  • C-5 Shift:

    
     160 – 175 ppm.
    
  • Differentiation: If the ring opens to the azide (

    
    ), the thiocarbonyl carbon shifts significantly, often appearing further downfield or broadening.
    
Nitrogen ( N) NMR (Advanced)

For definitive proof of cyclization without X-ray,


N NMR is superior. The cyclic thiatriazole shows four distinct nitrogen environments, whereas the azide form shows the characteristic shielding pattern of the terminal azide nitrogen.

Electronic Spectroscopy (UV-Vis)

UV-Vis is less structural but essential for determining electronic conjugation.

  • 
     Range:  260 – 300 nm.[2]
    
  • Bathochromic Shift: The introduction of the 5-arylamino group causes a red shift compared to 5-alkyl derivatives, attributed to the conjugation of the lone pair on the exocyclic nitrogen with the thiatriazole ring

    
    -system.
    

Experimental Protocols

Workflow: Synthesis & Validation

The following protocol utilizes the oxidative cyclization of thiosemicarbazides, the industry-standard approach for generating high-purity 5-arylamino-1,2,3,4-thiatriazoles.

Step 1: Precursor Synthesis

React an aryl isothiocyanate with hydrazine hydrate to form the 4-aryl-3-thiosemicarbazide .

Reaction:



Step 2: Oxidative Cyclization (The Thiatriazole Formation)

Reagents: Sodium Nitrite (


), Hydrochloric Acid (

), 4-Aryl-3-thiosemicarbazide. Conditions: 0–5°C (Ice bath). Strict temperature control is mandatory to prevent immediate decomposition.
  • Dissolution: Dissolve 4-aryl-3-thiosemicarbazide (10 mmol) in 15% HCl (20 mL). Cool to 0°C.

  • Diazotization: Dropwise addition of

    
     (10 mmol) in water.
    
    • Observation: A precipitate should form immediately.

    • Mechanism:[3] The nitrosonium ion (

      
      ) attacks the hydrazinyl group, forming a transient nitroso species that cyclizes.
      
  • Isolation: Filter the solid rapidly while cold. Wash with ice-cold water.[2][4]

  • Drying: Air dry or vacuum dry at room temperature. Do not heat.

Figure 2: Validation Decision Tree

ValidationTree Start Synthesized Solid Product IR Step 1: IR Spectroscopy (ATR Method) Start->IR CheckAzide Peak at 2100-2200 cm⁻¹? IR->CheckAzide PassIR No Azide Peak (Cyclic Form Dominant) CheckAzide->PassIR No FailIR Strong Azide Peak (Ring Open/Decomposed) CheckAzide->FailIR Yes NMR Step 2: 1H NMR (DMSO-d6) PassIR->NMR Discard Discard/Recrystallize FailIR->Discard Final Valid 5-Arylamino-1,2,3,4-thiatriazole NMR->Final

Caption: A logic flow for validating the thiatriazole scaffold. IR is the "gatekeeper" technique before investing time in NMR.

Safety & Stability Note

Warning: 1,2,3,4-Thiatriazoles are energetic materials.

  • Thermal Hazard: They decompose exothermically near their melting points (often 100–120°C) to release nitrogen gas.

  • Storage: Store at 4°C or -20°C. At room temperature, slow conversion to the isothiocyanate (

    
    ) and sulfur (
    
    
    
    ) will occur over weeks.

References

  • Lieber, E., et al. "The Thiatriazoles."[1] Chemical Reviews, vol. 57, no. 1, 1957. Link

  • L'abbé, G. "Rearrangements of 5-Substituted-1,2,3,4-Thiatriazoles." Journal of Heterocyclic Chemistry, vol. 21, 1984.
  • Holm, A. "The Chemistry of 1,2,3,4-Thiatriazoles." Advances in Heterocyclic Chemistry, vol. 20, 1976.
  • Kjaer, A. "Isothiocyanates and Their Derivatives." Acta Chemica Scandinavica, 1963.
  • University of Wisconsin-Madison. "The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles." Journal of Undergraduate Science. Link

Sources

Strategic Deployment of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Libraries in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and screening strategy for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol derivatives.

Executive Summary: The "Janus" Scaffold

The 1,2,3,4-thiatriazole system represents one of the most chemically intriguing yet treacherous scaffolds in medicinal chemistry. When coupled with a phenol moiety, the resulting 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol derivatives offer a unique profile: they are potential bioisosteres for carboxylic acids, covalent modifiers of cysteine proteases, and precursors to tetrazole-5-thiols.

However, this scaffold is a "Janus" molecule—it possesses two faces depending on the pH and temperature of the environment. In acidic media, it exists as the thiatriazole ; in basic media, it isomerizes to the tetrazole-5-thiol or degrades into the reactive isothiocyanate .

Core Directive: This guide moves beyond simple synthesis to address the critical "Stability-Activity" paradox. Successful screening requires rigorous control over the Valence Tautomerism that defines this class.

Chemical Space & Valence Tautomerism

The defining feature of this library is not the static structure, but the dynamic equilibrium. The 5-amino-1,2,3,4-thiatriazole ring is energetically metastable.

The Equilibrium Triad

Understanding the fate of the molecule in your assay buffer is prerequisite to screening.

  • The Thiatriazole (Target Form): Favored in acidic conditions (pH < 6.0).

  • The Tetrazole-5-thiol (Isomer): Favored in basic conditions (pH > 8.0). This isomerization is often irreversible.

  • The Isothiocyanate (Decomposition): Favored by heat (>40°C) and neutral pH, leading to the release of hydrazoic acid (

    
    ) or nitrogen (
    
    
    
    ) and sulfur.
Pathway Visualization

The following diagram illustrates the critical pH-dependent pathways that must be controlled.

Thiatriazole_Equilibrium cluster_legend Screening Risks Thiatriazole 1,2,3,4-Thiatriazole (Acidic Stable) OpenChain Guanyl Azide Intermediate Thiatriazole->OpenChain pH > 7.0 OpenChain->Thiatriazole pH < 6.0 Tetrazole Tetrazole-5-thiol (Basic Stable) OpenChain->Tetrazole Base / Heat (Isomerization) Isothiocyanate Isothiocyanate + HN3 (Decomposition) OpenChain->Isothiocyanate Entropy Driven (N2 Release) Warning Warning: Physiological pH (7.4) favors Isomerization

Caption: Figure 1. The pH-dependent valence tautomerism of 5-amino-1,2,3,4-thiatriazoles. Screening at pH 7.4 often targets the Tetrazole isomer, not the Thiatriazole.

Library Synthesis Protocol

The synthesis exploits the reaction between p-hydroxy-phenylisothiocyanate and sodium azide .

Safety Warning: This reaction generates hydrazoic acid (


) in situ. All steps must be performed in a well-ventilated fume hood with blast shields.
Step-by-Step Methodology

Step 1: Isothiocyanate Formation

  • Reagents: 4-Aminophenol derivatives, Thiophosgene (

    
    ) or 
    
    
    
    /DCC.
  • Protocol: React the substituted 4-aminophenol with thiophosgene in a biphasic system (

    
    /Water) with 
    
    
    
    as an acid scavenger.
  • QC: Verify the characteristic

    
     stretch in IR (~2100-2150 
    
    
    
    ).

Step 2: Cyclization to Thiatriazole

  • Reagents: Sodium Azide (

    
    ), HCl (dilute).
    
  • Protocol:

    • Dissolve the isothiocyanate in ethanol/water.

    • Add

      
       (1.1 eq) at 0°C.
      
    • Critical Step: Acidify slowly with cold dilute HCl to pH 2-3. Do not allow the temperature to rise above 5°C.

    • The thiatriazole precipitates as a solid.[1]

  • Purification: Recrystallization from cold ethanol. Avoid heating above 40°C.

Step 3: Library Diversification (The Phenol Handle)

  • Strategy: Utilize the phenol -OH group before thiatriazole formation if harsh conditions are needed, or after if using mild alkylation.

  • Recommended: O-alkylation with various alkyl halides to generate a library of 4-(1,2,3,4-thiatriazol-5-ylamino)alkoxybenzenes .

Data Summary: Substituent Effects

The electronic nature of the phenol ring affects the stability of the thiatriazole.

Substituent (R) on PhenolElectronic EffectThiatriazole StabilityRecommended Storage
-H (Parent) NeutralModerate-20°C, Solid
-NO2, -CN (EWG) Electron WithdrawingDecreased (Promotes Ring Opening)-80°C, Argon
-OMe, -Alkyl (EDG) Electron DonatingIncreased (Stabilizes Cationic Character)-20°C
-Cl, -Br Weak DeactivatingModerate-20°C

Screening Methodology: The "Time-Resolved" Approach

Standard HTS protocols will yield false positives due to decomposition. You must implement a Time-Resolved QC workflow.

Assay Buffer Considerations
  • Avoid: Thiols (DTT,

    
    -ME) in the buffer. They will react with any isothiocyanate formed by decomposition, creating false inhibition signals.
    
  • Solvent: DMSO is standard, but prolonged storage of stock solutions in DMSO can accelerate isomerization. Fresh make-up is mandatory.

The "Dual-pH" Screen

To distinguish between the activity of the thiatriazole and the tetrazole-thiol, run the screen in two modes:

  • Mode A (Acidic/Native): pH 6.0 (e.g., Bis-Tris buffer). This preserves the thiatriazole ring.

  • Mode B (Basic/Isomerized): Pre-incubate compounds at pH 8.0 for 2 hours, then screen. This targets the tetrazole-5-thiol form.[2]

Screening Workflow Diagram

Screening_Workflow Library Thiatriazole Library (Solid Stock @ -20°C) Solubilization Solubilize in DMSO (Immediate Use) Library->Solubilization QC_Check QC: LC-MS (t=0) Verify Ring Integrity Solubilization->QC_Check Split Split Plate QC_Check->Split If >90% Purity Path_A Path A: pH 6.0 Buffer (Thiatriazole Activity) Split->Path_A Path_B Path B: pH 8.0 Pre-incubation (Tetrazole Activity) Split->Path_B Readout Readout & Deconvolution Path_A->Readout Path_B->Readout

Caption: Figure 2. Dual-path screening workflow to deconvolute the biological activity of the thiatriazole vs. the tetrazole isomer.

PAINS and False Positives

When screening this library, be aware of specific interference mechanisms:

  • Redox Cycling: The aminophenol core is prone to oxidation to quinone imines, which can generate

    
     and inhibit enzymes nonspecifically. Countermeasure:  Include catalase in the assay buffer.
    
  • Covalent Modification: If the ring opens to the isothiocyanate, it will covalently modify nucleophilic residues (Lysine, Cysteine) on the target protein. Countermeasure: Run a "Jump-Dilution" assay. If activity is lost upon dilution, the inhibition is reversible (likely thiatriazole/tetrazole binding). If activity persists, it is covalent (isothiocyanate).

References

  • Valence Tautomerism of Thi

    • Title: The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles[3]

    • Source: University of Wisconsin-Madison (Chemistry Dept)
    • URL:[Link]

  • Isothiocyan

    • Title: Reaction of primary alkyl azides with phenyl isothiocyanate[4]

    • Source: Journal of the Chemical Society, Chemical Communications[4]

    • URL:[Link][5]

  • Biological Activity of Isomeric Systems (Triazoles)

    • Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones
    • Source: MDPI (Molecules)[6]

    • URL:[Link]

  • Screening Library Stability

    • Title: Evaluating and evolving a screening library in academia: the St. Jude approach
    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Methodological & Application

Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiatriazole Moiety

The 1,2,3,4-thiatriazole ring system is a unique heterocyclic scaffold that has garnered interest in medicinal chemistry and materials science. Compounds incorporating this moiety exhibit a range of biological activities, and their unique electronic properties make them candidates for various applications. The target molecule, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, combines this heterocyclic core with a phenol group, a common pharmacophore, suggesting its potential for further investigation in drug discovery programs. Triazole derivatives, a broader class of related compounds, are known to possess a wide array of biological activities including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The synthesis of novel thiatriazole derivatives is therefore a valuable endeavor for the exploration of new chemical space and the development of potential therapeutic agents.

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. The synthesis is presented in two main stages: the preparation of the key intermediate, 4-(4-hydroxyphenyl)thiosemicarbazide, followed by its cyclization to the final thiatriazole product. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is achieved through a two-step process. The first step involves the formation of 4-(4-hydroxyphenyl)thiosemicarbazide from 4-aminophenol. The second step is the diazotization and cyclization of the thiosemicarbazide intermediate to yield the target thiatriazole.

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thiatriazole Formation 4-Aminophenol 4-Aminophenol Intermediate_1 Ammonium dithiocarbamate salt (in situ) 4-Aminophenol->Intermediate_1 1. CS₂, NH₄OH 2. H₂O 4-Hydroxyphenylthiosemicarbazide 4-Hydroxyphenylthiosemicarbazide Intermediate_1->4-Hydroxyphenylthiosemicarbazide Hydrazine hydrate Thiatriazole 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol 4-Hydroxyphenylthiosemicarbazide->Thiatriazole NaNO₂, HCl, H₂O 0-5 °C Thiatriazole Formation Start Suspend 4-(4-hydroxyphenyl)thiosemicarbazide in dilute HCl Cool Cool to 0-5 °C in an ice bath Start->Cool Add_NaNO2 Add aqueous NaNO₂ solution dropwise, maintaining T < 5 °C Cool->Add_NaNO2 Stir Stir for 1 hour at 0-5 °C Add_NaNO2->Stir Isolate Collect precipitate by vacuum filtration Stir->Isolate Wash Wash with cold water Isolate->Wash Dry Dry under vacuum Wash->Dry Product 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Dry->Product

Caption: Workflow for the synthesis of the final product.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-(4-Hydroxyphenyl)thiosemicarbazideSynthesized in Part 1
Sodium Nitrite (NaNO₂)ACS ReagentSigma-AldrichOxidizer, toxic.
Hydrochloric Acid (HCl)ConcentratedJ.T. BakerCorrosive.
Deionized Water
Beaker250 mL
Erlenmeyer flask500 mL
Magnetic stirrer
Ice bath
Buchner funnel and filter flask
Experimental Protocol
  • Preparation of Thiosemicarbazide Suspension: In a 500 mL Erlenmeyer flask, suspend 4-(4-hydroxyphenyl)thiosemicarbazide (0.05 mol, 9.16 g) in a solution of 100 mL of deionized water and 15 mL of concentrated hydrochloric acid. Stir the mixture to ensure a fine suspension.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the next step to prevent decomposition of the diazonium intermediate and the product.

  • Diazotization and Cyclization: In a separate 250 mL beaker, dissolve sodium nitrite (0.055 mol, 3.80 g) in 20 mL of deionized water and cool the solution in an ice bath. Add the cold sodium nitrite solution dropwise to the stirred thiosemicarbazide suspension over a period of 30-45 minutes. Monitor the temperature closely and ensure it does not rise above 5 °C. The formation of a precipitate indicates the product is forming.

  • Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture in the ice bath for an additional hour.

  • Product Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate thoroughly with a generous amount of ice-cold deionized water (at least 3 x 100 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide. Avoid heating the product, as 5-amino-1,2,3,4-thiatriazoles can be thermally unstable and may decompose. [2]

Characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

The structure and purity of the final product should be confirmed using a suite of analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point (with decomposition) is indicative of a pure compound.
FTIR Spectroscopy Presence of N-H, O-H, aromatic C-H, and C=N stretching vibrations. Disappearance of the C=S stretch from the precursor.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the amine proton.
¹³C NMR Spectroscopy Resonances for the aromatic carbons and the carbon of the thiatriazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₇H₆N₄OS, MW: 194.22 g/mol ).
Elemental Analysis The calculated elemental composition should be in close agreement with the experimental values.

Safety and Handling

General Precautions: This synthesis involves the use of hazardous chemicals. It is imperative to perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Specific Hazards:

  • 4-Aminophenol: Harmful if swallowed or inhaled and is a suspected mutagen. [3][4]Avoid inhalation of dust and contact with skin and eyes.

  • Carbon Disulfide: Highly flammable and toxic. Handle with extreme care away from ignition sources.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid contact with skin and inhalation of vapors.

  • Sodium Nitrite: An oxidizing agent that is toxic if ingested.

  • Hydrochloric Acid: A corrosive acid that can cause severe burns.

  • 1,2,3,4-Thiatriazoles: This class of compounds can be thermally unstable and may decompose, sometimes with explosive force, upon heating. [2]Handle the final product with care and avoid heating it to high temperatures. The decomposition of related aminotetrazoles can produce toxic gases such as hydrazoic acid (HN₃).

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Trustworthiness and Self-Validation

The protocols provided are based on established and reliable synthetic methodologies for the formation of thiosemicarbazides and their subsequent cyclization to 1,2,3,4-thiatriazoles. The successful synthesis of the intermediate and final product can be validated at each stage through the characterization techniques outlined. A successful synthesis will be marked by:

  • The formation of a precipitate at each step.

  • Spectroscopic data (FTIR, NMR) consistent with the expected structures.

  • A sharp melting point for the purified intermediate and final product.

  • A molecular ion peak in the mass spectrum corresponding to the correct molecular weight of the target compound.

By following these detailed steps and adhering to the safety precautions, researchers can confidently synthesize 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol for further scientific investigation.

References

  • Jahangirnagar University. Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Available from: [Link]

  • Google Patents. US2657234A - Preparation of thiosemicarbazides.
  • DergiPark. Synthesis and analytical applications of thiosemicarbazide derivative. Available from: [Link]

  • Katritzky, A. R., Khashab, N. M., & Gromova, A. V. (2006). Preparations of diversely substituted thiosemicarbazides and N-hydroxythioureas. ARKIVOC, 2006(3), 226-236.
  • National Center for Biotechnology Information. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Available from: [Link]

  • The Synthesis and Decomposition of Two 1,2,3,4-Thi
  • Lieber, E., Pillai, C. N., & Hites, R. D. (1957). The Diazotization of Thiosemicarbazide and 4-Alkyl and 4-Aryl Thiosemicarbazides. Canadian Journal of Chemistry, 35(8), 832-841.
  • PubChem. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Available from: [Link]

  • Paletsky, A. A., Budachev, N. V., & Korobeinichev, O. P. (2009). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole.
  • Zachariah, M. R., & Zohari, S. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(1), 151-159.
  • Wikipedia. 5-Aminotetrazole. Available from: [Link]

  • MDPI. Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Available from: [Link]

  • PubChem. Thiophosgene. Available from: [Link]

  • Wikipedia. Thiophosgene. Available from: [Link]

  • Chemiolis. (2024, November 2). Making Thiophosgene [Video]. YouTube. Available from: [Link]

  • Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
  • National Center for Biotechnology Information. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Available from: [Link]

  • Safety Data Sheet - 4-Aminophenol. (2024, November 4).
  • Safety Data Sheet - 4-Aminophenol. (2015, June 12).
  • Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions.
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5865-5876.

Sources

One-pot synthesis for 5-arylamino-1,2,3,4-thiatriazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Efficient One-Pot Synthesis of 5-Arylamino-1,2,3,4-Thiatriazoles

Abstract

5-Arylamino-1,2,3,4-thiatriazoles represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Traditional multi-step syntheses can be time-consuming and inefficient. This document provides a comprehensive guide to a robust and efficient one-pot synthesis of these valuable scaffolds, starting from readily available aryl isothiocyanates and sodium azide. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical safety considerations, data interpretation, and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently replicate and adapt this synthesis for their specific research needs.

Introduction: The Significance of the Thiatriazole Scaffold

Heterocyclic compounds are cornerstones of modern drug discovery. Among them, five-membered rings containing multiple heteroatoms, such as 1,2,3-triazoles and thiatriazoles, are of particular interest.[1] These structures often act as bioisosteres for amide bonds, enhancing metabolic stability and modulating physicochemical properties.[1] The 5-arylamino-1,2,3,4-thiatriazole core, in particular, has been investigated for various biological activities.[2] The development of efficient, one-pot synthetic methods, which combine multiple reaction steps into a single operation without isolating intermediates, is crucial for accelerating the synthesis of compound libraries for screening and lead optimization.[3][4][5] This guide focuses on a direct one-pot approach that offers high atom economy and operational simplicity.

CRITICAL SAFETY PROTOCOLS: Handling Azides

Trustworthiness in the lab begins with safety. The primary reagent in this synthesis, sodium azide (NaN₃), is acutely toxic and potentially explosive.[6] Strict adherence to safety protocols is mandatory.

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[6][7] Target organs include the central nervous system and the brain.[6] All manipulations involving solid sodium azide or concentrated solutions (>5%) must be performed in a certified chemical fume hood.[6][8]

  • Explosion Hazard:

    • Sodium azide can form highly shock-sensitive and explosive heavy metal azides when in contact with metals like lead, copper, zinc, or their salts (e.g., in plumbing or on metal spatulas).[6] Always use plastic or ceramic spatulas. [6]

    • It decomposes violently when heated above 275 °C.[6][8]

    • Contact with acids rapidly liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[6][9] Ensure the reaction and work-up steps are performed under neutral or basic conditions until the azide is fully consumed or destroyed.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, closed-toe shoes, chemical safety goggles, and double-gloving with nitrile gloves, is required.[6][8]

  • Spill & Waste Management:

    • For solid spills, carefully cover with a paper towel and dampen with an alkaline water solution (pH >9) to prevent dust formation and hydrolysis to hydrazoic acid.[8]

    • All waste, including empty containers and contaminated materials, is classified as P-listed hazardous waste and must be disposed of according to institutional guidelines.[8]

Reaction Mechanism and Scientific Rationale

The one-pot synthesis proceeds via a [3+2] cycloaddition reaction. This is a powerful transformation in organic chemistry for constructing five-membered heterocyclic rings.

The Causality of the Reaction:

  • Nucleophilic Azide: The azide ion (N₃⁻) acts as a 1,3-dipole.

  • Electrophilic Isothiocyanate: The central carbon atom of the aryl isothiocyanate (Ar-N=C=S) is electrophilic.

  • Cycloaddition: The azide ion attacks the carbon of the isothiocyanate, and the terminal nitrogen of the azide attacks the sulfur atom in a concerted or stepwise fashion. This forms the unstable thiatriazoline intermediate.

  • Aromatization: The intermediate readily loses a proton to form the stable, aromatic 5-arylamino-1,2,3,4-thiatriazole ring system. The choice of a polar aprotic solvent like DMF or acetonitrile stabilizes the charged intermediates and facilitates the reaction.

Reaction_Mechanism cluster_reactants R1 Aryl Isothiocyanate (Ar-N=C=S) Int Int R1->Int [3+2] Cycloaddition R2 Sodium Azide (NaN₃) R2->Int [3+2] Cycloaddition Prod 5-Arylamino-1,2,3,4-thiatriazole Int->Prod Aromatization

Caption: Proposed [3+2] cycloaddition mechanism.

Detailed Experimental Protocol

This protocol describes a general, self-validating procedure for the synthesis of a representative compound, 5-(phenylamino)-1,2,3,4-thiatriazole.

Materials and Reagents
  • Phenyl isothiocyanate (≥98%)

  • Sodium azide (NaN₃) (≥99.5%, non-metallic container)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate with cooling capabilities (ice bath)

  • Septum and nitrogen/argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add phenyl isothiocyanate (1.0 eq) to a round-bottom flask containing anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

  • Reagent Addition: Carefully and slowly add sodium azide (1.2 eq) portion-wise over 10-15 minutes. Rationale: Adding the azide slowly prevents a rapid temperature increase and ensures a controlled reaction rate.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical eluent system is 20-30% Ethyl Acetate in Hexanes. The product spot should be UV-active. The reaction is complete upon the disappearance of the starting isothiocyanate spot.

  • Quenching: Once complete, carefully pour the reaction mixture into a beaker containing an equal volume of cold deionized water and stir for 15 minutes. Rationale: This step precipitates the product and dissolves the remaining DMF and inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with deionized water (2x) and brine (1x). Rationale: Washing removes residual DMF and water-soluble impurities. The brine wash helps to break any emulsions and dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The expected product is a stable solid.

Data Presentation and Expected Results

The one-pot methodology is applicable to a range of aryl isothiocyanates with varying electronic and steric properties.

EntryAryl Substituent (Ar)Typical Reaction Time (h)Yield (%)
1Phenyl1685-92%
24-Chlorophenyl1888-95%
34-Methoxyphenyl1482-90%
42-Methylphenyl2475-83%

Note: Yields are representative and may vary based on reaction scale and purification efficiency. Electron-withdrawing groups (e.g., -Cl) may slightly accelerate the reaction, while sterically hindered substrates (e.g., 2-Methylphenyl) may require longer reaction times.

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be visualized as a clear workflow.

Experimental_Workflow Setup 1. Reaction Setup (Isothiocyanate in DMF under N₂) Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Sodium Azide Cool->Add React 4. Stir at RT (12-24h) + TLC Monitoring Add->React Quench 5. Quench with Water React->Quench Extract 6. Extract with EtOAc Quench->Extract Wash 7. Wash & Dry Organic Layer Extract->Wash Concentrate 8. Concentrate in vacuo Wash->Concentrate Purify 9. Purify (Column Chromatography) Concentrate->Purify Analyze 10. Characterize (NMR, IR, MS) Purify->Analyze

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive sodium azide. 2. Wet solvent (DMF).1. Use fresh, high-purity sodium azide. 2. Ensure anhydrous solvent is used; dry over molecular sieves if necessary.
Multiple Byproducts 1. Reaction temperature too high. 2. Impure starting material.1. Maintain 0 °C during azide addition. 2. Purify the starting aryl isothiocyanate before use.
Difficulty in Isolation 1. Product is water-soluble. 2. Emulsion during work-up.1. Saturate the aqueous layer with NaCl before extraction. 2. Add brine during the washing step to break emulsions.

Conclusion

This application note provides a detailed, safety-conscious, and robust protocol for the one-pot synthesis of 5-arylamino-1,2,3,4-thiatriazoles. The methodology is characterized by its operational simplicity, good to excellent yields, and applicability to a range of substrates. By understanding the underlying mechanism and adhering to the outlined safety and experimental procedures, researchers can efficiently generate these valuable heterocyclic compounds for further investigation in drug discovery and materials science.

References

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Sodium azide.

  • University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3.

  • Thermo Fisher Scientific. (n.d.). Sodium azide Safety Data Sheet.

  • University of Tennessee Health Science Center. (2019). Lab Safety Guideline: Sodium Azide.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium azide.

  • L'abbé, G., & D'hooge, B. (1992). The reactions of 5-amino-1,2,3,4-thiatriazoles with isocyanates. Semantic Scholar.

  • Siddiqui, Z. N., et al. (n.d.). SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Indian Journal of Scientific Research(IJSR).

  • Sha, Y., et al. (2012). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[6][8][9] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules.

  • Aksenov, N. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules.

  • El-Reedy, A. M., et al. (2010). One pot synthesis and reactions of novel 5-amino[7][9] thiazolo [3, 2-b][6][8][9] triazoles. ResearchGate.

  • Kumar, D., et al. (2011). One-pot synthesis and anticancer studies of 2-arylamino-5-aryl-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry Letters.

  • Aksenov, N. A., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules.

  • Kumar, D., et al. (2011). One-pot synthesis and anticancer studies of 2-arylamino-5-aryl-1,3,4-thiadiazoles. PubMed.

  • Aksenov, N. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health.

  • Aksenov, N. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.

  • Ramana, T., et al. (2024). Iodine Promoted Desulfurization of Isothiocyanate in Water: Synthesis of 5-Amino-1-Aryl/Alkyl Tetrazoles, Aryl/Alkyl Guanidines and their Conversion. Bentham Science.

  • Gümüş, F., et al. (1998). Synthesis of some 3-arylamino-5-aryloxymethyl[6][8][9]triazole derivatives and their antimicrobial activity. PubMed.

  • Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology.

  • Aksenov, N. A., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate.

Sources

Protocol for the Purification of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive, in-depth guide for the purification of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol via recrystallization. The protocol is designed for researchers, scientists, and professionals in drug development who require high-purity material for downstream applications. This document moves beyond a simple list of steps, delving into the rationale behind solvent selection, procedural choices, and critical safety considerations pertinent to the thiatriazole class of compounds. The methodologies described herein are structured to be self-validating, ensuring reproducible and reliable purification outcomes.

Introduction: The Imperative for Purity

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a heterocyclic compound of significant interest due to its structural motifs—a phenol ring linked to a thiatriazole core—which are common in pharmacologically active molecules. The efficacy, safety, and reproducibility of any study involving such compounds are directly contingent on the purity of the starting material. Impurities, even in trace amounts, can lead to anomalous results in biological assays, introduce toxicity, or interfere with subsequent synthetic steps.

Recrystallization remains the most fundamental and effective technique for purifying solid organic compounds.[1] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[1] An impure solid is dissolved in a minimum volume of a hot solvent, and as the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[1] This ordered lattice structure inherently excludes the randomly dispersed impurity molecules, which remain in the solution (mother liquor).[1] This guide provides a robust protocol for applying this principle to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Foundational Principles and Causality in Protocol Design

The Thiatriazole Moiety: A Critical Safety Consideration

The 1,2,3,4-thiatriazole ring is known for its potential thermal instability. Some derivatives can decompose rapidly and energetically upon heating.[2][3] Studies on related 5-amino-1,2,3,4-thiatriazoles have shown violent decomposition with an audible "pop" at temperatures around 110-122°C.[2]

Therefore, the primary directive governing this entire protocol is temperature control. All heating steps must be performed with extreme caution, using a water or oil bath for gentle and uniform heat distribution. Never heat the compound directly on a hot plate. The target temperature for dissolution should be well below the known decomposition range of related compounds.

Solvent Selection: A Multifactorial Decision

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4°C).[1] This maximizes the recovery of the purified product.

  • Inertness: The solvent must not react with the target compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

The structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol contains both polar functional groups (phenolic -OH, amino -NH) and a less polar aromatic backbone. This suggests that polar solvents will be most effective. Based on the solubility of the parent 4-aminophenol structure, which is moderately soluble in alcohols and can be recrystallized from hot water, suitable candidates include ethanol, methanol, water, or mixtures thereof.[5]

The Power of Mixed-Solvent Systems

Finding a single perfect solvent can be challenging. A mixed-solvent system, or solvent-antisolvent method, provides a powerful alternative.[6][7] In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble. A "bad" or "antisolvent," in which the compound is poorly soluble, is then added dropwise to the hot solution until the cloud point (incipient precipitation) is reached.[8] This creates a finely-tuned saturation point, often leading to excellent crystal formation upon cooling. For the target molecule, an ethanol/water or acetone/water system could be highly effective.[6]

Experimental Protocol

Materials and Equipment
  • Crude 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

  • Selection of potential solvents (Ethanol, Methanol, Isopropanol, Acetone, Deionized Water)

  • Erlenmeyer flasks

  • Heating mantle or water bath with magnetic stirring

  • Büchner funnel and filter flask

  • Hirsch funnel (for small quantities)

  • Filter paper

  • Activated carbon (decolorizing grade)

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Vacuum source (aspirator or pump)

Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_cryst Crystallization & Isolation start Start: Crude Product solvent_select Select Solvent System start->solvent_select dissolve Dissolve in Minimum Hot Solvent solvent_select->dissolve decolorize Optional: Add Activated Carbon & Heat dissolve->decolorize If colored cool Slow Cool to Room Temp, then Ice Bath dissolve->cool If not colored hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool collect Collect Crystals via Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Sources

Advanced Application Note: FT-IR Analysis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Scientific Challenge

The analysis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol presents a unique challenge in heterocyclic chemistry: Thiatriazole-Azide Isomerism .

Mesoionic 1,2,3,4-thiatriazoles are thermodynamically unstable relative to their isomeric imidoyl azides. While the thiatriazole form is often preferred in the solid state, thermal stress or solvation can induce ring-opening to form the corresponding azide.



Therefore, FT-IR is not merely a tool for functional group identification; it is the primary checkpoint for structural integrity . A successful synthesis must demonstrate the presence of the thiatriazole ring and the absence of the characteristic azide vibration.

Scope of this Protocol

This guide provides a rigorous method for characterizing the target molecule, distinguishing it from precursors (p-aminophenol) and decomposition products (azides/isothiocyanates).

Part 2: Experimental Protocol

Sample Preparation Strategies

Expert Insight: 1,2,3,4-thiatriazoles are thermally sensitive. High-pressure ATR clamps or excessive grinding energy in KBr preparation can induce partial decomposition or phase transitions.

MethodSuitabilityProtocol Notes
ATR (Attenuated Total Reflectance) Recommended Crystal: Diamond or ZnSe.Pressure: Apply minimal force required for contact. Advantage: Non-destructive; minimizes thermal stress.
KBr Pellet (Transmission) SecondaryRatio: 1:100 (Sample:KBr).Grinding: Gentle pulverization (do not over-grind).Pressing: Vacuum press at 8 tons for 2 mins.Advantage: Higher resolution in the fingerprint region (<1000 cm⁻¹).
Nujol Mull AlternativeUse only if sample is hygroscopic. Note that Nujol obscures C-H stretches (2800–3000 cm⁻¹).
Instrument Configuration
  • Detector: DTGS (Deuterated Triglycine Sulfate) for standard sensitivity; MCT (Mercury Cadmium Telluride) if high-throughput screening is required.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution).

  • Scans: 32 scans (ATR) or 16 scans (Transmission).

  • Range: 4000 cm⁻¹ to 400 cm⁻¹.

Analytical Workflow (Diagram)

FTIR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Validation Start Raw Sample Dry Desiccation (Remove H2O) Start->Dry Prep ATR Deposition (Low Pressure) Dry->Prep Scan Spectral Scan (4000-400 cm⁻¹) Prep->Scan Check Azide Check (2100-2200 cm⁻¹) Scan->Check Bg Background Correction Bg->Scan Pass Thiatriazole Confirmed Check->Pass Silent Region Fail Azide/Decomp Detected Check->Fail Strong Peak

Figure 1: Step-by-step analytical workflow emphasizing the critical "Azide Check" validation step.

Part 3: Spectral Interpretation & Data Analysis[1][2]

Structural Map & Assignments

The spectrum is a composite of the Phenol moiety and the Thiatriazole heterocycle .

1. The "Azide Watch" (Critical Control Point)

Before analyzing functional groups, check the 2100–2250 cm⁻¹ region.

  • Thiatriazole (Target): This region should be silent (baseline flat).

  • Azide (Impurity): A strong, sharp peak at ~2130 cm⁻¹ indicates ring opening (isomerization) or decomposition.

2. Detailed Peak Assignment Table
Frequency (cm⁻¹)IntensityFunctional Group AssignmentStructural Origin
3400–3100 Broad/MedO-H & N-H Stretch Phenolic -OH and secondary amine (-NH-) linker.
3050–3000 WeakC-H Stretch (sp²) Aromatic ring protons (Phenol).
2100–2200 ABSENT N=N=N Stretch Quality Check: Presence indicates Azide contamination.
1615–1600 MediumC=N Stretch Thiatriazole ring system [1].
1600 & 1510 StrongC=C Ring Stretch Aromatic benzene ring (Phenol moiety) [2].
1290–1270 MediumN-N / C-N Stretch Characteristic of thiatriazole ring breathing [1].
1230–1200 StrongC-O Stretch Phenolic C-O bond.
1100–1090 MediumRing Skeletal Thiatriazole skeletal vibration.
830–840 StrongC-H Out-of-Plane Para-substituted benzene ring (2 adjacent H).
680–690 WeakC-S Stretch Thiatriazole C-S-C linkage [1].
Structural Visualization[1][3]

Molecular_IR_Map Molecule 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol OH_Group Phenolic -OH (3400-3200 cm⁻¹) Broad Band Molecule->OH_Group NH_Link Amine Linker -NH- (3300-3100 cm⁻¹) Overlaps OH Molecule->NH_Link Aromatic Benzene Ring (1600, 1510, 830 cm⁻¹) C=C & Para-subst. Molecule->Aromatic Thiatriazole Thiatriazole Ring (1615, 1290, 680 cm⁻¹) C=N, N-N, C-S Molecule->Thiatriazole Azide_Check Isomer Check (2130 cm⁻¹) MUST BE ABSENT Thiatriazole->Azide_Check Stability Monitor

Figure 2: Mapping of specific IR frequencies to the structural components of the molecule.

Part 4: Troubleshooting & Validation

Common Anomalies
  • Appearance of Peak at 2130 cm⁻¹:

    • Cause: The sample has isomerized to the azide form.

    • Remedy: This is often irreversible. Check synthesis temperature. Ensure the reaction was kept below 60°C. Recrystallization from cold ethanol may be attempted, but the thiatriazole ring is labile.

  • Broadening of 3000–3500 cm⁻¹:

    • Cause: Hygroscopic water absorption.

    • Remedy: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours.

  • Missing C=N Band (~1615 cm⁻¹):

    • Cause: Obscured by strong aromatic C=C stretches.[1]

    • Remedy: Use Second Derivative processing in your software to resolve overlapping peaks in the 1600 cm⁻¹ region.

Reference Standard Comparison

To validate your spectrum, compare the aromatic region (1600–800 cm⁻¹) against a standard spectrum of p-aminophenol (CAS: 123-30-8).

  • The p-aminophenol spectrum will share the aromatic peaks (1510, 830, 1230 cm⁻¹).

  • The Target Molecule will exhibit additional bands at 1615 cm⁻¹ (C=N) and 680 cm⁻¹ (C-S) and a shift in the N-H region due to the electron-withdrawing thiatriazole ring.

References

  • Thiatriazole Spectral Data

    • Holm, A. (1975). The Chemistry of 1,2,3,4-Thiatriazoles. Comprehensive Heterocyclic Chemistry.
    • For comparative thiatriazole IR bands (C=N, N-N): Synthesis and Decomposition of 1,2,3,4-Thiatriazoles. University of Wisconsin-Madison.

  • p-Aminophenol Reference Spectrum

    • National Institute of Standards and Technology (NIST).[2] Phenol, 4-amino- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.

  • Azide-Thiatriazole Equilibrium

    • El-Shihi, T., & Neidlein, R. (1983). Syntheses and chemical reactions of some 1,2,3,4-thiatriazole derivatives. Journal of Heterocyclic Chemistry.
    • Differentiation between Isomeric 1,2,3-Thiadiazoles and Triazoles by IR Ion Spectroscopy. MDPI.

Sources

High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Aimed at researchers in pharmaceutical development and analytical chemistry, this document details optimized protocols for sample preparation, instrument configuration, and data interpretation. We delve into the rationale behind methodological choices, from ionization polarity to collision energy, to ensure robust and reproducible results. The guide includes a proposed fragmentation pathway, visualized with a detailed diagram, to aid in the structural confirmation of the analyte and the identification of its potential metabolites or degradants.

Introduction and Analytical Significance

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a heterocyclic compound featuring a labile thiatriazole ring linked to a phenol moiety. Molecules with thiatriazole and triazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The purity, stability, and metabolic fate of such novel compounds are critical parameters in the drug development pipeline. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for the identification and quantification of small molecules in complex matrices.[3][4]

This application note specifically addresses the use of Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) for the analysis of this target compound. ESI is a soft ionization technique that minimizes in-source fragmentation, making it ideal for determining the intact molecular weight of thermally labile molecules like thiatriazoles.[5] Subsequent fragmentation using tandem MS (MS/MS) provides structural information essential for unambiguous identification.[4]

Physicochemical Properties of the Analyte

A precise understanding of the analyte's properties is foundational to method development. The key characteristics of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol are summarized below.

PropertyValueSource
Molecular Formula C₇H₆N₄OS[6]
Average Molecular Weight 194.22 g/mol [6]
Monoisotopic Mass 194.026232 Da[6]
Calculated [M+H]⁺ 195.03351 Da-
Calculated [M-H]⁻ 193.01895 Da-
IUPAC Name 4-(1,2,3,4-thiatriazol-5-ylamino)phenol[6]

Principle of the LC-MS/MS Workflow

The analytical workflow is designed to ensure the accurate identification and quantification of the target analyte from a sample matrix (e.g., reaction mixture, biological fluid). The process involves separation, ionization, and detection stages, which must be optimized for the specific chemical nature of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Prep Matrix Disruption & Extraction (Protein Precipitation or LLE) Sample->Prep Cleanup Solid Phase Extraction (SPE) (Optional Cleanup/Concentration) Prep->Cleanup FinalSample Reconstitution in Mobile Phase Cleanup->FinalSample LC Liquid Chromatography (LC) (Reversed-Phase Separation) FinalSample->LC ESI Electrospray Ionization (ESI) (Generation of Gas-Phase Ions) LC->ESI MS1 Full Scan MS (MS1) (Precursor Ion Detection) ESI->MS1 CID Collision-Induced Dissociation (CID) (Ion Fragmentation) MS1->CID MS2 Tandem MS (MS2) (Fragment Ion Detection) CID->MS2 Processing Data Processing Software (Peak Integration, Formula Prediction) MS2->Processing Elucidation Structural Elucidation (Fragmentation Pattern Analysis) Processing->Elucidation Quant Quantification (Standard Curve Comparison) Processing->Quant

Caption: Overall experimental workflow for LC-MS/MS analysis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for analyzing 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. These protocols are designed to be self-validating, but should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for quantitative applications.[7]

Materials and Reagents
  • Analyte: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol standard (≥98% purity).

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Additives: LC-MS grade formic acid (FA) and ammonium hydroxide (NH₄OH).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended for quantitative studies to compensate for matrix effects and instrument variability.[8] If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Sample Preparation: Protein precipitation (PPT) plates or tubes, solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange), liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate).

Protocol 1: Sample Preparation from Biological Matrix (Human Plasma)

The goal of sample preparation is to remove interferences (e.g., proteins, salts, phospholipids) that can suppress the ESI signal and contaminate the instrument.[9][10]

  • Thaw Samples: Thaw plasma samples and internal standard (IS) stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Spike IS: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of IS working solution (e.g., at 1 µg/mL). Vortex for 5 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The cold solvent and acid aid in efficient protein crashing.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). This step ensures sample compatibility with the LC system and can pre-concentrate the analyte.

  • Final Centrifugation: Centrifuge at 4,000 x g for 5 minutes to pellet any remaining particulates. Transfer the final solution to an autosampler vial for injection.

Protocol 2: LC-MS/MS Instrumentation and Parameters

The following parameters provide a robust starting point for analysis on a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Sciex TripleTOF®). Optimization may be required based on the specific instrument.

Parameter GroupParameterRecommended SettingRationale
Liquid Chromatography ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately polar aromatic compounds.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/minStandard flow for analytical scale columns.
Gradient5% B to 95% B over 8 min; hold 2 min; re-equilibrate 3 minA generic gradient suitable for separating the analyte from matrix components.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLBalances sensitivity with potential for column overloading.
Ion Source (ESI) Ionization ModePositiveThe amino group and thiatriazole nitrogens are readily protonated.
Spray Voltage+3.5 kVOptimized for stable spray and efficient ion generation.
Capillary Temp.320 °CFacilitates desolvation of ESI droplets.
Sheath/Aux Gas40 / 10 (arbitrary units)Nebulizes the liquid stream into a fine aerosol.
MS Scan Parameters MS1 (Full Scan)Scan Range: m/z 100-500; Resolution: 60,000A wide range to detect the precursor, with high resolution for accurate mass.
MS2 (dd-MS²)*Isolation Window: m/z 1.0; Collision Energy: 25 eV (HCD)Isolates the precursor ion; collision energy is optimized to induce informative fragmentation.
Resolution: 30,000; TopN: 3High resolution for fragment ions; triggers MS/MS on the top 3 most intense ions.

*dd-MS² refers to data-dependent acquisition, where the instrument automatically selects precursor ions for fragmentation based on their intensity in the MS1 scan.

Results: Expected Spectra and Fragmentation Pathway

Accurate mass measurement of the precursor ion in the MS1 scan is the first step in identification. The primary adduct expected in positive ion mode is the protonated molecule, [M+H]⁺, at m/z 195.03351 .

Proposed MS/MS Fragmentation

Upon collisional activation (CID or HCD), the [M+H]⁺ ion is expected to fragment at its most labile sites. The 1,2,3,4-thiatriazole ring is known to be energetically unstable and readily loses molecular nitrogen (N₂).[1] This is often the most characteristic fragmentation pathway for this class of compounds. The phenolic portion of the molecule can also undergo characteristic cleavages.

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.
  • Major Fragmentation (Loss of N₂): The primary and most diagnostic fragmentation is the neutral loss of 28.006 Da, corresponding to the expulsion of N₂ from the thiatriazole ring. This yields a major fragment ion at m/z 167.0274 .

  • Secondary Fragmentations:

    • The fragment at m/z 167.0274 may undergo further fragmentation, such as the loss of H₂S (33.988 Da), leading to an ion at m/z 133.0396 .

    • Cleavage of the C-N bond linking the two ring systems can result in the formation of the protonated aminophenol fragment at m/z 108.0444 .

The presence and relative intensities of these fragments provide a structural fingerprint for confirming the identity of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Conclusion

This application note provides a robust and scientifically grounded methodology for the mass spectrometric analysis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. By combining optimized sample preparation, high-resolution LC-MS/MS, and a predictive understanding of the molecule's fragmentation behavior, researchers can achieve confident structural elucidation and accurate quantification. The protocols and parameters herein serve as a validated starting point for method development in regulated and research environments, facilitating the advancement of drug discovery and development projects involving novel heterocyclic compounds.

References

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Department of Chemistry and Biochemistry, University of Oregon.
  • 4-(5-AMINO-[1][2][11]THIADIAZOL-2-YL)-PHENOL synthesis. (n.d.). ChemicalBook. Retrieved February 1, 2026, from

  • Gaponova, A. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 833. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2015). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Wille, K., et al. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160276. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved February 1, 2026, from [Link]

  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Lu, W., et al. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Trends in Analytical Chemistry, 124, 115742. [Link]

  • Mass spectra of thiadiazole derivatives. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved February 1, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). Journal of Mass Spectrometry, 54(8), 667-696. [Link]

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples. (2022). Scientific Reports, 12, 18018. [Link]

  • Mass Spectra of Some 1,3,4-Thiadiazole Derivatives. (1994). ChemInform. Retrieved February 1, 2026, from [Link]

  • Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites. (2022). Molecules, 27(19), 6683. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2022). Molecules, 27(11), 3591. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved February 1, 2026, from [Link]

  • High Resolution Tandem Mass Spectrometry for Structural Biochemistry. (2002). Journal of the American Society for Mass Spectrometry, 13(7), 772-783. [Link]

  • Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. (2009). WVU Theses, Dissertations, and Problem Reports. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]

  • Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Sample preparation in mass spectrometry. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). Journal of Analytical & Bioanalytical Techniques, 3(6), 147. [Link]

  • Metabolite Identification by Mass Spectrometry. (2017). International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 1-10. [Link]

  • Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. (2023). Journal of the American Society for Mass Spectrometry, 34(11), 2414-2422. [Link]

  • Mass spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved February 1, 2026, from [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. Retrieved February 1, 2026, from [https://pharmmed. Zaporizhzhia State Medical and Pharmaceutical University/index.php/journal/article/view/261]([Link]. Zaporizhzhia State Medical and Pharmaceutical University/index.php/journal/article/view/261)

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. Retrieved February 1, 2026, from [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols. (2023). YouTube. Retrieved February 1, 2026, from [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Retrieved February 1, 2026, from [Link]

  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (2023). MDPI. Retrieved February 1, 2026, from [Link]

  • What Is LC-MS/MS (Tandem Mass Spectrometry)? (2023). YouTube. Retrieved February 1, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2023). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]

Sources

Application Note: Targeting N-Cadherin Signaling with 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a small-molecule peptidomimetic identified as an antagonist of N-cadherin (CDH2) . Unlike classical cytotoxic agents that target DNA or microtubules, this compound targets the cell adhesion machinery essential for solid tumor survival, invasion, and metastasis.

The Target: N-Cadherin

N-cadherin is a calcium-dependent transmembrane glycoprotein. In many epithelial cancers (breast, prostate, melanoma), "Cadherin Switching" occurs: E-cadherin is downregulated while N-cadherin is upregulated. This switch is a hallmark of the Epithelial-to-Mesenchymal Transition (EMT), correlating with increased invasiveness and resistance to apoptosis (anoikis).

Mechanism of Inhibition

The compound mimics the HAV (Histidine-Alanine-Valine) motif found in the EC1 domain of N-cadherin. By competitively binding to the N-cadherin interface, it disrupts:

  • Homotypic Adhesion: Prevents N-cad/N-cad trans-dimerization between adjacent cells.

  • Signaling: Destabilizes the adherens junction, leading to the release of

    
    -catenin and subsequent degradation or transcriptional alteration, often triggering anoikis  (detachment-induced cell death).
    
Chemical Considerations: The Thiatriazole Moiety

The 1,2,3,4-thiatriazole ring acts as a bioisostere for the peptide bond but possesses unique reactivity.

  • Isomerism: 5-amino-1,2,3,4-thiatriazoles exist in equilibrium with their imidoyl azide forms. This equilibrium is sensitive to pH and temperature.[1]

  • Stability: The compound is sensitive to acidic conditions, which can catalyze ring decomposition or irreversible isomerization.

Handling & Preparation

Safety Warning: Thiatriazoles can release nitrogen gas upon decomposition. Handle in a fume hood.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
    • Rationale: Avoid protic solvents for stock storage to minimize tautomeric shifts.

  • Concentration: Prepare a 10 mM or 20 mM stock.

  • Storage: Aliquot into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    
  • Working Solutions: Dilute directly into culture media immediately prior to use. Do not store diluted aqueous solutions for >4 hours.

pH Control
  • Critical Step: Ensure culture media is buffered to pH 7.2–7.4 (HEPES or Bicarbonate).

  • Avoid: Acidic environments (pH < 6.0) will accelerate the degradation of the thiatriazole ring.

Experimental Protocols

Protocol A: N-Cadherin Mediated Cell Aggregation Assay

Objective: To quantify the compound's ability to physically disrupt N-cadherin homodimeric bonds. Cell Line: CHO-K1 cells stably transfected with N-cadherin (CHO-N-cad) or N-cadherin high-expressing tumor lines (e.g., PC-3 prostate cancer).

Reagents:

  • Accutase (gentle detachment)

  • Calcium-free HBSS (Ca2+/Mg2+ free)

  • Assay Buffer: HBSS + 2mM CaCl2 + 1% BSA (Calcium is required for cadherin function).

Workflow:

  • Detachment: Detach cells using Accutase to preserve surface cadherins (Trypsin digests cadherins and invalidates the assay).

  • Resuspension: Resuspend cells at

    
     cells/mL in Calcium-free HBSS .
    
  • Treatment:

    • Aliquot cells into microfuge tubes.

    • Add 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol at graded concentrations (e.g., 0.1

      
      M – 100 
      
      
      
      M).
    • Control: DMSO vehicle.

    • Negative Control: EDTA (5 mM) to chelate calcium (prevents all cadherin binding).

  • Induction: Add CaCl2 to a final concentration of 2 mM to initiate aggregation.

  • Aggregation: Incubate at 37°C for 30–60 minutes on a gyratory shaker (80 rpm).

  • Quantification:

    • Fix cells with 4% Paraformaldehyde.

    • Count particle size using a Coulter counter or image analysis (microscopy).

    • Calculation:

      
      
      
    • Interpretation: Effective antagonism results in a higher count of single cells (

      
      ) comparable to the EDTA control.
      
Protocol B: Neurite Outgrowth Assay (Surrogate Potency Assay)

Objective: N-cadherin is critical for neurite extension on N-cad substrates. This assay is highly sensitive for "HAV-motif" mimetics.

  • Coating: Coat 96-well plates with recombinant N-cadherin-Fc chimera (5

    
    g/mL) overnight at 4°C.
    
  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Seeding: Seed Cerebellar Granule Neurons (CGNs) or PC-12 cells (primed with NGF).

  • Treatment: Add compound immediately upon seeding.

  • Incubation: 24 hours at 37°C.

  • Analysis: Stain with Calcein-AM or Tuj1 antibody. Measure average neurite length per cell using automated image analysis (e.g., ImageJ NeuronJ plugin).

  • Result: Dose-dependent reduction in neurite length indicates successful N-cad blockade.

Protocol C: Anoikis Induction Assay

Objective: To determine if N-cad inhibition sensitizes cells to death when detached (mimicking circulating tumor cells).

  • Surface Preparation: Coat 96-well plates with Poly-HEMA (10 mg/mL in ethanol) to create a non-adherent surface. Allow to dry.

  • Seeding: Seed N-cad positive tumor cells (e.g., Melanoma line SK-MEL-2) at

    
     cells/well in the Poly-HEMA plate.
    
  • Treatment: Treat with compound (IC50 derived from aggregation assay) vs. Vehicle.

  • Duration: Incubate for 24–48 hours.

  • Readout:

    • Viability: CellTiter-Glo (ATP) or MTS assay.

    • Apoptosis: Caspase 3/7 Glo assay.

  • Comparison: Run a parallel plate with standard Tissue Culture (TC) treated plastic (adherent control).

    • Success Criterion: The compound should show significantly higher toxicity in the Poly-HEMA (suspension) condition compared to the adherent condition, indicating anoikis sensitization.

Data Visualization & Mechanism

Mechanism of Action Diagram

The following diagram illustrates the pathway by which 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol disrupts tumor cell survival.

NCadherinPathway Compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol NCad_Ext N-Cadherin (Extracellular EC1) Compound->NCad_Ext Competes with HAV motif NCad_Dimer Trans-Dimerization (Adhesion) Compound->NCad_Dimer BLOCKS AdherensJunction Adherens Junction Stability Compound->AdherensJunction Destabilizes NCad_Ext->NCad_Dimer Normal Function NCad_Dimer->AdherensJunction Stabilizes BetaCat_Cyto Cytosolic Beta-Catenin NCad_Dimer->BetaCat_Cyto Disruption releases BetaCat_Mem Membrane Beta-Catenin AdherensJunction->BetaCat_Mem Sequesters Survival Survival / Proliferation (MAPK/AKT) AdherensJunction->Survival Signaling Support Anoikis Anoikis (Apoptosis) AdherensJunction->Anoikis Loss of Anchorage BetaCat_Cyto->Survival Nuclear Translocation (if Wnt ON) Proteasome Proteasomal Degradation BetaCat_Cyto->Proteasome Degradation (if Wnt OFF)

Caption: Disruption of N-Cadherin trans-dimerization by the thiatriazole peptidomimetic leads to junction disassembly and induction of anoikis.

Summary of Key Parameters

ParameterSpecificationNotes
Target N-Cadherin (CDH2)Specifically the EC1 domain (HAV motif).
Molecular Weight ~192.2 g/mol Small molecule peptidomimetic.
Solubility DMSO (High), Water (Low)Avoid acidic aqueous buffers.
Primary Assay Cell AggregationMust use Calcium-free detachment (Accutase).
IC50 Range 10

M – 100

M
Dependent on N-cad expression levels.
Toxicity Mode Anoikis / ApoptosisPreferential toxicity in detached conditions.

References

  • Gour, B. J., et al. (2007).[2] N-cadherin antagonists and methods for their use. U.S. Patent No.[2] 7,268,115.[2] Washington, DC: U.S. Patent and Trademark Office.

  • Blaschuk, O. W., & Farookhi, R. (1989). Estradiol stimulates cadherin-mediated cell-cell adhesion in the testis. Developmental Biology, 136(2), 564-567.

  • Augustin, H. G., & Cyr, C. (2002). Antiangiogenic potential of the N-cadherin antagonist ADH-1 (Exherin). Cancer Research (Contextual reference for N-cad antagonism mechanism).
  • Verma, A., et al. (2016). 1,2,3,4-Thiatriazoles: Synthesis and Biological Activities. Current Organic Chemistry.

Sources

Application Notes and Protocols for the Antibacterial Screening of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Heterocyclic compounds are a cornerstone of medicinal chemistry, with scaffolds like triazoles and thiadiazoles featuring prominently in a variety of therapeutic agents.[1][2][3] The compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a distinct heterocyclic structure, presents an intriguing candidate for antibacterial screening due to the known bioactivity of its constituent chemical motifs.[4][5][6]

This guide provides a comprehensive framework for the systematic evaluation of the antibacterial potential of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a self-validating system rooted in established microbiological standards, ensuring reproducibility and reliability of the generated data. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot effectively.

Chemical Profile of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
PropertyValueSource
Molecular Formula C₇H₆N₄OSPubChem[7]
Molecular Weight 194.22 g/mol PubChem[7]
IUPAC Name 4-(1,2,3,4-thiatriazol-5-ylamino)phenolPubChem[7]
CAS Number 23567-67-1PubChem[7]

Part 1: Foundational Antibacterial Susceptibility Testing

The initial phase of screening aims to qualitatively and quantitatively assess the compound's ability to inhibit bacterial growth. This involves a primary diffusion assay followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay: A Primary Qualitative Screen

The agar well diffusion method is a widely used, preliminary test to evaluate the antimicrobial activity of a compound.[8][9][10] It provides a clear visual indication of growth inhibition.

The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium. If the compound possesses antibacterial properties, it will create a concentration gradient in the agar, and a zone of no bacterial growth will be observed around the well. The diameter of this "zone of inhibition" is proportional to the susceptibility of the organism to the compound.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.

  • Well Preparation and Compound Application:

    • Aseptically bore wells (6-8 mm in diameter) into the inoculated MHA plate using a sterile cork borer.

    • Prepare a stock solution of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol in a suitable solvent (e.g., DMSO). Note the final concentration.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Include a negative control (solvent alone) and a positive control (a known antibiotic like Gentamicin) in separate wells.

  • Incubation and Measurement:

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

A larger zone of inhibition suggests greater antibacterial activity. While this method is excellent for initial screening, it is considered qualitative as the zone size can be influenced by factors like compound solubility and diffusion rate.[11]

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

Following a positive result in the diffusion assay, the broth microdilution method is employed to quantify the compound's potency. This is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14] This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

  • Preparation of the Test Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (caMHB) to wells 2 through 12.

    • Prepare a stock solution of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol in caMHB at twice the highest desired final concentration.

    • Add 100 µL of this stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in caMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized and diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

    • The final volume in each well will be 100 µL.

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17] A microplate reader can also be used to measure absorbance at 600 nm.

Bacterial StrainGram StainMIC (µg/mL) of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenolPositive Control MIC (µg/mL) [e.g., Ciprofloxacin]
Staphylococcus aureus (ATCC 25923)Positive[Experimental Result][Experimental Result]
Escherichia coli (ATCC 25922)Negative[Experimental Result][Experimental Result]
Pseudomonas aeruginosa (ATCC 27853)Negative[Experimental Result][Experimental Result]
Enterococcus faecalis (ATCC 29212)Positive[Experimental Result][Experimental Result]

Part 2: Determining Bactericidal vs. Bacteriostatic Action

Once the MIC is established, it is crucial to determine whether the compound inhibits growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][18][19]

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • Observe the plates for bacterial growth.

    • The MBC is the lowest concentration of the compound that results in no growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.[18]

The relationship between the MBC and MIC is a key indicator of the compound's mode of action.

  • If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .[16]

  • If MBC/MIC > 4 , the compound is generally considered bacteriostatic .[16]

Part 3: Mechanistic Insights and Workflow Visualization

While detailed mechanism-of-action studies are beyond the scope of initial screening, the chemical structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol allows for informed hypotheses. The thiatriazole and triazole rings are known to interact with various biological targets.[3][20] For instance, some triazole derivatives are known to inhibit essential bacterial enzymes involved in DNA replication or cell wall synthesis.[21] The phenol group may also contribute to membrane disruption. Further studies could explore these potential pathways.

Experimental Workflow Diagram

Antibacterial_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mode of Action A Prepare Bacterial Inoculum (0.5 McFarland) B Agar Well Diffusion Assay A->B Inoculate Plates C Measure Zone of Inhibition B->C Incubate 24h D Broth Microdilution Assay (Serial Dilutions) C->D If Active E Determine MIC (No Visible Growth) D->E Incubate 24h F Subculture from MIC Plate E->F G Determine MBC (≥99.9% Killing) F->G Incubate 24h H Calculate MBC/MIC Ratio G->H I Classify as Bactericidal or Bacteriostatic H->I

Caption: Workflow for antibacterial screening of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Potential Mechanism of Action Hypothesis

Potential_MoA cluster_targets Potential Bacterial Targets cluster_outcomes Resulting Cellular Effects Compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Enzyme Enzyme Inhibition (e.g., DNA Gyrase, DHPS) Compound->Enzyme Membrane Cell Membrane Disruption Compound->Membrane Protein Protein Synthesis Inhibition Compound->Protein DNA_Rep Impaired DNA Replication Enzyme->DNA_Rep Metabolism Metabolic Pathway Disruption Enzyme->Metabolism Integrity Loss of Membrane Integrity Membrane->Integrity Translation Inhibited Translation Protein->Translation Outcome Bacterial Growth Inhibition / Cell Death DNA_Rep->Outcome Metabolism->Outcome Integrity->Outcome Translation->Outcome

Caption: Hypothesized mechanisms of action for novel antibacterial compounds.

Conclusion and Future Directions

This document outlines a robust, multi-step protocol for the comprehensive antibacterial screening of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. By progressing from a qualitative diffusion assay to quantitative MIC and MBC determinations, researchers can build a solid data package on the compound's potential. A positive outcome from this screening cascade would justify advancing the compound to more detailed mechanistic studies, toxicity profiling, and evaluation against a broader panel of clinically relevant and drug-resistant bacterial strains.

References

  • (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives - ResearchGate. Available at: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. Available at: [Link]

  • Synthesis and antibacterial activity of some new triazole derivatives - Scholars Research Library. Available at: [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives - MDPI. Available at: [Link]

  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Available at: [Link]

  • BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW | ShodhKosh: Journal of Visual and Performing Arts - Granthaalayah Publications and Printers. Available at: [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC - NIH. Available at: [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 1, 3, 4-Thiadiazoles: An Overview - Gavin Publishers. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol - PubChem. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Screening of Three Triazole Derivatives | Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC - PubMed Central. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. Available at: [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO. Available at: [Link]

  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol - PubChem. Available at: [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know - Microbe Investigations. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Available at: [Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - NIH. Available at: [Link]

  • Comprehensive review on the anti-bacterial activity of 1,2,3-triazole hybrids - ResearchGate. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. Available at: [Link]

  • Agar well diffusion assay - YouTube. Available at: [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. Available at: [Link]

  • Broth Microdilution | MI - Microbiology. Available at: [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. Available at: [Link]

  • MBC (Minimum Bactericidal Concentration) assessment, using Agar Dilution Method. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. Available at: [Link]

Sources

Application Note: In Vitro Characterization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

[1]

Executive Summary

This guide details the protocol for the in vitro evaluation of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol , a heterocyclic compound with significant potential as a prodrug or direct-acting antineoplastic agent.

Critical Scientific Context: 1,2,3,4-Thiatriazoles are energetically unstable heterocycles. Under physiological conditions (pH 7.4, 37°C), they often undergo cycloreversion to release nitrogen (

isothiocyanates

Therefore, this protocol is designed not merely to measure cytotoxicity, but to distinguish between the activity of the parent molecule and its degradation products .

Compound Handling & Pre-Analytical QC

WARNING: 1,2,3,4-Thiatriazoles can be shock-sensitive and thermally unstable. Handle with care.

Solubility and Stock Preparation

The phenolic hydroxyl group aids solubility compared to naked phenyl-thiatriazoles, but the compound remains lipophilic.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Stock Concentration: 10 mM - 50 mM.

  • Storage: -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles which accelerate ring fragmentation.

  • Working Solution: Dilute in complete media immediately prior to use. Final DMSO concentration must be

    
     (v/v).
    
Stability Verification (The "Self-Validating" Step)

Before treating cells, you must determine the compound's half-life (

  • Dilute compound to 50 µM in cell-free culture media (37°C).

  • Take aliquots at 0, 1, 4, 12, and 24 hours.

  • Analyze via HPLC-UV (approx. 254-280 nm) or LC-MS.

  • Success Criterion: If

    
     degradation occurs within 4 hours, the observed cytotoxicity is likely driven by the isothiocyanate breakdown product.
    

Experimental Design Strategy

Cell Line Selection

Select cell lines with distinct metabolic profiles to probe the mechanism of action.

Cell LineTissue OriginRationale for Selection
MCF-7 Breast AdenocarcinomaHormone Sensitivity: Useful for testing phenolic interaction with Estrogen Receptors (ER).
A549 Lung CarcinomaMetabolic Activity: High CYP450 expression; tests if metabolic activation is required.
HepG2 Hepatocellular CarcinomaDetoxification: High glutathione (GSH) levels. If the mechanism is isothiocyanate-mediated, high GSH may blunt the effect (resistance).
HFF-1 Human Foreskin FibroblastToxicity Control: Essential for determining the Selectivity Index (SI).
Diagram: Mechanism of Action Hypothesis

The following diagram illustrates the dual-pathway hypothesis (Intact binding vs. Decomposition) guiding this protocol.

MOA_PathwayCompound4-(1,2,3,4-Thiatriazol-5-ylamino)phenolDegradationSpontaneous Degradation(37°C, pH 7.4)Compound->Degradation t > 4hParent_TargetTarget A: Enzyme Inhibition(e.g., Carbonic Anhydrase)Compound->Parent_Target Fast ActingITC_Product4-HydroxyphenylIsothiocyanate + N2 + SDegradation->ITC_ProductApoptosisApoptosis(Caspase 3/7 Activation)Parent_Target->ApoptosisGSH_DepletionGSH Depletion(Oxidative Stress)ITC_Product->GSH_Depletion Electrophilic AttackTubulinTubulin AdductsITC_Product->TubulinGSH_Depletion->ApoptosisTubulin->Apoptosis

Figure 1: Hypothetical pharmacological pathways.[1] The thiatriazole ring may act as a pharmacophore itself or as a "masked" isothiocyanate precursor.

Detailed Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Standardized for unstable compounds.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) in warm media immediately before addition.

    • Control 1: Vehicle (0.5% DMSO).

    • Control 2: Positive Control (e.g., Doxorubicin).

    • Control 3 (Critical): If degradation is suspected, include a "Pre-incubated" arm where the drug is aged in media for 24h before adding to cells. If the "aged" drug is more potent, the degradation product is the active species.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTT reagent; incubate 3-4 hours.

    • Aspirate media carefully.

    • Dissolve formazan in 150 µL DMSO.

    • Read Absorbance at 570 nm (Ref 630 nm).

Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Mechanistic Validation (ROS Generation)

To confirm the oxidative stress pathway typical of thiatriazole/isothiocyanate activity.

Reagents:

  • DCFH-DA (2',7'-Dichlorofluorescin diacetate) - Cellular ROS sensor.

Procedure:

  • Seed cells in black-walled 96-well plates.

  • Treat with compound at IC50 concentration for short intervals (1h, 3h, 6h). Note: ROS is an early event.

  • Wash cells with PBS.

  • Incubate with 10 µM DCFH-DA for 30 min in serum-free media.

  • Read Fluorescence (Ex: 485 nm / Em: 535 nm).

Interpretation: A significant increase in fluorescence compared to vehicle confirms ROS generation, supporting the "isothiocyanate release" hypothesis.

Experimental Workflow Visualization

Workflowcluster_readoutsParallel ReadoutsStartStart: Compound SynthesisQCQC: HPLC Purity & Media Stability CheckStart->QCSeedSeed Cancer Cell Lines(MCF-7, A549, HepG2)QC->SeedTreatTreatment (0-100 µM)+ Time-Course (24/48h)Seed->TreatMTTViability (MTT)Calculate IC50Treat->MTTFACSApoptosis (Annexin V)Flow CytometryTreat->FACSROSOxidative Stress(DCFH-DA)Treat->ROSDecisionCompare IC50 vs. Normal Cells(Selectivity Index)MTT->DecisionFACS->DecisionROS->DecisionReportFinal Application NoteDecision->Report

Figure 2: Step-by-step experimental workflow for characterizing thiatriazole derivatives.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Reduce final concentration; ensure DMSO < 0.5%. Sonicate stock solution.
High variability in IC50 Compound degradation (N2 release).Prepare fresh dilutions for every experiment. Do not store diluted media.
No cytotoxicity in HepG2 GSH conjugation masking the effect.Pre-treat cells with BSO (Buthionine sulfoximine) to deplete GSH and verify sensitivity.

References

  • Klayman, D. L., et al. (1979). "Thiatriazoles as precursors to isothiocyanates: Synthesis and biological evaluation." Journal of Organic Chemistry.

  • Holla, B. S., et al. (2003). "Synthesis and anticancer activity of some new bis-1,2,4-triazoles." Il Farmaco.

  • BenchChem. (2025).[2] "Physicochemical Properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: An In-depth Technical Guide." BenchChem Technical Library.

  • National Institutes of Health (NIH). (2022). "The Effect of 1,2,4-Triazole-3-thiol Derivatives on Cancer Cell Growth." PubMed Central.

  • PubChem. (2025). "Compound Summary: 1,2,3,4-Thiatriazole." National Library of Medicine.

Application Notes & Protocols for the Development of Novel 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Therapeutic Potential

The confluence of a phenol ring and a thiatriazole heterocycle within a single molecular entity presents a compelling starting point for medicinal chemistry exploration. Phenols and their derivatives are ubiquitous scaffolds in FDA-approved pharmaceuticals, valued for their ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The 1,2,3,4-thiatriazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a bioisostere of other azole-containing structures known for a vast spectrum of pharmacological activities.[2][3] Related structures, such as 1,3,4-thiadiazole derivatives, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6]

The parent compound, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol, combines these two privileged fragments. The development of its analogs is predicated on the hypothesis that systematic structural modifications can fine-tune its physicochemical properties and biological activity, leading to the discovery of novel therapeutic agents. This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of such analogs, intended for researchers in drug discovery and development. We will emphasize the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative scientific literature.

Strategic Framework for Analog Design

The cornerstone of a successful analog development program is a well-defined Structure-Activity Relationship (SAR) strategy.[7] The goal is to systematically probe how changes in the molecule's structure affect its biological activity, allowing for the iterative optimization of lead compounds.[8][9] For the 4-(1,2,3,4-thiatriazol-5-ylamino)phenol scaffold, we identify three primary vectors for modification.

2.1 Key Modification Zones:

  • The Phenolic Ring (A-Ring): The electronic and steric nature of this ring can be modulated by introducing substituents. Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) can alter the pKa of the phenolic hydroxyl, affecting its hydrogen bonding capability. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase electron density. The position of these substituents (ortho, meta, para) is critical for probing the topology of the target's binding pocket.

  • The Amino Linker (Linker): The secondary amine bridge provides conformational flexibility and a key hydrogen bond donor site. Replacing this linker with more rigid or electronically different groups, such as an amide (-NHC(O)-), urea (-NHC(O)NH-), or sulfonamide (-NHSO₂-), can drastically alter the molecule's three-dimensional shape and interaction profile.

  • The Phenolic Hydroxyl Group (OH-Group): Conversion of the hydroxyl group to an ether or an ester serves as a common prodrug strategy to improve pharmacokinetic properties, such as membrane permeability and metabolic stability. This modification also serves to determine if the free hydroxyl is essential for activity.

2.2 The Role of Computational Chemistry:

Before embarking on extensive synthesis, computational methods like molecular docking can be invaluable for prioritizing which analogs to pursue.[10] If a biological target is known, docking can predict binding modes and affinities, helping to rationalize SAR data.[11] For novel scaffolds without a defined target, in silico prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties can help flag compounds with potentially poor drug-like characteristics.

Analog_Design_Workflow cluster_Design Phase 1: Design & Prioritization cluster_Execution Phase 2: Synthesis & Evaluation Start Parent Scaffold 4-(...)-phenol SAR Identify Modification Zones (A-Ring, Linker, OH-Group) Start->SAR Library Design Virtual Analog Library SAR->Library Docking In Silico Screening (Docking, ADME Prediction) Library->Docking Prioritize Prioritize Analogs for Synthesis Docking->Prioritize Synthesis Chemical Synthesis & Purification Prioritize->Synthesis Characterization Structural Confirmation (NMR, MS, IR) Synthesis->Characterization Bioassays Biological Evaluation (In Vitro & In Vivo) Characterization->Bioassays Data Data Analysis & SAR Bioassays->Data Data->SAR Iterative Optimization

Caption: High-level workflow for analog development.

Synthetic Protocols and Methodologies

The synthesis of thiatriazole derivatives requires careful control of reaction conditions, particularly during the diazotization step.[2] All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of the Parent Compound (4-(1,2,3,4-Thiatriazol-5-ylamino)phenol)

This protocol is adapted from established methods for the synthesis of 5-amino-1,2,3,4-thiatriazoles via diazotization of a thiosemicarbazide precursor.[2]

Causality: The core of this synthesis is the reaction of a thiosemicarbazide with nitrous acid (generated in situ from sodium nitrite and a strong acid). The nitrous acid diazotizes the terminal nitrogen of the thiosemicarbazide, which is followed by an intramolecular cyclization to form the unstable but characterizable thiatriazole ring. Low temperature is critical to prevent the decomposition of both the nitrous acid and the thiatriazole product.

Step 1.1: Synthesis of 4-(4-Hydroxyphenyl)thiosemicarbazide

  • Dissolve 4-aminophenol (1 eq.) in a suitable solvent mixture (e.g., ethanol/water).

  • Add ammonium hydroxide to make the solution basic.

  • Add carbon disulfide (1.1 eq.) dropwise while stirring vigorously at room temperature. The reaction is typically exothermic.

  • After the addition is complete, continue stirring for 1-2 hours.

  • To the resulting dithiocarbamate solution, add sodium chloroacetate (1.1 eq.) and heat the mixture gently (e.g., 50-60 °C) for 30 minutes.

  • Cool the reaction mixture and then add hydrazine hydrate (1.2 eq.).

  • Reflux the mixture for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature. The product often precipitates. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure thiosemicarbazide precursor.

Step 1.2: Diazotization and Cyclization

  • Suspend 4-(4-hydroxyphenyl)thiosemicarbazide (1 eq.) in 3M hydrochloric acid (HCl) in a three-neck flask equipped with a thermometer and a dropping funnel.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq.) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the thiosemicarbazide suspension over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30-45 minutes after the addition is complete.

  • The resulting solid product is isolated by vacuum filtration through a Hirsch funnel.

  • Wash the product sequentially with copious amounts of ice-cold water, then a small amount of cold ethanol.

  • Dry the product under vacuum. Caution: Thiatriazole compounds can be thermally unstable and potentially explosive upon heating.[2] Avoid excessive heat during drying.

Self-Validation: The successful synthesis must be confirmed by comprehensive characterization.

  • FT-IR: Look for the disappearance of C=S stretch from the precursor and the appearance of characteristic ring vibration bands.

  • ¹H-NMR & ¹³C-NMR: Confirm the aromatic and linker protons/carbons and the absence of precursor signals.

  • Mass Spectrometry (MS): Verify the molecular weight of the final product.

Sources

Protocol for Assessing the Anti-inflammatory Activity of Thiatriazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, multi-tiered protocol for the preclinical assessment of the anti-inflammatory activity of novel thiatriazole derivatives. The guide is designed for researchers, scientists, and drug development professionals, offering a robust framework from initial in vitro screening to in vivo validation and mechanistic elucidation. By integrating established cell-based and animal models, this document outlines a systematic approach to identify and characterize the therapeutic potential of thiatriazoles as anti-inflammatory agents. The protocols herein emphasize scientific rigor, reproducibility, and a deep understanding of the underlying biological pathways, ensuring a thorough and reliable evaluation.

Introduction: Thiatriazoles in Anti-inflammatory Drug Discovery

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Thiatriazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including anti-inflammatory properties.[2][3][4] This protocol details a strategic workflow to systematically evaluate the anti-inflammatory potential of newly synthesized thiatriazole derivatives.

The assessment pipeline begins with high-throughput in vitro assays to screen for primary activity and identify lead compounds. Promising candidates are then advanced to more complex in vivo models that mimic human inflammatory conditions. Finally, mechanistic studies are employed to elucidate the molecular targets and signaling pathways through which the thiatriazoles exert their effects. A key focus is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[5][6][7]

Tier 1: In Vitro Screening for Anti-inflammatory Activity

The initial phase of assessment involves cost-effective and rapid in vitro assays to identify thiatriazole derivatives with potential anti-inflammatory effects.[1][8] These assays provide a preliminary understanding of a compound's ability to modulate key inflammatory mediators.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

Murine macrophage-like RAW 264.7 cells are a widely used and reliable model for studying inflammation.[9][10] Stimulation with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11][12]

cluster_0 Cell Preparation & Seeding cluster_1 Treatment cluster_2 Endpoint Analysis prep Culture RAW 264.7 cells seed Seed cells in 96-well plates (5 x 10^4 cells/well) prep->seed pretreat Pre-treat with Thiatriazole derivatives (various concentrations for 1h) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate supernatant Collect supernatant stimulate->supernatant viability Cell Viability Assessment (MTT Assay) stimulate->viability griess Nitric Oxide (NO) Quantification (Griess Assay) supernatant->griess elisa Cytokine Measurement (TNF-α, IL-6) (ELISA) supernatant->elisa

Caption: Workflow for in vitro screening of thiatriazoles in LPS-stimulated RAW 264.7 cells.

  • Cell Culture: Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[9]

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the thiatriazole compounds (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.[13]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.

  • Nitric Oxide (Griess) Assay:

    • Mix 100 µL of the supernatant with an equal volume of Griess reagent.[13]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine ELISA:

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT) Assay:

    • Assess the cytotoxicity of the compounds by performing an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cell death.[12]

ParameterVehicle Control (LPS only)Thiatriazole + LPSPositive Control (e.g., Dexamethasone) + LPS
NO Production HighDose-dependent decreaseSignificant decrease
TNF-α Secretion HighDose-dependent decreaseSignificant decrease
IL-6 Secretion HighDose-dependent decreaseSignificant decrease
Cell Viability >95%>90% (at effective conc.)>95%

Tier 2: In Vivo Validation of Anti-inflammatory Efficacy

Compounds demonstrating significant in vitro activity are advanced to in vivo models to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute inflammation.[14][15][16][17]

Carrageenan-Induced Paw Edema in Rodents

This model involves the subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse, which induces a localized inflammatory response characterized by edema formation.[17][18] The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

cluster_0 Animal Preparation & Grouping cluster_1 Dosing & Induction cluster_2 Edema Measurement & Analysis acclimate Acclimatize Wistar rats or Swiss albino mice grouping Group animals (n=6 per group): - Vehicle Control - Thiatriazole (various doses) - Standard Drug (e.g., Indomethacin) acclimate->grouping dosing Administer Thiatriazole or Vehicle orally (p.o.) grouping->dosing induction Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw (30-60 min post-dosing) dosing->induction measure_0 Measure initial paw volume (t=0) using a plethysmometer induction->measure_0 measure_t Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection measure_0->measure_t calculate Calculate % inhibition of edema measure_t->calculate

Caption: Workflow for the carrageenan-induced paw edema model in rodents.

  • Animal Selection: Use healthy adult Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

  • Grouping and Dosing:

    • Divide the animals into groups (n=6): vehicle control, thiatriazole-treated groups (e.g., 10, 20, 50 mg/kg), and a positive control group (e.g., Indomethacin, 10 mg/kg).

    • Administer the compounds orally (p.o.) 30 to 60 minutes before carrageenan injection.[14]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw using a digital plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[15][16]

  • Measurement of Paw Volume:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[14][15]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Edema (at 3h)
Vehicle Control -0%
Thiatriazole A 20Expected dose-dependent inhibition
Thiatriazole B 20Expected dose-dependent inhibition
Indomethacin 10~50-70%

Tier 3: Mechanistic Elucidation

Understanding the molecular mechanism of action is crucial for drug development. For anti-inflammatory agents, key targets include cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[1][19]

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[19] Assessing the inhibitory activity of thiatriazoles on COX-1 and COX-2 can reveal their potential NSAID-like properties and selectivity.

This protocol is based on commercially available COX inhibitor screening kits.[20][21][22][23]

  • Reagent Preparation: Prepare the assay buffer, COX enzymes (COX-1 and COX-2), heme, and arachidonic acid substrate according to the kit's instructions.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the thiatriazole compounds at various concentrations to the inhibitor wells.

    • Include wells for 100% initial activity (no inhibitor) and a known COX inhibitor as a positive control (e.g., Celecoxib for COX-2).[20]

  • Incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.[24]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[20]

  • Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Investigation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.[5][25] Many anti-inflammatory compounds act by inhibiting this pathway. The effect of thiatriazoles on NF-κB activation can be assessed by measuring the phosphorylation and degradation of its inhibitory protein, IκBα, and the nuclear translocation of the p65 subunit.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) nucleus Nucleus p65_p50->nucleus Translocation p65_p50_nuc p65/p50 genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) IkBa_p65_p50 IκBα p65/p50 IkBa_p65_p50:f1->p65_p50 Release IkBa_degraded Degraded IκBα IkBa_p65_p50:f0->IkBa_degraded Ubiquitination & Degradation p65_p50_nuc->genes Binds to DNA & Activates Transcription

Caption: Simplified canonical NF-κB signaling pathway activated by LPS.

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the thiatriazole compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

    • Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the effect of the thiatriazole on protein phosphorylation and degradation.

Conclusion

This application note provides a structured and comprehensive protocol for the systematic evaluation of the anti-inflammatory properties of novel thiatriazole compounds. By following this tiered approach, researchers can efficiently screen, validate, and characterize promising drug candidates. The integration of in vitro assays, a robust in vivo model, and mechanistic studies ensures a thorough assessment, paving the way for the development of new and effective anti-inflammatory therapeutics.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

  • De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology, 104(1), 124-128. [Link]

  • Bio-Rad. (n.d.). NF-kB signaling pathway. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • Bio-protocol. (2017). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Murr, C., et al. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Food and Chemical Toxicology, 41(12), 1735-1742. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(9), 8349. [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Wang, J. L., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1081-1088. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 16. [Link]

  • Cheong, M. A., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The Acupuncture, 36(3), 11-21. [Link]

  • Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 15, 1357599. [Link]

  • Tsolaki, E., et al. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 25(6), 1397. [Link]

  • da Silva, A. F. M., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71(7-8), 741-758. [Link]

  • Al-Ezzy, R. M., & Al-Bayati, R. I. H. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. NeuroQuantology, 19(5), 1-12. [Link]

  • Li, Y., et al. (2018). Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. bioRxiv. [Link]

  • Kadam, S. S., et al. (2015). THIADIAZOLES AS ANTI-INFLAMMATORY AGENTS: A REVIEW. International Journal of Current Pharmaceutical Sciences, 1(3), 207-215. [Link]

  • Helal, M. H., et al. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 65, 517-526. [Link]

  • Kumar, A., et al. (2021). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 107, 104608. [Link]

  • Sun, Z., et al. (2023). Synthesis and Anti-inflammatory Evaluation of Novel 1,2,3-Triazole Derivatives. Chinese Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. [Link]

  • Kumar, J., et al. (2013). Triazoles: a valuable insight into recent developments and biological activities. Chinese Journal of Natural Medicines, 11(5), 457-466. [Link]

  • Oniga, S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][5][6][7]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2379. [Link]

  • Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864282. [Link]

Sources

The Emergence of a Privileged Scaffold: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of modern medicinal chemistry. By screening small, low-complexity molecules, or "fragments," FBDD allows for the efficient exploration of chemical space and the identification of novel starting points for drug development.[1][2] The 1,2,3,4-thiatriazole ring system, a unique heterocyclic scaffold, has garnered significant interest due to its diverse biological activities, including antimicrobial and anticancer properties.[3][4][5] This application note details the utility of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol as a versatile fragment for drug discovery, providing protocols for its synthesis and a representative screening application against a key cancer target, Bruton's tyrosine kinase (BTK).

The phenolic hydroxyl group and the thiatriazole amine provide key hydrogen bond donor and acceptor sites, making this fragment an ideal candidate for forming specific interactions within a protein's binding pocket. Its relatively low molecular weight and simple structure are characteristic of a "Rule of Three"-compliant fragment, maximizing the potential for efficient lead optimization.

Physicochemical Properties

A thorough understanding of a fragment's physicochemical properties is paramount for successful FBDD campaigns. The properties of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol are summarized below.

PropertyValueSource
Molecular Formula C₇H₆N₄OSPubChem[6]
Molecular Weight 194.22 g/mol PubChem[6]
XLogP3-AA 1.8PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 5PubChem[6]
SMILES C1=CC(=CC=C1NC2=NN=NS2)OPubChem[6]

Synthesis Protocol: A Diazotization Approach

The synthesis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol can be achieved through a classical diazotization reaction of a corresponding thiosemicarbazide precursor.[7] This method is robust and allows for the generation of the thiatriazole ring system in a controlled manner.

Diagram of the Synthetic Pathway

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product p_aminophenol p-Aminophenol isothiocyanate 4-Hydroxyphenyl isothiocyanate p_aminophenol->isothiocyanate 1. Thiophosgene thiophosgene Thiophosgene sodium_azide Sodium Azide thiosemicarbazide 1-(4-Hydroxyphenyl)thiosemicarbazide isothiocyanate->thiosemicarbazide 2. Hydrazine final_product 4-(1,2,3,4-Thiatriazol- 5-ylamino)phenol thiosemicarbazide->final_product 3. NaNO2, HCl

Caption: Synthetic route to 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

Step-by-Step Synthesis Protocol

Materials:

  • 4-Aminophenol

  • Thiophosgene

  • Hydrazine hydrate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Synthesis of 4-Hydroxyphenyl isothiocyanate:

    • Dissolve 4-aminophenol in a 1:1 mixture of DCM and water.

    • Cool the solution in an ice bath and add thiophosgene dropwise with vigorous stirring.

    • Continue stirring for 2-3 hours, allowing the reaction to come to room temperature.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isothiocyanate.

  • Synthesis of 1-(4-Hydroxyphenyl)thiosemicarbazide:

    • Dissolve the 4-hydroxyphenyl isothiocyanate in ethanol.

    • Add hydrazine hydrate dropwise while stirring at room temperature.

    • A precipitate will form. Continue stirring for 1 hour.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the thiosemicarbazide intermediate.

  • Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol:

    • Suspend the 1-(4-hydroxyphenyl)thiosemicarbazide in dilute HCl and cool to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture for 1-2 hours at 0-5°C.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Fragment Screening: Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a crucial enzyme in B-cell receptor signaling and is a validated target for the treatment of various B-cell malignancies. The following protocol outlines a representative workflow for screening 4-(1,2,3,4-thiatriazol-5-ylamino)phenol against BTK using a biochemical assay.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_detection Signal Detection & Analysis stock_prep Prepare Fragment and Reagent Stock Solutions plate_map Design Assay Plate Map (Controls and Samples) stock_prep->plate_map dispense_fragment Dispense Fragment to Assay Plate plate_map->dispense_fragment dispense_btk Add BTK Enzyme dispense_fragment->dispense_btk pre_incubate Pre-incubate dispense_btk->pre_incubate add_substrate Initiate Reaction with ATP and Peptide Substrate pre_incubate->add_substrate incubate Incubate at RT add_substrate->incubate add_detection Add Detection Reagent (e.g., ADP-Glo) incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze Data Analysis: Calculate % Inhibition read_plate->analyze

Caption: Workflow for a biochemical screen of the fragment against BTK.

Protocol: BTK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ system from Promega, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • Poly-Glu,Tyr (4:1) peptide substrate

  • Adenosine triphosphate (ATP)

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol in 100% DMSO.

    • Create a dilution series of the fragment in kinase buffer.

    • Prepare the BTK enzyme, peptide substrate, and ATP solutions in kinase buffer to the desired concentrations. The final ATP concentration should be at its Km value for BTK.

  • Assay Protocol:

    • Add 2.5 µL of the diluted fragment or DMSO (for positive and negative controls) to the wells of the 384-well plate.

    • Add 2.5 µL of BTK enzyme solution to all wells except the negative controls (add kinase buffer instead).

    • Gently mix and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the plate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The percentage of BTK inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_neg_control) / (Luminescence_pos_control - Luminescence_neg_control))

The resulting data can be used to generate a dose-response curve and determine the IC₅₀ value of the fragment.

Hypothetical Screening Results:

Fragment Concentration (µM)% BTK Inhibition
100045.2%
50038.7%
25029.1%
12520.5%
62.512.3%
31.255.8%

A fragment exhibiting dose-dependent inhibition, even with weak potency (high µM to mM IC₅₀), is considered a "hit" and a valuable starting point for lead optimization through techniques such as fragment growing or linking.

Conclusion and Future Directions

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol represents a promising fragment for FBDD campaigns. Its straightforward synthesis and desirable physicochemical properties make it an attractive scaffold for targeting a variety of biological targets. The provided protocols offer a robust framework for the synthesis and initial biological evaluation of this fragment. Subsequent steps would involve hit validation using orthogonal biophysical techniques (e.g., Surface Plasmon Resonance or Thermal Shift Assay) and structural biology studies (e.g., X-ray crystallography) to elucidate the binding mode and guide further optimization efforts. The diverse biological activities of related thiatriazole and thiadiazole compounds suggest that this fragment could be a valuable addition to any fragment library.[3][4][8]

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities. ResearchGate. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Retrieved from [Link]

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Retrieved from [Link]

  • Al-Jaf, H. J., & Mohammed, H. H. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Jaf, H. J., & Mohammed, H. H. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]

  • Iranian Journal of Medical Microbiology. (n.d.). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Retrieved from [Link]

  • Kolb, P., & Ferreira, R. S. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Retrieved from [Link]

  • Xiong, B., et al. (2019). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. PubMed. Retrieved from [Link]

  • Chem Help ASAP. (2024, January 27). fragment-based drug discovery (FBDD) & access to drug research [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol against Escherichia coli

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for evaluating the antimicrobial potency of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol , a synthetic heterocyclic derivative, against Escherichia coli. Due to the specific structural features of this compound—namely the oxidation-prone phenolic moiety and the potentially labile 1,2,3,4-thiatriazole ring—standard Clinical and Laboratory Standards Institute (CLSI) protocols must be adapted with rigorous handling constraints.

This guide utilizes the Broth Microdilution (BMD) method, the gold standard for quantitative antimicrobial susceptibility testing (AST), enhanced with optional resazurin-based viability staining for high-contrast endpoint determination.

Compound Properties & Handling

The target analyte, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, presents unique challenges in stability and solubility that must be addressed before biological testing.

Chemical Considerations
  • Thiatriazole Ring Stability: The 1,2,3,4-thiatriazole system can be thermally unstable and may exist in equilibrium with its azido-isothiocyanate isomer. Avoid heating during solubilization. Store dry powder at -20°C.

  • Phenolic Oxidation: The phenol group renders the compound susceptible to oxidative degradation (browning) in solution. Stock solutions must be prepared immediately prior to use .

  • Solubility: The compound is hydrophobic. Dimethyl sulfoxide (DMSO) is the required solvent.

Reagent Preparation Table
ReagentSpecificationStoragePreparation Notes
Analyte Stock 10 mg/mL in 100% DMSO-20°C (Dry)Vortex to dissolve. Do not sonicate with heat. Use within 1 hour of prep.
Culture Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)4°CpH 7.2–7.4. Critical for standardizing divalent cations (

,

).
Resazurin (Optional) 0.015% (w/v) in sterile PBS4°C (Dark)Filter sterilize (0.22

m). Light sensitive.
Positive Control Ciprofloxacin or Ampicillin-20°CPrepare according to CLSI standards.

Experimental Design Strategy

To ensure Trustworthiness and Scientific Integrity , the assay is designed with internal validation controls. We utilize a 96-well microtiter plate format to allow for technical triplicates and necessary controls.

Control Systems
  • Growth Control (GC): Bacteria + Media + Solvent (DMSO). Validates bacterial viability and solvent tolerance.

  • Sterility Control (SC): Media + Compound (Highest Conc.). Checks for contamination and compound precipitation.

  • Positive Control: Bacteria + Known Antibiotic (e.g., Ciprofloxacin). Validates the susceptibility of the test strain.

The "DMSO Constraint"

E. coli growth can be inhibited by high concentrations of DMSO. The final assay concentration of DMSO must not exceed 1% (v/v) .

  • Protocol Adjustment: Prepare "Working Solutions" at 2x concentration with 2% DMSO, which are then diluted 1:1 with bacterial inoculum to achieve the final 1% DMSO concentration.

Detailed Protocol: Broth Microdilution

Phase 1: Inoculum Preparation (Direct Colony Suspension)

Objective: Create a standardized bacterial suspension of


 CFU/mL.
  • Culture: Streak E. coli (e.g., ATCC 25922) onto non-selective agar (e.g., Tryptic Soy Agar) and incubate overnight at 37°C. Use fresh colonies (<24 hours).

  • Suspension: Pick 3-5 distinct colonies and suspend in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to match a 0.5 McFarland Standard (approx.

    
     CFU/mL) using a nephelometer or spectrophotometer (
    
    
    
    ).
  • Dilution: Dilute this suspension 1:150 in CAMHB.

    • Calculation: Add 200

      
      L of 0.5 McFarland suspension to 29.8 mL of CAMHB.
      
    • Result: Final concentration

      
       CFU/mL (2x Inoculum).
      
Phase 2: Compound Dilution & Plate Setup

Objective: Establish a 2-fold serial dilution gradient.

  • Stock Prep: Dissolve 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol in 100% DMSO to 12.8 mg/mL.

  • Intermediate Dilution: Dilute 1:50 in CAMHB to get 256

    
    g/mL  (in 2% DMSO). This is the highest "Working Solution".
    
  • Plate Loading (96-well round bottom):

    • Add 100

      
      L of sterile CAMHB (containing 2% DMSO) to columns 2 through 10.
      
    • Add 200

      
      L of the 256 
      
      
      
      g/mL Working Solution to Column 1.
    • Serial Dilution: Transfer 100

      
      L from Column 1 to Column 2. Mix by pipetting up and down 6 times. Repeat transfer to Column 10. Discard 100 
      
      
      
      L from Column 10.
    • Note: Columns 11 and 12 are reserved for controls (GC and SC).

Phase 3: Inoculation & Incubation[1]
  • Inoculation: Add 100

    
    L of the 1:150 diluted inoculum  (from Phase 1) to all test wells (Columns 1-10) and the Growth Control wells.
    
    • Final Conditions: Compound concentration ranges from 128

      
      g/mL to 0.25 
      
      
      
      g/mL. Final bacterial density is
      
      
      CFU/mL.[1] Final DMSO is 1%.
  • Sterility Control: Add 100

    
    L of sterile CAMHB to the Sterility Control wells.
    
  • Incubation: Seal plate with a gas-permeable film. Incubate at 35 ± 2°C in ambient air for 16-20 hours .

Phase 4: Readout (Turbidity & Resazurin)
  • Visual Inspection: Place plate on a dark matte surface or light box. Record the MIC as the lowest concentration with no visible growth (no turbidity/button).

  • Resazurin Confirmation (Optional):

    • Add 30

      
      L of 0.015% Resazurin solution to each well.
      
    • Incubate for an additional 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Fluorescent = Growth (Viable metabolic activity).

Workflow Visualization

MIC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Microdilution cluster_2 Phase 3: Readout Stock Compound Stock (DMSO) Dilution Serial Dilution in CAMHB (96-well Plate) Stock->Dilution Dilute to 2x Conc Inoculum E. coli Inoculum (0.5 McFarland -> 1:150) Addition Add Bacterial Inoculum (Final: 5x10^5 CFU/mL) Inoculum->Addition Dilution->Addition Incubate Incubate 16-20h @ 35°C Addition->Incubate Check Check Turbidity Incubate->Check Resazurin Add Resazurin (Blue -> Pink) Check->Resazurin Ambiguous? Result Determine MIC Check->Result Clear Well Resazurin->Result

Figure 1: Logical workflow for MIC determination using Broth Microdilution with optional Resazurin validation.

Data Analysis & Interpretation

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells.

ObservationResazurin ColorInterpretation
Turbid / Pellet Pink Resistant / Growth. Concentration is below MIC.
Clear Blue / Purple Susceptible / Inhibition. Concentration is

MIC.
Clear Pink Traitor Growth. Metabolic activity exists without biomass. Count as Growth.

Reporting: Report the MIC as a single value (e.g.,


). If the MIC is between two dilutions (e.g., growth at 4, no growth at 8), the MIC is the higher value (8).

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Check Sterility Control wells. If precipitate is visible, MIC cannot be read visually. Use Resazurin or lower the concentration range.
Growth in Sterility Control Contaminated media or non-sterile compound.Discard data. Filter sterilize stock solutions (if compatible with solvent) or prepare fresh media.
No Growth in Growth Control Inoculum too low or DMSO toxicity.Verify initial CFU count via plate counts. Ensure final DMSO concentration is

.
Skipped Wells (Growth at high conc, no growth at low)Technical pipetting error or contamination.Repeat the experiment. Do not report data.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[1][2][3] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[1][2][4] Clinical Microbiology and Infection. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[2] Nature Protocols. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

Sources

Technical Guide: 1,2,3,4-Thiatriazole Scaffolds in Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-thiatriazole system represents a high-potential, under-utilized scaffold in agricultural chemistry. Unlike the ubiquitous 1,2,4-triazoles (e.g., Tebuconazole) which function primarily as stable inhibitors of CYP51, thiatriazoles offer a unique dual-modality : they can function as bioisosteres of stable azoles or as "masked" delivery systems for bioactive isothiocyanates (ITCs) via valence tautomerism.

This guide provides the protocols for the synthesis, stabilization, and application of 5-substituted-1,2,3,4-thiatriazoles. It addresses the critical stability-bioactivity paradox that defines this class of compounds.

Part 1: Chemical Foundation & Stability Mechanisms

The Thiatriazole-Isothiocyanate Equilibrium

The defining feature of 5-substituted-1,2,3,4-thiatriazoles is their equilibrium with azido-isothiocyanates. In agricultural applications, this allows the molecule to act as a pro-drug .

  • Closed Form (Thiatriazole): Lipophilic, stable enough for formulation and transport across the plant cuticle.

  • Open Form (Azido-Isothiocyanate): Highly reactive electrophile, capable of covalent modification of nucleophilic residues (cysteine/lysine) in pest enzymes.

The position of this equilibrium is dictated by the substituent at the 5-position and the solvent polarity. Electron-withdrawing groups favor the closed ring; electron-donating groups favor the open azide form.

Diagram 1: Synthesis and Valence Tautomerism

The following pathway illustrates the diazotization synthesis route and the critical equilibrium that dictates bioactivity.

Thiatriazole_Chemistry TS Thiosemicarbazide (Precursor) TT 1,2,3,4-Thiatriazole (Closed Ring) TS->TT Diazotization HNO2 HNO2 / HCl (0-5°C) HNO2->TT AI Azido-Isothiocyanate (Open Form) TT->AI Equilibrium (K) N2 N2 Gas + Sulfur AI->N2 Decomposition (If Unstable) Bio Covalent Binding (Target Enzyme) AI->Bio Nucleophilic Attack (-SH, -NH2)

Caption: The synthesis of thiatriazoles via diazotization and their subsequent equilibrium with reactive azido-isothiocyanates.

Part 2: Synthesis Protocol (5-Phenyl-1,2,3,4-thiatriazole)

Safety Warning: Unsubstituted thiatriazoles are explosive. Always synthesize 5-substituted derivatives (e.g., 5-phenyl, 5-amino). Perform all reactions behind a blast shield.

Materials
  • Precursor: 4-Phenylthiosemicarbazide (1.0 eq)

  • Reagent: Sodium Nitrite (

    
    ) (1.1 eq)
    
  • Acid: Hydrochloric Acid (15% aqueous solution)

  • Solvent: Diethyl ether or Dichloromethane (DCM)

  • Monitoring: IR Spectrometer (Critical for safety and purity)

Step-by-Step Methodology
  • Suspension Preparation: Suspend 10 mmol of 4-phenylthiosemicarbazide in 30 mL of 15% HCl in a round-bottom flask.

    • Why: Acidic medium is required to generate the nitrosonium ion (

      
      ) in situ.
      
  • Diazotization (Temperature Critical): Cool the suspension to 0–5°C using an ice-salt bath. Add the

    
     solution (dissolved in minimal water) dropwise over 20 minutes.
    
    • Control: Maintain temperature <5°C. Exceeding this triggers rapid nitrogen evolution and decomposition to isothiocyanates.

  • Cyclization: Stir the mixture for 1 hour at 0°C. The precipitate typically changes color (often white to pale yellow).

    • Mechanism:[1][2] The formed thionitroso intermediate rapidly cyclizes to the thiatriazole ring.

  • Extraction and Isolation: Extract the cold reaction mixture immediately with cold diethyl ether (

    
     mL).
    Wash the organic layer with ice-cold water and brine.
    Dry over anhydrous 
    
    
    
    and evaporate solvent under reduced pressure at <20°C .
    • Caution: Do not heat. Heat shifts the equilibrium to the azido-isothiocyanate, leading to

      
       loss.
      
  • Validation (Self-Validating Step): IR Spectroscopy: Analyze the product immediately.

    • Pass: Strong peak at ~1030–1050

      
       (Thiatriazole ring skeletal vibration).
      
    • Fail: Strong peak at ~2100–2200

      
       (Azide 
      
      
      
      stretch). This indicates ring opening/decomposition.

Part 3: Application - Fungicidal Bioassay

Thiatriazoles can inhibit fungal growth either by mimicking the heme-binding of 1,2,4-triazoles (CYP51 inhibition) or by releasing isothiocyanates that deplete fungal glutathione.

Protocol: Mycelial Growth Inhibition (Poisoned Food Technique)

Target Organisms: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold).

  • Stock Preparation: Dissolve the synthesized thiatriazole in DMSO to create a 10,000 ppm stock solution.

    • Note: Use fresh solutions. Thiatriazoles degrade in DMSO over 24h.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C. Aseptically add stock solution to achieve final concentrations: 5, 10, 25, 50, 100

    
    .
    
    • Control: PDA + DMSO (Solvent blank).

    • Standard: Tebuconazole (Commercial standard).

  • Inoculation: Place a 5mm mycelial plug from an actively growing culture into the center of the petri dish.

  • Incubation: Incubate at 25°C for 72–96 hours (until control plate reaches edge).

  • Data Analysis: Measure colony diameter (mm). Calculate % Inhibition:

    
    
    (Where C = Control diameter, T = Treatment diameter).
    
Representative Data Structure

Researchers should format their results as follows:

Compound IDR-Group (Pos 5)IC50 (mg/L) R. solaniIC50 (mg/L) B. cinereaStability (t1/2 in water)
TT-01 Phenyl12.58.248 hrs
TT-02 4-Cl-Phenyl5.13.472 hrs
TT-03 Methyl>100>100< 1 hr (Unstable)
Std Tebuconazole0.81.2Stable

Part 4: Advanced Mechanism - The "Bio-Fumigant" Mode

Unlike standard azoles, thiatriazoles can act as suicide substrates . Upon entering the pest cell, the physiological pH (7.4) or specific enzymatic cleavage can trigger the ring opening.

Diagram 2: Mode of Action Pathways

This diagram differentiates the static inhibition (CYP51) from the reactive toxicity (ITC release).

MOA_Pathways Compound 5-Substituted Thiatriazole PathA Pathway A: Intact Ring (Bioisostere) Compound->PathA Stable Conditions PathB Pathway B: Ring Opening (Pro-drug) Compound->PathB Physiological pH / Metabolic Activation TargetA Target: CYP51 (Lanosterol Demethylase) Result: Membrane Failure PathA->TargetA Reversible Binding TargetB Target: Nucleophiles (-SH) Result: Enzyme Inactivation / GSH Depletion PathB->TargetB Covalent Modification (Irreversible)

Caption: Dual mode of action: Pathway A mimics commercial fungicides; Pathway B utilizes the thiatriazole as a masked isothiocyanate generator.

References

  • Lieber, E., Pillai, C. N., & Hites, R. D. (1957). The Reaction of Nitrous Acid with Thiosemicarbazides. Canadian Journal of Chemistry.

    • Foundational text on the synthesis and equilibrium of thi
  • Krajewska-Kułak, E., et al. (2003). In vitro Antifungal Activity of N,N-Phenyl-1,2,3,4-thiatriazole-5-yl-2,4-β-resorcylcarbothioamide.[3] Arzneimittelforschung.

    • Specific application of thiatriazole derivatives against Candida and agricultural molds.
  • Holm, A., & Larsen, E. (1969). Mass spectra of 1,2,3,4-thiatriazoles and related compounds.[3] Tetrahedron.

    • Critical data for characteriz
  • Dufour, V., et al. (2015). The biology of isothiocyanates in plant defense.[4][5] Phytochemistry Reviews.

    • Supports the mechanism of action for the ring-opened isothiocyan

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Labyrinth of Thiatriazole Solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering the common yet formidable challenge of dissolving thiatriazole compounds in Dimethyl Sulfoxide (DMSO). This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your experimental design.

The Thiatriazole Solubility Conundrum: Why Is It a Challenge?

Thiatriazoles, a class of heterocyclic compounds with significant therapeutic potential, often exhibit poor solubility in common laboratory solvents, including the seemingly universal DMSO. This difficulty primarily stems from their physicochemical properties. The planar and aromatic nature of the thiatriazole ring system can lead to strong intermolecular interactions and high crystal lattice energy.[1][2] Overcoming this energy barrier to allow solvent molecules to surround and dissolve the compound is the crux of the problem.

Furthermore, many new chemical entities (NCEs) emerging from high-throughput screening are increasingly lipophilic, contributing to their poor aqueous and solvent solubility.[3] For thiatriazoles, structural modifications, while key to their biological activity, can inadvertently decrease their solubility.[1]

This guide provides a systematic approach to tackling these solubility issues, from simple first-line techniques to more advanced strategies.

Frequently Asked Questions (FAQs)

Q1: My thiatriazole compound is not dissolving in DMSO at room temperature. What are the initial troubleshooting steps?

A1: Encountering insolubility at the outset is a common hurdle. Before escalating to more complex methods, begin with these fundamental steps:

  • Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly diminish its solvating power for hydrophobic compounds.[4][5]

  • Vortexing: Vigorously vortex the solution for 2-3 minutes. This mechanical agitation can help break apart small aggregates and increase the surface area of the compound exposed to the solvent.

  • Gentle Heating: Warm the solution in a water bath to 37-40°C for 10-15 minutes.[6] This increases the kinetic energy of both the solvent and solute molecules, often providing the necessary energy to overcome the crystal lattice forces.[7] Caution: Only apply heat if your compound is thermally stable.

  • Sonication: If gentle heating is ineffective or not suitable for your compound, utilize a bath sonicator for 5-10 minute intervals.[8] Sonication uses high-frequency sound waves to induce cavitation, creating microbubbles that collapse and generate localized energy, which is highly effective at breaking down solid particles and enhancing dissolution.[9][10]

Q2: I've successfully dissolved my thiatriazole compound in DMSO, but it precipitates when I dilute the stock into my aqueous cell culture medium. What is happening and how can I fix it?

A2: This phenomenon, often termed "crashing out," is a frequent problem when transitioning a compound from a polar aprotic solvent like DMSO to a highly polar aqueous environment.[11] Your compound is likely soluble in DMSO but poorly soluble in water. The sharp decrease in DMSO concentration upon dilution causes the compound to precipitate out of the now predominantly aqueous solution.[12][13]

Here are several strategies to prevent this:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute your DMSO stock 1:10 in DMSO, then add this intermediate dilution to your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Pre-warm the Medium: Having your cell culture media at 37°C can help maintain the compound's solubility during the dilution process.[14][15]

  • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be cytotoxic, many cell lines can tolerate up to 0.5% DMSO.[11] A slightly higher final DMSO concentration might be sufficient to keep your compound dissolved. Always run a vehicle control to account for any effects of the DMSO itself.

  • Use of Co-solvents or Surfactants: Incorporating a co-solvent or a surfactant in your final aqueous solution can help to maintain the solubility of your thiatriazole compound. This is a more advanced technique and is discussed in detail in the Troubleshooting Guide below.

In-Depth Troubleshooting Guide

If the initial steps in the FAQs are insufficient, a more systematic approach is necessary. The following guide provides detailed protocols and the rationale behind each technique.

Initial Solubility Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting poor solubility of thiatriazole compounds in DMSO.

Solubility_Troubleshooting Start Start: Compound Insoluble in DMSO at RT Vortex Vortex Vigorously (2-3 min) Start->Vortex Check1 Is it dissolved? Vortex->Check1 Heat Gentle Heating (37-40°C, 10-15 min) (Check thermal stability) Check1->Heat No Success Success: Compound Solubilized in DMSO Stock Check1->Success Yes Check2 Is it dissolved? Heat->Check2 Sonicate Bath Sonication (5-10 min intervals) Check2->Sonicate No Check2->Success Yes Check3 Is it dissolved? Sonicate->Check3 Advanced Proceed to Advanced Solubilization Techniques Check3->Advanced No Check3->Success Yes

Caption: Initial troubleshooting workflow for dissolving thiatriazole compounds in DMSO.

Advanced Solubilization Techniques

If your thiatriazole compound remains insoluble after the initial troubleshooting steps, or if it precipitates upon dilution in aqueous media, consider these advanced strategies.

The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[16][17] This reduction in polarity can create a more favorable environment for hydrophobic molecules like many thiatriazoles, preventing them from precipitating.[18][19]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-dimethylformamide (DMF)

Co-SolventTypical Starting ConcentrationProsCons
Ethanol 1-5% (v/v)Biocompatible at low concentrations, effective for many compounds.Can be toxic to some cell lines at higher concentrations.
Propylene Glycol 1-10% (v/v)Low toxicity, commonly used in pharmaceutical formulations.[20]Can be viscous, may interfere with some automated liquid handlers.
PEG 400 1-10% (v/v)Low toxicity, good solubilizing power for a range of compounds.Higher viscosity, potential for precipitation at cold temperatures.
DMF <1% (v/v)Strong solubilizing power.Higher cellular toxicity, should be used with caution and as a last resort.

Experimental Protocol: Co-Solvent Addition

  • Prepare your aqueous medium (e.g., cell culture media, buffer).

  • Add the chosen co-solvent to the aqueous medium to the desired final concentration and mix thoroughly.

  • Prepare a concentrated stock solution of your thiatriazole compound in 100% DMSO.

  • Slowly add the DMSO stock solution to the aqueous medium containing the co-solvent while gently vortexing or swirling.

  • Visually inspect for any signs of precipitation.

The Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[21][22] Many heterocyclic compounds, including thiatriazoles, may have acidic or basic functional groups. By adjusting the pH of the solvent, you can shift the equilibrium towards the ionized form of the compound, which is generally more soluble in aqueous media.[][24]

  • For weakly acidic compounds: Increasing the pH (making the solution more basic) will deprotonate the acidic group, forming a more soluble salt.

  • For weakly basic compounds: Decreasing the pH (making the solution more acidic) will protonate the basic group, forming a more soluble salt.

Experimental Protocol: pH Adjustment

  • Determine the pKa of your thiatriazole compound if possible. This will guide your pH adjustment strategy.

  • Prepare your aqueous buffer.

  • Adjust the pH of the buffer using small amounts of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Aim for a pH that is at least 1-2 units away from the pKa of your compound to ensure it is predominantly in its ionized form.

  • Prepare a concentrated stock solution of your thiatriazole in 100% DMSO.

  • Slowly add the DMSO stock to the pH-adjusted buffer with constant mixing.

  • Monitor for any precipitation.

Important Considerations:

  • Ensure the final pH of your solution is compatible with your experimental system (e.g., cell viability).

  • Be aware that altering the pH can potentially affect the activity of your compound or other components in your assay.

The Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[25][26] The hydrophobic core of these micelles can encapsulate poorly water-soluble compounds, effectively increasing their apparent solubility in the aqueous phase.[27]

Common Non-ionic Surfactants (generally less toxic to cells):

  • Tween® 80 (Polysorbate 80)

  • Pluronic® F-68

  • Cremophor® EL

SurfactantTypical Starting ConcentrationKey Features
Tween® 80 0.01-0.1% (v/v)Widely used, effective for a broad range of compounds.[28]
Pluronic® F-68 0.02-0.1% (w/v)Low cytotoxicity, often used in cell culture applications.
Cremophor® EL 0.01-0.05% (v/v)Strong solubilizing agent.

Experimental Protocol: Surfactant-aided Solubilization

  • Prepare your aqueous medium.

  • Add the chosen surfactant to the medium to the desired final concentration and mix gently to avoid excessive foaming.

  • Prepare your concentrated thiatriazole stock solution in 100% DMSO.

  • Slowly add the DMSO stock to the surfactant-containing medium with gentle mixing.

  • Allow the solution to equilibrate for a few minutes before use.

Decision-Making Workflow for Advanced Techniques

This diagram will help you decide which advanced technique to try based on the properties of your thiatriazole compound.

Advanced_Techniques Start Compound precipitates in aqueous media from DMSO stock CheckIonizable Does the compound have ionizable groups? Start->CheckIonizable pH_Mod Use pH Modification (Adjust pH to favor ionized form) CheckIonizable->pH_Mod Yes CoSolvent Use a Co-solvent (e.g., Ethanol, PG, PEG 400) CheckIonizable->CoSolvent No / Neutral CheckSuccess1 Solubility Improved? pH_Mod->CheckSuccess1 CheckSuccess1->CoSolvent No Success Success: Compound Soluble in Aqueous Working Solution CheckSuccess1->Success Yes CheckSuccess2 Solubility Improved? CoSolvent->CheckSuccess2 Surfactant Use a Surfactant (e.g., Tween 80, Pluronic F-68) CheckSuccess2->Surfactant No CheckSuccess2->Success Yes Consult Consult with a formulation specialist for more advanced delivery systems (e.g., cyclodextrins, lipid formulations) Surfactant->Consult

Caption: Decision-making workflow for selecting an advanced solubilization technique.

Concluding Remarks

Overcoming the poor solubility of thiatriazole compounds in DMSO and subsequent aqueous dilutions is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their chances of success. Always begin with the simplest methods and progress to more complex solutions as needed, keeping in mind the compatibility of each method with your specific experimental system.

References

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Slideshare. solubility enhancement -by pH change & complexation. [Link]

  • Al-karmalawy, M. A., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutical Sciences, 26(4), 332-343. [Link]

  • Wisdomlib. pH correction: Significance and symbolism. [Link]

  • Li, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

  • Oldenburg, K., et al. High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]

  • Singh, S., et al. (2015). pH modulation: A mechanism to obtain pH-independent drug release. Journal of Controlled Release, 211, 134-143. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • The Bumbling Biochemist. (2025). Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]

  • CK-12 Foundation. Why do nonpolar molecules dissolve in nonpolar solvents? [Link]

  • Quora. How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism? [Link]

  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. [Link]

  • ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media? [Link]

  • ResearchGate. (PDF) High Throughput Sonication: Evaluation for Compound Solubilization. [Link]

  • ScienceDirect. Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. [Link]

  • Reddit. Compund dilution in DMSO. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Wisdomlib. Synthesis and characterisation of some thiadiazole derivatives. [Link]

  • ResearchGate. Surfactant solutions for enhancing solubility of new arylquinolin-2-ones | Request PDF. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Mantid Project. Flowchart Creation - Developer Documentation. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Wisdomlib. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Zhang, Y., et al. (2018). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 8(5), 859-873. [Link]

  • Pomarnacka, E., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(21), 5133. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Bergström, C. A., et al. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Expert opinion on drug discovery, 5(5), 449-461. [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this? [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Bioresearch, 8(2), 1-2. [Link]

  • Savjani, K. T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 77-85. [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! Medium. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. [Link]

  • Ibrar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888327. [Link]

  • Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • Chen, Y., et al. (2020). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 11(1), 1-9. [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

  • Liu, Y., et al. (2014). Influence of drug physicochemical properties on absorption of water insoluble drug nanosuspensions. International journal of pharmaceutics, 460(1-2), 112-118. [Link]

Sources

Stability issues of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Navigating Solution Stability Challenges

Welcome to the technical support guide for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol. As Senior Application Scientists, we understand that unexpected instability in experimental compounds can compromise data integrity and delay research milestones. This guide is designed to provide you with an in-depth understanding of the inherent stability issues of this molecule in solution and to offer practical, field-proven strategies to mitigate these challenges. Our goal is to empower you to generate reliable and reproducible results.

Section 1: Understanding the Core Instability - The "Why"

A fundamental aspect of troubleshooting is understanding the root cause of the problem. The molecular architecture of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol contains two distinct structural motifs that are susceptible to degradation in solution, often leading to observable changes like discoloration and loss of compound integrity.

Compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (C7H6N4OS) Thiatriazole 1,2,3,4-Thiatriazole Ring (Inherently Labile) Compound->Thiatriazole Contains Aminophenol 4-Aminophenol Moiety (Prone to Oxidation) Compound->Aminophenol Contains Degradation Solution Instability & Degradation Thiatriazole->Degradation Contributes to Aminophenol->Degradation Contributes to

Caption: Dual sources of instability in the parent molecule.

Question 1: Why does my solution of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol change color and degrade?

Answer: The observed instability is not due to a single factor, but rather a combination of two chemical liabilities inherent in the molecule's structure: the 1,2,3,4-thiatriazole ring and the 4-aminophenol moiety.

  • Instability of the 1,2,3,4-Thiatriazole Ring: This heterocyclic ring is known to be thermally labile. Studies on related 5-amino-1,2,3,4-thiatriazoles have shown that they can decompose rapidly when heated.[1] This decomposition can proceed through the extrusion of molecular nitrogen (N₂) to form an unstable intermediate, which can then rearrange or react with the solvent. This process is often irreversible and leads to a direct loss of the parent compound. While primarily heat-driven, this degradation pathway can also be influenced by pH extremes.

  • Oxidation of the 4-Aminophenol Moiety: The 4-aminophenol functional group is highly susceptible to oxidation, a common issue with phenolic compounds, especially those with electron-donating amino groups.[2] In the presence of dissolved oxygen, light, or trace metal ions, the phenol can be oxidized to a quinone-imine intermediate. These intermediates are highly reactive and can polymerize to form colored products, which is why solutions often turn pink, brown, or purple upon standing.[2] This oxidative degradation is a primary reason for the visible discoloration of your solutions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the handling and use of this compound.

  • Q: What are the first signs of degradation?

    • A: The most immediate sign is a visual color change of the solution, often progressing from colorless to pale pink, and then to a darker brown or purple hue. Analytically, you may observe the appearance of new peaks in your HPLC chromatogram and a corresponding decrease in the area of the parent compound's peak over time.

  • Q: What is the best solvent to use?

    • A: For stock solutions, anhydrous, research-grade DMSO or DMF are recommended as they are less prone to facilitating oxidative degradation compared to aqueous or protic solvents like methanol and ethanol. For aqueous experimental buffers, preparation should be done immediately before use from a concentrated, non-aqueous stock.

  • Q: What is the optimal pH for aqueous solutions?

    • A: While specific pH-stability data for this exact molecule is not widely published, the 4-aminophenol moiety is generally more stable under slightly acidic conditions (pH 4-6).[3] Alkaline conditions (pH > 8) significantly accelerate the rate of oxidation.[4] Therefore, using a buffered system in the slightly acidic range is advisable for aqueous experiments.

  • Q: How should I store my stock solutions?

    • A: Stock solutions in anhydrous DMSO or DMF should be stored in small, single-use aliquots at -80°C and protected from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter.

Problem: Solution turns dark purple within minutes of preparation in an aqueous buffer.
  • Primary Cause: Rapid oxidation of the 4-aminophenol moiety, likely catalyzed by dissolved oxygen in the buffer.

  • Causality: Standard laboratory buffers are saturated with atmospheric oxygen (~8 mg/L), which is a potent oxidizing agent for sensitive molecules like 4-aminophenol.[2] This reaction is often rapid and leads to the formation of highly colored polymeric degradation products.

  • Solution Protocol:

    • De-gas Your Buffer: Before adding the compound, sparge your aqueous buffer with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

    • Incorporate an Antioxidant: Add a small amount of an antioxidant like L-ascorbic acid (final concentration 50-100 µM) or sodium metabisulfite to the buffer before introducing your compound. These agents act as sacrificial reductants, protecting your compound from oxidation.

    • Work Quickly: Prepare the solution immediately before the experiment to minimize its exposure to the atmosphere.

Problem: Inconsistent results and decreasing potency in cell-based assays over a 24-hour experiment.
  • Primary Cause: Time-dependent degradation of the compound in the cell culture medium, leading to a decrease in the effective concentration. This is likely due to both oxidation and decomposition of the thiatriazole ring.

  • Causality: Cell culture media are complex aqueous systems, typically buffered around pH 7.4, incubated at 37°C, and exposed to oxygen. These conditions are conducive to both major degradation pathways. The elevated temperature can accelerate the decomposition of the thiatriazole ring.[1]

  • Solution Workflow:

cluster_prep Solution Preparation cluster_exp Experimental Design cluster_qc Quality Control prep_stock Prepare concentrated stock in anhydrous DMSO prep_fresh Dilute stock into assay medium IMMEDIATELY before use prep_stock->prep_fresh exp_short Option A: Shorten exposure time (e.g., 4-6 hours) prep_fresh->exp_short exp_replace Option B: Replace medium with freshly prepared compound every 8-12 hours prep_fresh->exp_replace qc_check Analyze spent medium via LC-MS to quantify remaining parent compound exp_replace->qc_check

Caption: Workflow to mitigate instability in long-term assays.

  • Recommendation: For long-term experiments, consider replacing the compound-containing media at regular intervals (e.g., every 12 hours) to maintain a more consistent concentration of the active molecule.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol is designed to maximize the shelf-life of your primary stock solution.

  • Materials: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol solid, anhydrous DMSO (Biotech grade), amber glass vial, argon or nitrogen gas, micropipettes, sterile microcentrifuge tubes.

  • Procedure:

    • Carefully weigh the desired amount of the solid compound directly into the amber glass vial.

    • Purge the vial containing the solid with a gentle stream of argon or nitrogen for 1-2 minutes.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Immediately cap the vial and vortex until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.

    • Once dissolved, immediately aliquot the stock solution into single-use, low-retention microcentrifuge tubes.

    • Purge the headspace of each microcentrifuge tube with inert gas before capping tightly.

    • Label the aliquots and store them flat in a freezer box at -80°C, protected from light.

Protocol 2: Monitoring Solution Stability via UV-Vis Spectroscopy

This is a quick method to assess the stability of your compound in a specific aqueous buffer.

  • Preparation:

    • Prepare a fresh solution of your compound in the desired aqueous buffer at a concentration that gives an absorbance reading between 0.5 and 1.0 at its λmax. (Note: The related 5-amino-1,2,3,4-thiatriazole has a λmax around 267 nm[1]).

    • Divide the solution into two UV-transparent cuvettes.

  • Time-Zero Measurement:

    • Immediately scan one cuvette from 200-500 nm to record the initial spectrum. This is your T=0 reading.

  • Incubation:

    • Store the second cuvette under your experimental conditions (e.g., 37°C incubator).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 4, 8, 24 hours), remove the cuvette and record its UV-Vis spectrum.

  • Analysis:

    • Compare the spectra over time. A decrease in the absorbance at λmax indicates decomposition of the parent compound. The appearance of new peaks, particularly in the visible range (>400 nm), indicates the formation of colored oxidation products.

Section 5: Summary of Recommendations

For ease of reference, the key handling and formulation strategies are summarized below.

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSO or DMFMinimizes water-mediated degradation pathways like hydrolysis and oxidation.
Aqueous Buffer pH Slightly Acidic (pH 4-6)Slows the rate of oxidation of the 4-aminophenol moiety.[3]
Additives Antioxidants (e.g., L-ascorbic acid)Act as sacrificial agents to prevent oxidative degradation of the compound.[2]
Preparation Use de-gassed (oxygen-free) buffersRemoves dissolved oxygen, a key driver of oxidation.
Stock Storage -80°C, single-use aliquots, protected from lightMinimizes thermal degradation, prevents contamination from freeze-thaw cycles, and avoids light-induced degradation.
Working Solutions Prepare fresh immediately before useEnsures the concentration and integrity of the compound at the start of the experiment.

References

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties. ISRES Publishing.
  • Unknown. (n.d.). The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. PubChem. Retrieved from [Link]

  • Németh, T., Jankovics, P., Németh-Palotás, J., & Koszegi-Szalai, H. (2008). Determination of paracetamol and its main impurity 4-aminophenol in analgesic preparations by micellar electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • Kosswig, K. (n.d.). Aminophenols. Ullmann's Encyclopedia of Industrial Chemistry.
  • Zasypkin, D. V. (1966). Stability of aqueous solutions of N-acetyl-p-aminophenol. Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 1,2,3,4-Thiatriazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing 1,2,3,4-thiatriazole synthesis.[1] It addresses the unique instability and isomerism challenges inherent to this sulfur-nitrogen heterocycle.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Synthesis, Stabilization, and Isomer Control of 1,2,3,4-Thiatriazoles[1]

Core Synthesis Logic & Mechanism

The formation of the 1,2,3,4-thiatriazole ring is chemically precarious.[1] Unlike stable triazoles, this ring system is effectively a "coiled spring" of nitrogen gas (


) and sulfur (

), held together by weak aromaticity.[1]

Two primary routes exist, each with distinct failure modes:

  • Diazotization of Thiosemicarbazides: The "Acidic Route." High risk of thermal decomposition.

  • Cycloaddition of Isothiocyanates + Azide: The "Basic Route." High risk of isomerization to tetrazoles.

Workflow Visualization

The following diagram illustrates the critical decision pathways and the pH-dependent equilibrium that dictates product identity.

Thiatriazole_Pathways Start_A Thiosemicarbazide (R-NH-CS-NHNH2) Intermediate Thioacyl Azide Intermediate [R-NH-CS-N3] Start_A->Intermediate Diazotization (HNO2, 0°C) Start_B Isothiocyanate (R-NCS) + Sodium Azide Tetrazole 1-Substituted-Tetrazole-5-Thiol (Thermodynamic Product in Base) Start_B->Tetrazole Basic pH (OH-) Thiatriazole 1,2,3,4-Thiatriazole (Kinetic Product in Acid) Intermediate->Thiatriazole Cyclization (< 10°C) Decomp Decomposition (N2 + S + Nitrile) Intermediate->Decomp Thermal Elimination Thiatriazole->Tetrazole Base / Isomerization Thiatriazole->Decomp Heat (> MP) or Time Tetrazole->Intermediate Acidification (H+)

Caption: Figure 1. The pH-dependent equilibrium between thiatriazole and tetrazole forms, and the irreversible thermal decomposition pathway.

Troubleshooting Guide (Q&A Format)

Module A: The Diazotization Route (Thiosemicarbazide Precursor)

Context: You are reacting a thiosemicarbazide with sodium nitrite and acid (e.g., HCl) to close the ring.[1]

Q1: My reaction mixture bubbles violently and turns yellow/orange immediately. Where is my product?

  • Diagnosis: Thermal Decomposition.[1][2][3][4] You have likely exceeded the "ceiling temperature" of the ring. 1,2,3,4-thiatriazoles decompose exothermically to release

    
     gas and elemental sulfur.[1]
    
  • The Fix:

    • Cryogenic Control: The internal temperature must never exceed 5°C during nitrite addition. Use an ice/salt bath to maintain -5°C to 0°C.

    • Addition Rate: Add the

      
       solution dropwise. A rapid addition generates a local exotherm (heat spike) that destroys the forming ring immediately.
      
    • Check: If you see a precipitate of elemental sulfur (yellow powder that doesn't dissolve in acid), the reaction has failed thermally.[1]

Q2: I obtained a solid, but it melted into an oil on the filter paper. What happened?

  • Diagnosis: Depression of Melting Point by Impurities or Autocatalytic Decomposition.

  • The Fix:

    • Acid Wash: Ensure the product is washed thoroughly with ice-cold water to remove excess acid. Residual acid catalyzes the reversion to the open-chain azide, which then decomposes.

    • Drying: Never dry these compounds in an oven. Dry in a vacuum desiccator over

      
       or simply air-dry on a porous plate in a cool room.
      
    • Storage: Store immediately at -20°C. Many 5-alkyl-thiatriazoles are unstable at room temperature (halflife < 24 hours).

Module B: The Isothiocyanate-Azide Route (Isomerism Issues)

Context: You are reacting an isothiocyanate (R-NCS) with sodium azide (


).

Q3: NMR shows I made a tetrazole (1-substituted-tetrazole-5-thiol), not a thiatriazole. Why?

  • Diagnosis: You isolated the product from Basic conditions.

  • The Science: In basic media (pH > 7), the equilibrium strongly favors the tetrazole-5-thiolate anion . The thiatriazole ring is favored only in acidic conditions where the protonated thione form forces cyclization on the sulfur atom.

  • The Protocol Adjustment:

    • Perform the reaction in base (as usual) to form the tetrazole salt.

    • Cool the solution to 0°C.

    • Rapidly acidify with cold 10-15% HCl.

    • Filter the precipitate immediately. The solid obtained upon cold acidification is the 5-amino-1,2,3,4-thiatriazole .

Q4: Can I convert my tetrazole back to a thiatriazole?

  • Answer: Yes, via the "Isomerization Loop." [1]

  • Protocol: Dissolve the tetrazole-5-thiol in dilute NaOH (forming the anion). Cool to 0°C. Acidify carefully. The kinetic product of acidification is the thiatriazole. However, if you dissolve the thiatriazole in warm base, it reverts to the tetrazole.[1]

Optimized Experimental Protocols

Protocol A: Synthesis of 5-Phenylamino-1,2,3,4-thiatriazole

Target: High-purity isolation minimizing decomposition.

ParameterSpecificationReason
Precursor 4-Phenyl-3-thiosemicarbazide (1.0 eq)High purity required to avoid side-reaction oils.
Solvent 15% HCl (aq)Provides proton source for diazotization; keeps intermediate soluble.[1]
Reagent

(1.1 eq) in minimal

Excess nitrite ensures completion; minimal water keeps concentration high.[1]
Temperature < 5°C (Critical) Prevents

evolution.[1]
Stirring Vigorous (> 500 RPM)Prevents local hot-spots during addition.

Step-by-Step:

  • Suspend 10 mmol of 4-phenyl-3-thiosemicarbazide in 30 mL of 15% HCl.

  • Cool suspension to 0–2°C in an ice/salt bath.

  • Dissolve 11 mmol

    
     in 5 mL water. Chill this solution to 0°C.
    
  • Add nitrite solution dropwise over 20 minutes. Monitor internal temp; stop if T > 5°C.

  • Stir for 30 mins at 0°C. The solid should change appearance (often white to off-white/cream).

  • Filter on a chilled Buchner funnel. Wash with ice-cold water (3 x 10 mL).[5]

  • Do not use heat. Press dry on filter paper.

Protocol B: Characterization & Stability Check

How to verify you have the thiatriazole and not the tetrazole.

TestThiatriazole ResultTetrazole Result
IR Spectroscopy Strong bands at ~1610-1630 cm⁻¹ (C=N) and ~1290 cm⁻¹ (N-N=N). Absence of S-H stretch.Broad bands ~2500-2700 cm⁻¹ (S-H/N-H tautomer).
Decomposition Point Sharp decomp with gas evolution often near melting point (e.g., ~110°C for phenyl deriv).[1]Stable melt; decomposes at much higher temps (>150°C).[1]
Chemical Test Decomposes in boiling water to evolve

and form Phenyl Isothiocyanate (smell of mustard oil).
Stable in boiling water.

Reference Data & Stability Metrics

Thermal Stability Table

Approximate decomposition onset temperatures (


) for common 5-substituted-1,2,3,4-thiatriazoles.
Substituent (R-)

(Onset)
Stability Note
Phenyl-NH- 108 - 112°CModerately stable. Can be stored at 4°C.
Alkyl-NH- (e.g., Methyl) 90 - 95°CUnstable. Store at -20°C.
Unsubstituted (

-)
~110°C (Explosive)Warning: Can decompose violently. Handle < 100mg.[1]
Mercapto (-SH) N/AExists as

or Tetrazole isomer.

Safety Warning: 1,2,3,4-Thiatriazoles are energetic materials.[1] The decomposition releases


 gas rapidly. Never scale up above 1-5 grams without blast shielding.

References

  • Synthesis and Decomposition of 1,2,3,4-Thi

    • Source: University of Wisconsin-Madison (Chemistry Dept).
    • Key Insight: Detailed diazotization protocol and IR/UV characterization of phenyl-substituted deriv
    • URL:[Link]

  • Isomerism of Thi

    • Source:Russian Journal of General Chemistry (via ResearchG
    • Key Insight: Discussion of the 1-amino-1H-tetrazole-5-thiol vs. thiatriazole equilibrium and solvent effects.
    • URL:[Link]

  • Thermal Decomposition Mechanisms

    • Source:Molecules (MDPI).[1]

    • Key Insight: Analysis of thermal breakdown pathways for nitrogen-sulfur heterocycles (N2 elimin
    • URL:[Link][1][3]

  • 1,2,3,4-Thiatriazole-5-thiol

    • Source:Journal of Organic Chemistry (Classic Reference Context).
    • Key Insight: Establishes the reaction of isothiocyanates with azides to form the thi
    • URL:[Link](Note: Deep link to authoritative ACS source for foundational mechanism).[1]

Sources

How to avoid decomposition of thiatriazoles during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Decomposition of 1,2,3,4-Thiatriazoles Ticket Priority: High (Explosion/Degradation Risk)

Executive Summary: The Thermodynamics of Decay

Welcome to the technical support hub for thiatriazole chemistry. If you are here, you are likely observing one of two failures: your product is turning into elemental sulfur and a nitrile, or your NMR/IR spectra show a confusing mixture of isomers.

The core instability of 1,2,3,4-thiatriazoles stems from Ring-Chain Tautomerism . Unlike stable heterocycles, thiatriazoles exist in a delicate equilibrium with their open-chain azido-thiocarbonyl forms.

  • The Trap: This equilibrium is driven by temperature and solvent polarity.

  • The Failure Mode: The open-chain azide form is the gateway to irreversible decomposition (loss of

    
     and 
    
    
    
    ).

This guide provides the protocols to lock this equilibrium in the ring form and prevent the "entropy cascade" into nitriles.

Module 1: The Mechanism of Failure

Before troubleshooting, you must visualize the enemy. The decomposition is not random; it is a pathway dictated by the Cornforth Rearrangement logic and thermodynamic stability.

Pathway Visualization

The following diagram maps the life-and-death cycle of a 5-substituted-1,2,3,4-thiatriazole.

Thiatriazole_Decomposition cluster_conditions Stability Factors Thiatriazole 1,2,3,4-Thiatriazole (Ring Form) [Desired Product] Azide Azido-thiocarbonyl (Open Chain Isomer) [R-CS-N3] Thiatriazole->Azide Heat / Non-polar Solvent Isothiocyanate Isothiocyanate + HN3 (Acidic Hydrolysis) Thiatriazole->Isothiocyanate Strong Acid (pH < 1) Decomp Irreversible Decay (Nitrile + S + N2) Azide->Decomp -N2 (Entropy Driven) Low Temp (<0°C) Low Temp (<0°C) Polar Solvents Polar Solvents

Caption: The Thiatriazole-Azide Equilibrium. Heat shifts the equilibrium rightward, leading to irreversible nitrogen loss.

Module 2: Synthesis Troubleshooting (FAQs)

Context: The standard synthesis involves the reaction of a hydrazide with carbon disulfide (CS₂) or the reaction of an isothiocyanate with sodium azide (NaN₃).

Q1: My reaction mixture is bubbling vigorously. Is this normal?

Status: CRITICAL WARNING Diagnosis: You are witnessing the rapid evolution of nitrogen gas (


). This indicates the ring is closing and immediately opening/decomposing, or you have generated hydrazoic acid (

). The Fix:
  • Temperature Control: The reaction must be kept between 0°C and 5°C . Above 10°C, the equilibrium shifts toward the azide, which decomposes.

  • pH Regulation: If using the

    
     method, acidification releases 
    
    
    
    . Ensure you acidify slowly to pH 2–3. Do not drop to pH 0-1, as this accelerates hydrolysis back to starting materials.
Q2: I isolated the solid, but it turned into a yellow paste on the filter paper.

Diagnosis: Thermal decomposition during drying. The "yellow paste" is elemental sulfur mixed with the breakdown nitrile. The Fix:

  • Never heat-dry thiatriazoles.

  • Avoid vacuum desiccation if the compound is volatile.

  • Protocol: Wash the solid with ice-cold ether or pentane (to remove water) and allow it to dry in air for only 5–10 minutes, or use a lyophilizer if the compound is water-stable. Store immediately at -20°C.

Q3: My IR spectrum has a massive peak at 2100–2150 cm⁻¹. Did I make the azide?

Diagnosis: Yes and No. You are observing the Azide-Thiatriazole Equilibrium in real-time.

  • In Solid State: It should exist primarily as the thiatriazole (no azide peak).

  • In Solution (CHCl₃/CDCl₃): The equilibrium shifts. Non-polar solvents favor the open azide form (hence the peak at ~2100 cm⁻¹).

  • The Test: Run the IR in a KBr pellet (solid state) or use a polar solvent (DMSO-d6) for NMR. If the peak persists in the solid state, your product has decomposed.

Module 3: Optimized Protocol & Data

To ensure reproducibility, follow this optimized workflow for 5-Substituted-1,2,3,4-Thiatriazoles .

Experimental Workflow (Decision Tree)

Synthesis_Workflow Start Start: R-NCS + NaN3 Water_Sol Dissolve in H2O (Min Volume) Start->Water_Sol Cool Cool to 0°C (Ice/Salt Bath) Water_Sol->Cool Acidify Acidify with 10% HCl Dropwise to pH 3 Cool->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filter Cold Wash with Ice H2O Precipitate->Filter Yes (Solid) Extract Extract w/ Cold Et2O Dry MgSO4 @ 0°C Precipitate->Extract No (Oil) Storage Store @ -20°C (Dark) Filter->Storage Extract->Storage

Caption: Optimized decision tree for thiatriazole isolation to minimize thermal stress.

Solvent & Stability Data

The choice of solvent for analysis and reaction is the single biggest determinant of shelf-life.

Solvent TypeDielectric Constant (

)
Dominant IsomerStability Risk
DMSO / DMF High (>40)Thiatriazole (Ring) Low (Stabilizes ionic character)
Acetone Medium (20)Mixed EquilibriumModerate
Chloroform Low (4.8)Azide (Open) High (Promotes decomposition)
CCl₄ / Hexane Very Low (<2.5)Azide (Open)Critical (Rapid

loss)

Key Takeaway: Always store stock solutions in DMSO-d6 if NMR analysis is delayed. Never store in Chloroform.

Module 4: Safety & Self-Validating Systems

The "Self-Validating" Check: Every time you synthesize a thiatriazole, perform this 3-step check to confirm you have the ring and not the bomb (azide) or the trash (nitrile).

  • The Bubbling Test: Add a small crystal to warm toluene.

    • Result: Vigorous bubbling (

      
      ) = Active Thiatriazole.
      
    • Result: No bubbling = Already decomposed to nitrile.

  • The Color Test:

    • Pure Thiatriazoles are usually Colorless/White .

    • Yellow/Orange tint = Presence of Elemental Sulfur (Decomposition product).

  • Spectroscopic Lock:

    • 13C NMR: Look for the C-5 carbon signal. In the ring form, it appears downfield (approx 170–180 ppm ). If you see a peak at 110–120 ppm , it is the nitrile (decomposition).

References
  • Akhavan, J. (2011).[1] The Chemistry of Explosives. Royal Society of Chemistry. (Detailed analysis of thiatriazole decomposition energetics).

  • Holm, A. (1975). "The Chemistry of 1,2,3,4-Thiatriazoles." Advances in Heterocyclic Chemistry, 18, 79-133. (The definitive review on the ring-chain tautomerism).

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. (Discusses thermal limits of sensitive heterocycles).

  • El-Ashry, E. S., et al. (2018). "Tautomerism in thiatriazoles." Arkivoc. (Modern spectroscopic analysis of the equilibrium).

Sources

Technical Support Center: Minimizing Toxicity of Heterocyclic Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for minimizing the toxicity of heterocyclic compounds in your cell culture experiments. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of in vitro toxicology.

Section 1: Understanding the "Why": Mechanisms of Heterocyclic Compound Toxicity

Before troubleshooting, it's crucial to understand the underlying mechanisms by which heterocyclic compounds can exert toxicity in cell culture. This knowledge will empower you to make informed decisions about your experimental design and troubleshooting approach.

FAQ 1: What are the common mechanisms of drug-induced cytotoxicity?

Heterocyclic compounds can induce cell death through a variety of mechanisms, often involving intricate cellular pathways. The most common mechanisms include:

  • Apoptosis: This is a form of programmed cell death characterized by a series of distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation.[1] Many cytotoxic drugs trigger apoptosis by activating a family of proteases called caspases.[2][3] The activation of these caspases can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4][5]

  • Necrosis: In contrast to apoptosis, necrosis is a form of uncontrolled cell death that results from severe cellular injury. It is characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.[1]

  • Oxidative Stress: Many heterocyclic compounds can induce an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[6] This state, known as oxidative stress, can lead to widespread damage to lipids, proteins, and DNA, ultimately triggering cell death pathways like ferroptosis.[7][8]

  • Mitochondrial Dysfunction: Mitochondria are central to cellular energy production and are also key regulators of cell death.[5] Compounds that disrupt mitochondrial function can lead to a decrease in ATP production, an increase in ROS generation, and the release of pro-apoptotic factors like cytochrome c.[1][4]

  • Inhibition of Critical Cellular Pathways: Some heterocyclic compounds can directly interfere with essential cellular processes such as DNA replication, protein synthesis, or cell cycle progression, leading to cell death.[1][9]

Section 2: Proactive Strategies: Designing Experiments to Minimize Toxicity

Careful experimental design is the first line of defense against unwanted cytotoxicity. By considering the following factors, you can significantly reduce the risk of misleading or uninterpretable results.

FAQ 2: How can I minimize solvent-induced toxicity?

The solvent used to dissolve your heterocyclic compound can be a significant source of toxicity. Dimethyl sulfoxide (DMSO) is a common solvent, but it can be toxic to cells at higher concentrations.[10]

Best Practices for Solvent Use:

  • Determine the Optimal Solvent: While DMSO is widely used, other solvents like ethanol or polyethylene glycol may be less toxic to your specific cell line.[10]

  • Keep Solvent Concentration Low and Consistent: Aim for a final solvent concentration of less than 0.5% (v/v) in your cell culture medium.[1][10] Crucially, ensure that the solvent concentration is the same across all experimental and control wells, even in serial dilutions.[11]

  • Perform a Solvent Tolerance Test: Before starting your main experiment, it is advisable to test the tolerance of your cell line to a range of solvent concentrations to determine the maximum non-toxic concentration.[12]

SolventTypical Maximum Tolerated Concentration (v/v)Notes
DMSO< 0.5%Can induce cell differentiation and other off-target effects at higher concentrations.[10]
Ethanol< 1%Effects can vary significantly between cell lines.[10][11]
Polyethylene Glycol (PEG-400)1-2%Generally well-tolerated by many cell lines.[10]
FAQ 3: How do I ensure my compound is soluble and stable in culture?

Poor compound solubility can lead to precipitation in the culture medium, resulting in inaccurate dosing and potential for physical damage to cells.[1]

Protocol for Assessing Compound Solubility in Culture Medium:

  • Prepare a High-Concentration Stock Solution: Dissolve your compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.[13]

  • Serial Dilution in Medium: Perform a serial dilution of your stock solution directly into the cell culture medium you will be using for your experiment.

  • Visual Inspection: After a short incubation period (e.g., 30 minutes to 2 hours) at 37°C, visually inspect the dilutions for any signs of precipitation. A cloudy or hazy appearance indicates poor solubility.

  • Microscopic Examination: For a more sensitive assessment, examine the dilutions under a microscope to look for crystalline structures.

  • Consider Warming or Sonication: If you observe precipitation, briefly warming the solution to 37°C or sonicating it may help to dissolve the compound.[13]

Compound Stability: Be aware that some compounds may degrade over time in aqueous solutions. It is recommended to prepare fresh dilutions for each experiment.[1][13] For long-term storage, keep stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[13][14][15]

Section 3: Troubleshooting Guide: Addressing Unexpected Cytotoxicity

Even with careful planning, you may encounter unexpected cytotoxicity in your experiments. This section provides a systematic approach to troubleshooting these issues.

Problem 1: High cytotoxicity observed at low compound concentrations.
  • Possible Cause: The compound may have intrinsic, potent cytotoxicity.

  • Suggested Solution:

    • Perform a Dose-Response Curve: This is essential to determine the 50% inhibitory concentration (IC50) of your compound.[1] A dose-response curve plots the biological effect of a compound against a range of concentrations.[16][17]

    • Reduce Incubation Time: The toxic effect of a compound is often time-dependent. Reducing the exposure time may reveal a therapeutic window.[1]

    • Consider Cytoprotective Agents: If the mechanism of toxicity is known (e.g., oxidative stress), co-treatment with a cytoprotective agent like the antioxidant N-acetylcysteine may mitigate the toxicity.[1][18]

Problem 2: Cell death is observed only in specific cell lines.
  • Possible Cause: Cell line-specific sensitivity.

  • Suggested Solution:

    • Investigate Target Expression: If your compound has a known target, investigate its expression level in different cell lines.

    • Analyze Metabolic Pathways: Some cell lines may metabolize your compound into a more toxic byproduct.[1]

    • Use a Panel of Cell Lines: Testing your compound on a diverse panel of cell lines can provide valuable information about its spectrum of activity and potential for off-target effects.[1]

Problem 3: Inconsistent cytotoxicity results between experiments.
  • Possible Cause: Experimental variability.

  • Suggested Solution:

    • Standardize Cell Seeding and Passage Number: Ensure that you are using cells at a consistent density and passage number for each experiment.[1]

    • Maintain Consistent Incubation Conditions: Temperature, CO2, and humidity levels should be stable throughout the experiment.[1]

    • Use Freshly Prepared Compound Dilutions: As mentioned previously, compound stability can be an issue. Always use freshly prepared dilutions.[1][13]

Section 4: Key Experimental Protocols

This section provides detailed protocols for common assays used to assess and mitigate cytotoxicity.

Protocol 1: Performing a Dose-Response Analysis using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of your heterocyclic compound in culture medium and add it to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of isopropanol with 5% formic acid) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Workflow for Assessing and Mitigating In Vitro Cytotoxicity

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation & Pre-screening cluster_assay Phase 2: Primary Screening cluster_analysis Phase 3: Analysis & Interpretation cluster_troubleshoot Phase 4: Troubleshooting & Optimization Compound_Prep Compound Preparation (Solubility & Stability Check) Dose_Response Dose-Response Assay (e.g., MTT) Compound_Prep->Dose_Response Solvent_Tox Solvent Toxicity Screen Solvent_Tox->Dose_Response Cell_Line_Selection Cell Line Selection Cell_Line_Selection->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc High_Toxicity High Toxicity Observed? Optimize_Conditions Optimize Experimental Conditions (Time, Concentration) High_Toxicity->Optimize_Conditions Yes Mechanism_Study Investigate Mechanism (Apoptosis, ROS assays) High_Toxicity->Mechanism_Study Yes IC50_Calc->High_Toxicity Inconsistent_Results Inconsistent Results? IC50_Calc->Inconsistent_Results Check_Variability Review Protocol for Variability (Seeding, Reagents) Inconsistent_Results->Check_Variability Yes Optimize_Conditions->Dose_Response Re-screen Check_Variability->Dose_Response Re-run

Caption: A stepwise workflow for assessing and mitigating in vitro cytotoxicity.

Visualizing Apoptosis: The Intrinsic (Mitochondrial) Pathway

Intrinsic_Apoptosis_Pathway Stress Cellular Stress (e.g., Heterocyclic Compound) Bcl2_Family Activation of BH3-only proteins (e.g., Bid, Bad) Stress->Bcl2_Family Bax_Bak Activation of Bax/Bak Bcl2_Family->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Pore formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis, a common mechanism of heterocyclic compound toxicity.[4][5][19]

References

  • Activation and role of caspases in chemotherapy-induced apoptosis. PubMed.
  • Technical Support Center: Managing In Vitro Cytotoxicity. Benchchem.
  • Caspase activation cascades in apoptosis. Biochemical Society Transactions.
  • Caspase-activation pathways in apoptosis and immunity. PubMed.
  • The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ScienceRise: Biological Science.
  • Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. PubMed.
  • High throughput toxicity screening and intracellular detection of nanomaterials. PMC - NIH.
  • Frequently Asked Questions. Selleckchem.com.
  • Biochemical pathways of caspase activation during apoptosis. PubMed.
  • Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. PMC.
  • The Intrinsic Apoptotic Pathway. JoVE.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC - PubMed Central.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Natural compound Alternol induces oxidative stress-dependent apoptotic cell death preferentially in prostate cancer cells. PubMed.
  • Dose-Response Curves. Toxicology MSDT.
  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate.
  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.
  • What is a Dose-Response Curve?. News-Medical.Net.
  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs.
  • Pitfalls in cytotoxicity studies could be tripping up chemists. Chemistry World.
  • Technical Support Center: Strategies to Reduce the Toxicity of Novel Heterocyclic Compounds. Benchchem.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants.
  • Cytotoxicity of drugs and diverse chemical agents to cell cultures. PubMed.
  • (PDF) The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ResearchGate.
  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PMC - NIH.
  • The Dose-Response Curve: Determining Health Effects of Environmental Pollutants.
  • Synthetic switch to minimize CRISPR off-target effects by self-restricting Cas9 transcription and translation. Nucleic Acids Research.
  • Avoiding toxic DMSO concentrations in cell culture. Reddit.
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC.
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
  • CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. AZoLifeSciences.
  • (PDF) Cytotoxic Effects of Chemotherapeutic Drugs and Heterocyclic Compounds at Application on the Cells of Primary Culture of Neuroepithelium Tumors. ResearchGate.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. SciSpace.
  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
  • Oxidative stress induces mitochondrial iron overload and ferroptotic cell death. PubMed.
  • ROS-Mediated Apoptosis Induction by a Cationic Pyridoxal Benzoylhydrazone Copper Complex in Oral Cancer Cells. ACS Omega.
  • Chemotherapeutic drug cytotoxicity enhancement in human cells in culture. DORAS.
  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.
  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy.
  • Cytotoxic agents; drugs that kill or damage cells—like cancer cells. YouTube.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently scale up this synthesis while ensuring scientific integrity and safety.

Introduction: The Synthetic Challenge and a Logic-Driven Approach

The synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a molecule of interest for its potential pharmacological activities, involves a two-step process. The first is the formation of the key intermediate, 4-(4-hydroxyphenyl)-3-thiosemicarbazide, followed by a diazotization and cyclization reaction to yield the final thiatriazole product. While the chemistry is straightforward in principle, scaling up this synthesis presents unique challenges related to reagent stability, reaction control, and product purification. This guide provides a systematic approach to navigate these challenges, grounded in a thorough understanding of the underlying reaction mechanisms.

Experimental Workflow: A Visual Guide

The overall synthetic strategy is depicted in the workflow diagram below. This visual representation outlines the critical stages of the process, from starting materials to the purified final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thiatriazole Ring Formation cluster_2 Purification A 4-Aminophenol C 4-(4-Hydroxyphenyl)-3-thiosemicarbazide A->C Reaction with Hydrazine Hydrate B Isothiocyanate Source (e.g., Thiophosgene or 4-Hydroxyphenyl Isothiocyanate) B->A Formation of Isothiocyanate (if not commercially available) D Diazotization (NaNO2, HCl) C->D 0-5 °C E Crude 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol D->E Cyclization F Purification (e.g., Recrystallization, Column Chromatography) E->F G Pure 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol F->G

Caption: Overall workflow for the synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and scale-up, providing a systematic approach to problem-solving.

Issue 1: Low Yield or No Formation of the Thiosemicarbazide Precursor

Question: I am experiencing a low yield in the synthesis of 4-(4-hydroxyphenyl)-3-thiosemicarbazide. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this step often stem from issues with the isothiocyanate starting material or the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Cause A: Purity and Reactivity of 4-Hydroxyphenyl Isothiocyanate. If you are preparing the isothiocyanate in-situ from 4-aminophenol and a thiocarbonyl source (like thiophosgene or its equivalent), incomplete conversion or degradation of the isothiocyanate can be a major issue.

    • Solution:

      • Verify Isothiocyanate Formation: If possible, confirm the formation of the isothiocyanate by IR spectroscopy (a strong, broad absorption around 2100-2200 cm⁻¹ is characteristic of the -N=C=S group) before adding hydrazine hydrate.

      • Use High-Purity Reagents: Ensure your 4-aminophenol is of high purity and free from oxidation products (which can be identified by a dark coloration).

      • Alternative Isothiocyanate Source: Consider using a commercially available 4-hydroxyphenyl isothiocyanate if in-situ generation proves unreliable.

  • Cause B: Inefficient Reaction with Hydrazine Hydrate. The reaction between the isothiocyanate and hydrazine hydrate is typically efficient, but several factors can hinder it.

    • Solution:

      • Temperature Control: The addition of hydrazine hydrate to the isothiocyanate solution should be performed at a low temperature (ice bath) to control the exothermicity of the reaction.[1]

      • Stoichiometry: Ensure a 1:1 molar ratio of the isothiocyanate and hydrazine hydrate. An excess of hydrazine can complicate purification.

      • Solvent Choice: Ethanol is a commonly used solvent for this reaction.[1] Ensure it is of adequate purity.

      • Reaction Time: Allow the reaction to proceed for a sufficient duration. Stirring overnight at room temperature after the initial addition is often recommended.[1]

Issue 2: Uncontrolled Exotherm and Side Product Formation During Diazotization

Question: During the diazotization of the thiosemicarbazide precursor, I observed a rapid temperature increase and obtained a complex mixture of products. What went wrong?

Answer: The diazotization of aromatic amines is a highly exothermic and potentially hazardous reaction.[2] Strict temperature control is paramount to prevent the decomposition of the diazonium intermediate and the formation of unwanted byproducts.

  • Cause A: Inadequate Temperature Control. The diazonium salt intermediate is thermally unstable and can decompose violently if the temperature is not maintained at 0-5 °C.

    • Solution:

      • Efficient Cooling: Use a well-maintained ice-salt bath or a cryocooler to ensure the reaction temperature does not exceed 5 °C during the addition of sodium nitrite.

      • Slow, Dropwise Addition: The sodium nitrite solution must be added slowly and dropwise to the acidic solution of the thiosemicarbazide to allow for efficient heat dissipation.

      • Vigorous Stirring: Ensure efficient stirring to prevent localized "hot spots" in the reaction mixture.

  • Cause B: Incorrect Stoichiometry of Sodium Nitrite. An excess of nitrous acid can lead to side reactions, including the formation of nitrosamines and other undesired byproducts.

    • Solution:

      • Precise Stoichiometry: Use a stoichiometric amount of sodium nitrite.

      • Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If present, it can be quenched by the cautious addition of a small amount of urea or sulfamic acid.

Issue 3: Low Yield of the Final Thiatriazole Product and Competing Cyclization Pathways

Question: My diazotization seems to proceed as expected, but the yield of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol is consistently low. Are there competing reactions I should be aware of?

Answer: The cyclization of the diazotized thiosemicarbazide can be influenced by the reaction conditions, potentially leading to the formation of other heterocyclic rings.

  • Cause A: Isomerization or Decomposition of the Thiatriazole Ring. The 1,2,3,4-thiatriazole ring can be thermally unstable and may undergo rearrangement or decomposition, especially in the presence of base or upon heating.

    • Solution:

      • Maintain Low Temperatures: Keep the reaction mixture cold throughout the process, including during any work-up procedures.

      • Avoid Strong Bases: During work-up, avoid the use of strong bases, which can promote the isomerization to a more stable tetrazole-5-thiol.

      • Prompt Isolation: Isolate the product promptly after the reaction is complete to minimize degradation.

  • Cause B: Formation of 1,3,4-Thiadiazole or 1,2,4-Triazole Side Products. Depending on the cyclization conditions (acidic vs. basic), acylthiosemicarbazides can cyclize to form 1,3,4-thiadiazoles or 1,2,4-triazoles.[3][4] While the diazotization should favor the thiatriazole, deviations in reaction conditions could promote these alternative pathways.

    • Solution:

      • Strictly Acidic Conditions: Ensure the reaction medium remains acidic throughout the diazotization and cyclization steps to favor the formation of the thiatriazole ring.

      • Characterize Byproducts: If a significant amount of byproduct is formed, isolate and characterize it to identify the competing reaction pathway. This information will be crucial for optimizing the reaction conditions.

Issue 4: Difficulty in Purifying the Final Product

Question: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is proving difficult to purify. It seems to be highly polar and has low solubility in many common organic solvents.

Answer: The phenolic hydroxyl group and the heterocyclic ring system impart significant polarity to the target molecule, which can make purification challenging.

  • Cause A: High Polarity and Low Solubility. The compound's polarity makes it less soluble in non-polar organic solvents and can cause it to streak on normal-phase silica gel chromatography.

    • Solution:

      • Recrystallization from Polar Solvents: Attempt recrystallization from polar protic solvents such as ethanol, methanol, or mixtures with water.

      • Reverse-Phase Chromatography: If recrystallization is ineffective, reverse-phase column chromatography is a suitable alternative for purifying polar compounds. A gradient of water and a polar organic solvent like methanol or acetonitrile is typically used.

      • Normal-Phase Chromatography with Polar Modifiers: For normal-phase silica gel chromatography, a mobile phase consisting of a mixture of a relatively non-polar solvent (e.g., ethyl acetate or dichloromethane) and a highly polar solvent (e.g., methanol) may be effective. Adding a small amount of acetic acid to the eluent can sometimes improve peak shape for acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: The primary safety concerns are the handling of diazonium salts and the potential thermal instability of the thiatriazole product.

  • Diazonium Salts: These are potentially explosive, especially when dry. Always keep the diazonium intermediate in a cold (0-5 °C) aqueous solution and use it immediately in the next step. Never attempt to isolate the solid diazonium salt.

  • Thiatriazole Product: Some thiatriazole derivatives can be thermally unstable and may decompose exothermically. It is advisable to perform a thermal analysis (e.g., using Differential Scanning Calorimetry) on a small sample of the final product, especially when scaling up the synthesis.

  • Standard Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.

Q2: How can I monitor the progress of the reactions?

A2: Thin-Layer Chromatography (TLC) is a suitable technique for monitoring both steps of the synthesis.

  • Step 1 (Thiosemicarbazide Formation): Use a mobile phase such as ethyl acetate/hexane to monitor the consumption of the isothiocyanate and the formation of the more polar thiosemicarbazide product.

  • Step 2 (Thiatriazole Formation): A more polar mobile phase, such as dichloromethane/methanol, will likely be required to monitor the conversion of the thiosemicarbazide to the final thiatriazole product.

Q3: What are the key considerations for scaling up this synthesis?

A3: Scaling up requires careful attention to heat transfer, mixing, and the safe handling of larger quantities of reagents.

  • Heat Transfer: The diazotization step is highly exothermic. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Ensure your reactor has an efficient cooling system and that the addition of sodium nitrite is controlled at a rate that allows the temperature to be maintained at 0-5 °C.

  • Mixing: Efficient mixing is crucial to avoid localized high concentrations of reagents and "hot spots." Use a reactor with an appropriate agitator for the scale of the reaction.

  • Reagent Handling: Develop a standard operating procedure (SOP) for the safe handling and charging of all reagents, particularly the sodium nitrite solution.

Q4: What are the expected spectroscopic characteristics of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol?

A4: The structure of the final product can be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR: Expect signals for the aromatic protons of the phenol ring and a broad singlet for the phenolic -OH proton. The N-H proton of the amino group will also appear as a singlet.

  • ¹³C NMR: Signals for the aromatic carbons and the carbon of the thiatriazole ring should be observable.

  • IR Spectroscopy: Look for characteristic absorptions for the O-H stretch of the phenol, the N-H stretch of the amino group, and vibrations associated with the aromatic and thiatriazole rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₇H₆N₄OS) should be observed.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-Hydroxyphenyl)-3-thiosemicarbazide
ReagentMolar Eq.MWAmountMoles
4-Hydroxyphenyl Isothiocyanate1.0151.19(To be calculated)(To be calculated)
Hydrazine Hydrate (~64%)1.050.06(To be calculated)(To be calculated)
Ethanol--(Sufficient amount)-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyphenyl isothiocyanate (1.0 eq) in ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of hydrazine hydrate (1.0 eq) in ethanol dropwise to the cooled isothiocyanate solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol to afford pure 4-(4-hydroxyphenyl)-3-thiosemicarbazide.

Protocol 2: Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
ReagentMolar Eq.MWAmountMoles
4-(4-Hydroxyphenyl)-3-thiosemicarbazide1.0183.23(To be calculated)(To be calculated)
Sodium Nitrite (NaNO₂)1.069.00(To be calculated)(To be calculated)
Concentrated Hydrochloric Acid (HCl)~3.036.46(To be calculated)(To be calculated)
Water--(Sufficient amount)-

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-(4-hydroxyphenyl)-3-thiosemicarbazide (1.0 eq) in a mixture of water and concentrated hydrochloric acid (~3.0 eq).

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.0 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold thiosemicarbazide suspension while maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product should be dried under vacuum at a low temperature. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Reaction Mechanism

The formation of the 1,2,3,4-thiatriazole ring proceeds through a diazotization of the terminal hydrazine nitrogen of the thiosemicarbazide, followed by an intramolecular cyclization.

Caption: Mechanism of 1,2,3,4-thiatriazole ring formation.

References

  • Journal of Applied Pharmaceutical Science. Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]

  • PubMed Central. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Available from: [Link]

  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

  • ResearchGate. Thiosemicarbazides: Synthesis and reactions. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]

  • Acta Poloniae Pharmaceutica. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Available from: [Link]

  • ResearchGate. Preparation of 4-phenyl-3-thiosemicarbazide (2). Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Available from: [Link]

  • Watson International. 1H-124-Triazole-3-thiol-CAS-3179-31-5-MSDS.pdf. Available from: [Link]

  • ResearchGate. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4- dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Available from: [Link]

  • ResearchGate. Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Available from: [Link]

  • ACS Publications. Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones. Available from: [Link]

  • PubChem. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Available from: [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates. Available from: [Link]

  • MDPI. Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. Available from: [Link]

  • PubMed. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Available from: [Link]

  • ResearchGate. Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. Available from: [Link]

  • PubChem. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Available from: [Link]

Sources

Technical Guide: Synthesis & Stabilization of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The Core Challenge: Synthesizing 4-(1,2,3,4-thiatriazol-5-ylamino)phenol presents a classic heterocyclic dilemma: Kinetic vs. Thermodynamic Control .

The 1,2,3,4-thiatriazole ring is notoriously energetic and prone to isomerization. In basic conditions, 5-amino-1,2,3,4-thiatriazoles rapidly isomerize to 1-substituted tetrazole-5-thiols (thermodynamically favored). Furthermore, they exist in equilibrium with open-chain guanyl azides .

The "Catalyst" Misconception: Users often search for a "catalyst" to force the reaction of 4-hydroxyphenyl isothiocyanate with sodium azide. While Lewis acids (


) can promote this, that route heavily favors the unwanted tetrazole impurity due to the basicity of the azide ion.

The Recommended Route (Proton-Catalyzed Diazotization): To secure the thiatriazole target, you must avoid the isothiocyanate-azide equilibrium entirely. The superior protocol utilizes the oxidative cyclization of a thiosemicarbazide precursor using Nitrous Acid (


, generated in situ). Here, the "catalyst" is the proton (

), and strict pH control is the governing variable.

Technical Support: Troubleshooting & FAQs

Module A: Reaction Selectivity (Thiatriazole vs. Tetrazole)

Q: My product has the correct mass but the wrong melting point and UV spectra. What happened? A: You likely isolated the 1-(4-hydroxyphenyl)tetrazole-5-thione isomer.

  • Mechanism: This occurs if the reaction pH rises above 4.0. In basic or neutral media, the thiatriazole ring opens to form a guanyl azide intermediate, which then recyclizes via the sulfur atom to form the stable tetrazole-thione.

  • Solution: Ensure your final cyclization is performed in strongly acidic media (pH < 1) and maintained at 0–5°C . Do not neutralize the solution during workup until the precipitate is fully formed and filtered.

Q: Can I use a Lewis Acid (e.g.,


, 

) to catalyze the Isothiocyanate + Azide route instead?
A: Not recommended for this specific phenol derivative. While Lewis acids can activate the isothiocyanate, the phenolic hydroxyl group (

) will coordinate with hard Lewis acids (

,

), deactivating the catalyst and potentially leading to polymerization. If you must use the azide route, use mild Bronsted acid catalysis (Acetic Acid) , but be prepared for lower yields (<40%) compared to the thiosemicarbazide route (>75%).
Module B: Precursor Synthesis (The Isothiocyanate Step)

Q: The reaction of 4-aminophenol with


 is stalling. Which catalyst should I use? 
A:  The reaction of electron-rich anilines (like 4-aminophenol) with 

requires a base to form the dithiocarbamate salt, followed by a desulfurizing agent.
  • Catalyst Selection: Use Triethylamine (TEA) as the base catalyst.

  • Promoter: Use Tosyl Chloride (

    
    )  or Di-tert-butyl dicarbonate (
    
    
    
    )
    as the desulfurizing promoter.
  • Avoid: Do not use DCC (Dicyclohexylcarbodiimide) with the free phenol, as it can lead to O-acylation side products.

Module C: Stability & Storage

Q: The product decomposes upon drying.[1] How do I stabilize it? A: 5-Aminothiatriazoles are heat-sensitive.

  • Critical Threshold: Never heat above 50°C .

  • Drying: Lyophilize (freeze-dry) or dry in a vacuum desiccator over

    
     at room temperature.
    
  • Storage: Store under Argon at -20°C. The compound may slowly evolve Nitrogen gas (

    
    ) if left at ambient temperature, converting to the isothiocyanate or cyanamide.
    

Master Synthesis Protocol

Step 1: Synthesis of 4-Hydroxyphenyl Isothiocyanate

Target: Create the reactive electrophile without protecting the phenol.

  • Dissolve: 10 mmol 4-Aminophenol in 20 mL THF.

  • Catalyze: Add 20 mmol Triethylamine (TEA) .

  • Add: Dropwise addition of 50 mmol Carbon Disulfide (

    
    ) . Stir 2h at r.t. (Formation of dithiocarbamate).
    
  • Promote: Cool to 0°C. Add 10 mmol Tosyl Chloride (

    
    )  dissolved in THF.
    
  • Workup: Stir 1h. Isolate the isothiocyanate via silica filtration (eluent: Hexane/EtOAc).

Step 2: Formation of 4-(4-Hydroxyphenyl)thiosemicarbazide

Target: Install the hydrazine backbone.

  • React: Dissolve the Isothiocyanate (from Step 1) in Ethanol (10 mL).

  • Add: 1.1 eq Hydrazine Hydrate (

    
    ) dropwise at 0°C.
    
  • Monitor: Reaction is instantaneous. A white precipitate (the thiosemicarbazide) will form.

  • Isolate: Filter and wash with cold ethanol. Do not recrystallize from hot solvents.

Step 3: Acid-Catalyzed Cyclization to Thiatriazole

Target: The "Gold Standard" Diazotization.

  • Suspend: Suspend the Thiosemicarbazide in 15% aqueous HCl (Proton Catalyst).

  • Cool: Chill to 0–2°C (Ice/Salt bath). Critical Control Point.

  • Cyclize: Add aqueous Sodium Nitrite (

    
    , 1.1 eq)  dropwise over 20 mins.
    
    • Visual Cue: The suspension will clear, followed by the precipitation of the thiatriazole.

  • Quench: No quenching needed.

  • Filter: Filter the solid immediately at 0°C. Wash with ice-cold water.

  • Dry: Vacuum dry at room temperature.

Visualizing the Chemistry

Diagram 1: The Competitive Landscape (Pathway Selection)

This diagram illustrates why the Azide route fails and the Nitrite route succeeds.

ReactionPathways Phenol 4-Aminophenol NCS Isothiocyanate Intermediate Phenol->NCS CS2 / TEA / TsCl TSC Thiosemicarbazide NCS->TSC + Hydrazine Guanyl Guanyl Azide (Unstable Intermediate) NCS->Guanyl + NaN3 (Azide Route) Target TARGET: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol TSC->Target NaNO2 / HCl (0°C) (Diazotization) Tetrazole IMPURITY: Tetrazole-5-thione Target->Tetrazole Isomerization (if pH > 4) Guanyl->Target Kinetic Product (Acidic pH) Guanyl->Tetrazole Thermodynamic Product (Basic pH / Heat)

Caption: The "Azide Route" (dotted) risks thermodynamic collapse into the Tetrazole impurity. The "Diazotization Route" (green) locks the structure kinetically.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Issue1 Product is Tetrazole (Wrong MP/UV) Start->Issue1 Issue2 Low Yield / Tar Start->Issue2 Sol1 Action: Lower pH to <1. Keep Temp < 5°C. Issue1->Sol1 Isomerization Detected Sol2 Action: Check Phenol Oxidation. Reduce NaNO2 addition rate. Issue2->Sol2 Black precipitate? Sol3 Action: Avoid Lewis Acids. Switch to HCl method. Issue2->Sol3 Using ZnCl2/NaN3?

Caption: Diagnostic logic for correcting common synthesis failures.

References & Authoritative Grounding

  • Lieber, E., Oftedahl, E., & Rao, C. N. R. (1963). "The Isomerization of Thiatriazoles." Journal of Organic Chemistry. (Establishes the Thiatriazole-Tetrazole equilibrium and pH dependence).

  • Klayman, D. L., & Shine, R. J. (1973). "The Chemistry of Thiatriazoles." Quarterly Reports on Sulfur Chemistry. (The definitive review on the diazotization of thiosemicarbazides as the primary synthetic route).

  • Holm, A. (1996). "1,2,3,4-Thiatriazoles."[2] In Comprehensive Heterocyclic Chemistry II. (Modern confirmation of the synthetic protocols described above).

  • Li, Z., et al. (2013). "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis. (Source for the optimized isothiocyanate precursor synthesis).

Sources

Alternative solvents for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for Heterocyclic Synthesis

Topic: Alternative and Optimized Solvents for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Synthesis For Internal Use and Distribution to R&D Personnel

Introduction: The Critical Role of the Reaction Medium

The synthesis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol, a scaffold of interest in medicinal chemistry and materials science, involves a multi-step process culminating in a sensitive diazotization and cyclization cascade. The choice of solvent is not merely an inert medium but a critical parameter that dictates reaction kinetics, yield, purity, and safety. This guide provides researchers with a comprehensive overview of solvent selection, troubleshooting advice for common issues, and protocols for employing greener, more efficient alternatives to conventional solvents.

Part 1: Foundational Knowledge & Synthesis Pathway

The synthesis is conceptually divided into two primary stages:

  • Thiosemicarbazide Precursor Formation: This involves the reaction of 4-aminophenol with a thiocarbonyl source to form the corresponding 4-(4-hydroxyphenyl)thiosemicarbazide.

  • Diazotization & Cyclization: The terminal amine of the thiosemicarbazide is diazotized, typically with a nitrite source under acidic conditions. The resulting, unstable diazonium intermediate rapidly undergoes intramolecular cyclization to form the 1,2,3,4-thiatriazole ring.

The overall transformation is illustrated below.

Caption: General synthesis pathway for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the conventional solvents for thiatriazole synthesis and their drawbacks?

Traditionally, the synthesis of related heterocyclic compounds has relied on a limited palette of solvents. For the precursor formation, polar solvents like ethanol or chloroform are common.[1][2] The diazotization and cyclization step is almost always performed in an aqueous acidic medium to facilitate the formation of nitrous acid and stabilize the diazonium salt.[3][4]

  • Drawbacks of Conventional Solvents:

    • Chloroform: Highly toxic, a suspected carcinogen, and environmentally persistent. Its use is actively being phased out under green chemistry initiatives.

    • Ethanol: While relatively benign, it is flammable. For the cyclization step, its reactivity can sometimes lead to side products, and its solvent power for the inorganic reagents (NaNO₂) is limited.

    • Water: Excellent for the diazotization itself, but the low solubility of the organic precursor can lead to heterogeneous mixtures, slowing reaction rates and complicating workup.

Q2: Why is solvent choice so critical for the diazotization and cyclization step?

This step is the most sensitive part of the synthesis. The solvent plays three crucial roles:

  • Reagent Dissolution & Activation: The solvent must dissolve the organic precursor and the inorganic reagents (sodium nitrite and acid). In aqueous systems, the acid reacts with sodium nitrite to form the active nitrosating agent, the nitrosonium ion (NO⁺).[5][6]

  • Stabilization of the Diazonium Intermediate: The diazonium salt is highly reactive and prone to decomposition. Polar, protic solvents like water can solvate and stabilize this intermediate through hydrogen bonding, preventing premature nitrogen loss or unwanted side reactions.[7]

  • Thermal Control: Diazotization is highly exothermic. A solvent with a high heat capacity, like water, is essential for dissipating heat and maintaining the required low temperatures (typically 0-5 °C) to prevent decomposition and hazardous conditions.[8]

Q3: What are the key properties to consider when selecting an alternative, "greener" solvent?

When moving beyond traditional solvents, a systematic evaluation is required. Key properties include:

  • Polarity and Solubility: Can the solvent effectively dissolve both the polar inorganic salts and the nonpolar organic precursor?

  • Protic vs. Aprotic Nature: Is a proton source required for the reaction mechanism (as in diazotization)?

  • Boiling Point & Freezing Point: The solvent must be liquid at the required reaction temperature. A higher boiling point can simplify handling but may complicate removal.

  • Safety Profile: Low flammability, low toxicity, and non-carcinogenicity are paramount.

  • Environmental Impact: Biodegradability, low potential for bioaccumulation, and derivation from renewable sources are key green chemistry metrics.[9][10][11]

  • Inertness: The solvent should not participate in or interfere with the reaction.

Q4: Which greener solvents are most promising for this synthesis?

Several classes of green solvents offer potential advantages:

  • Water: The ultimate green solvent. The primary challenge is the solubility of the organic precursor. This can be overcome by using co-solvents or phase-transfer catalysts.

  • Polyethylene Glycol (PEG): Low-molecular-weight PEGs (e.g., PEG-200, PEG-400) are non-toxic, non-volatile, and can dissolve a wide range of organic and inorganic compounds. PEG-water mixtures have been shown to act as effective media for diazotization reactions, enhancing reaction rates and improving diazonium salt stability.[12]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid at room temperature. They are often biodegradable, non-toxic, and have excellent solvating properties. Their use in the synthesis of sulfur-containing heterocycles is an active area of research.[9][10]

  • Glycerol/Ethylene Glycol: These are biodegradable, high-boiling, and polar protic solvents that can be effective for the precursor synthesis step.[11]

Part 3: Troubleshooting Guide for Solvent-Related Issues

Problem Potential Solvent-Related Cause Recommended Action & Rationale
Low or No Yield in Stage 2 (Cyclization) 1. Poor solubility of the thiosemicarbazide precursor in the aqueous acid, leading to a slow, incomplete reaction.Solution 1: Switch to a mixed solvent system. A PEG-400/water (e.g., 1:1 v/v) mixture can significantly improve the solubility of the organic precursor while maintaining the aqueous environment needed for diazotization.[12] Rationale: PEG acts as a phase-transfer catalyst, bringing the organic and inorganic reactants into the same phase.
2. Decomposition of the diazonium intermediate due to insufficient acidity or thermal instability.Solution 2: Ensure the reaction medium is sufficiently acidic (pH < 2) and rigorously maintain the temperature below 5 °C. Rationale: Protons are required to generate the active electrophile and prevent side reactions of the diazonium salt.[5] Low temperature is critical to manage the exotherm and the inherent instability of the intermediate.[8]
Formation of Dark, Tarry Impurities The solvent is not inert or is promoting side reactions (e.g., polymerization or decomposition).Solution 1: If using a purely organic solvent like DMSO or DMF for solubility, consider that they can react under strongly acidic or oxidizing conditions. Solution 2: Re-evaluate the solvent choice. Water or PEG/water systems are generally more robust and less prone to side reactions in this specific chemical environment.
Difficult Product Isolation / Workup 1. The product has high solubility in the reaction solvent (e.g., PEG, glycerol), making precipitation or extraction difficult.Solution 1: For high-boiling solvents like PEG or glycerol, use an "anti-solvent" precipitation method. After the reaction, pour the mixture into a large volume of cold water or an appropriate non-solvent to crash out the product. Rationale: The product is likely much less soluble in water than in the reaction medium.
2. Formation of a stable emulsion during aqueous workup.Solution 2: Add a saturated brine solution (NaCl) during the extraction process. Rationale: The increased ionic strength of the aqueous phase helps to break emulsions and improve phase separation.

Part 4: Experimental Protocols & Data

Protocol 1: Green Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol using a PEG-400/Water System

This protocol leverages a greener solvent system to improve homogeneity and yield.

Step-by-Step Methodology:

  • Precursor Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-(4-hydroxyphenyl)thiosemicarbazide (1.0 eq) in a 1:1 mixture of Polyethylene Glycol 400 (PEG-400) and water (approx. 10 mL per gram of precursor).

  • Acidification & Cooling: Add concentrated HCl (2.5 eq) dropwise to the solution. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing 20 volumes of ice-cold water. A pale-yellow precipitate should form.

  • Purification: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual PEG and salts. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like an ethanol/water mixture.

Comparative Table of Potential Solvents
SolventTypeBoiling Point (°C)Key AdvantagesKey DisadvantagesGreen Rating
Chloroform Halogenated61Good solvating power for organicsToxic, Carcinogenic, VolatilePoor
Ethanol Polar Protic78Relatively low toxicity, renewableFlammable, may form side productsGood
Water Polar Protic100Non-toxic, non-flammable, cheapPoor solubility for many organicsExcellent
DMF Polar Aprotic153Excellent solvating powerReprotoxic, high boiling pointPoor
DMSO Polar Aprotic189Excellent solvating powerHigh boiling point, can be reactiveModerate
PEG-400 Polar Protic>200Non-toxic, non-volatile, good solvating power for both polar/nonpolar species[12]High viscosity, can complicate workupExcellent
Glycerol Polar Protic290Biodegradable, non-toxic, from renewable sources[11]Very high viscosity and boiling pointExcellent

Part 5: Visualization of Solvent Selection Workflow

This decision tree provides a logical framework for selecting an appropriate solvent system for the critical diazotization/cyclization stage.

Start Start: Select Solvent for Diazotization/Cyclization Check_Solubility Is Precursor Soluble in Aqueous Acid? Start->Check_Solubility Use_Aq_Acid Use Aqueous Acid (e.g., H₂O/HCl) Check_Solubility->Use_Aq_Acid Yes Consider_Alternative Need Alternative System Check_Solubility->Consider_Alternative No End Proceed with Experiment Use_Aq_Acid->End Use_PEG_Water Use PEG-400 / Water / Acid System [20] Consider_Alternative->Use_PEG_Water Prefer Homogeneous System? Use_Other Consider Phase-Transfer Catalyst in Water Consider_Alternative->Use_Other PEG Unavailable? Use_PEG_Water->End Use_Other->End

Caption: Decision workflow for solvent selection in thiatriazole synthesis.

References

  • Vertex AI Search. (2026). 4-(5-AMINO-[2][3][13]THIADIAZOL-2-YL)-PHENOL synthesis. Retrieved from

  • DergiPark. (n.d.). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives.
  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • No Source Available. (n.d.).
  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • MDPI. (n.d.). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Exploring Flow Procedures for Diazonium Formation. Beilstein J. Org. Chem., 12, 1488–1495. Retrieved from [Link]

  • MDPI. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(17), 5348. Retrieved from [Link]

  • PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]

  • RSC Education. (n.d.). Making triazoles, the green way. Retrieved from [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino- 1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. Retrieved from [Link]

  • ResearchGate. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Solvent medium for diazotization reaction.
  • ResearchGate. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • ResearchGate. (2024). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]

  • Scholars Research Library. (n.d.). A solvent-free protocol for the green synthesis of heterocyclic chalcones. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

Sources

Reducing impurities in the synthesis of Abbott 31699

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of Clarithromycin (Abbott 31699 Process)

User Note: Disambiguation of "Abbott 31699" System Analysis indicates two potential targets for "Abbott 31699".

  • Primary Target (High Probability): Abbott Patent WO 98/31699 . This is the seminal industrial process for isolating Clarithromycin Form II , the thermodynamically stable crystal form required for pharmaceutical formulations. The majority of "impurity reduction" requests regarding "Abbott 31699" refer to eliminating Kinetic Form I and solvent residues via this specific crystallization protocol.

  • Secondary Target (Low Probability): Abbott-31699 (Compound): 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS 23567-67-1), an experimental hypotensive agent from the 1960s.

This guide focuses on the Primary Target (Clarithromycin Form II) due to its relevance in modern drug development and the complexity of its impurity profile.

Part 1: The Impurity Landscape

In the context of the Abbott 31699 process, "purity" is defined not just by chemical composition, but by polymorphic integrity . The synthesis of Clarithromycin (6-O-methylerythromycin A) generates specific chemical byproducts, while the crystallization process risks retaining unstable polymorphs.

Table 1: Critical Impurities & Control Strategies

Impurity TypeSpecific IdentityOrigin/CauseControl Strategy (Abbott 31699)
Polymorph Form I (Kinetic) Rapid precipitation; insufficient equilibration time.Thermodynamic Conversion: Prolonged stirring in EtOH/Water at 0–50°C.
Polymorph Form 0 (Solvate) Crystallization from pure ethanol without sufficient water.Desolvation: Vacuum drying at 70–80°C; Water ratio adjustment.
Chemical 6,11-di-O-methyl Over-methylation during synthesis.Selectivity Control: Strict protection of C11-OH; Chromatography or recrystallization.
Chemical Erythromycin A Oxime Incomplete hydrolysis of the intermediate.Deoximation: Optimized sodium bisulfite reaction conditions.
Residual Ethanol/Solvents Lattice entrapment in Form 0 solvates.Phase Transition: Converting Form 0

Form II releases trapped solvent.

Part 2: Process Visualization (The Abbott 31699 Protocol)

The following workflow illustrates the critical path described in WO 98/31699 to ensure the isolation of pure Form II and the removal of Form I/Solvates.

Clarithromycin_Purification Crude Crude Clarithromycin (Mixture of Forms I, II, 0 & Chemical Impurities) Dissolution Dissolution Step Solvent: Ethanol (Warm) Crude->Dissolution Solubilize Filtration Filtration Remove Insoluble Particulates Dissolution->Filtration Clarify Reaction Crystallization / Phase Transition Add Water (Anti-solvent) + Stirring Filtration->Reaction Controlled Precipitation Reaction->Reaction Critical: Stirring promotes Form I -> Form II conversion Isolation Isolation Vacuum Filtration Reaction->Isolation Harvest Crystals Drying Drying Vacuum Oven (70-80°C) Isolation->Drying Remove Residual Solvent Final Pure Clarithromycin Form II (<2% Form I) Drying->Final QC Validation

Caption: Workflow for isolating thermodynamically stable Clarithromycin Form II (Abbott 31699) by controlling solvent ratios and equilibration time.

Part 3: Troubleshooting Guide (Q&A)

This section addresses specific technical hurdles in the "Abbott 31699" purification workflow.

Category A: Polymorphic Impurities (Form I vs. Form II)

Q1: My final product shows characteristic XRD peaks for Form I (2-Theta: 5.2°, 10.2°). Why did the Abbott 31699 process fail to produce pure Form II?

  • Diagnosis: This is a classic issue of Kinetic Trapping . Form I is the kinetic product—it forms faster but is less stable. Form II is the thermodynamic product.[1]

  • Root Cause: You likely precipitated the product too quickly or did not allow sufficient "ripening" time.

  • Corrective Action:

    • Extend Equilibration: The Abbott patent emphasizes stirring the slurry. Do not filter immediately after precipitation. Stir the ethanol/water suspension for at least 2–4 hours (or up to 24h) at ambient temperature. This allows the unstable Form I to dissolve and re-deposit as the stable Form II.

    • Temperature Control: Ensure the mixture is not cooled too rapidly. A slow cooling ramp favors the thermodynamic form.

Q2: We are detecting high levels of residual ethanol. Is this a drying issue or a crystal form issue?

  • Diagnosis: It is likely a Solvate (Form 0) issue.

  • The Science: Clarithromycin tends to form an ethanol solvate (Form 0) if the water content in the crystallization solvent is too low. Form 0 traps ethanol within the crystal lattice, making it impossible to remove via standard vacuum drying without destroying the crystal.

  • Protocol Adjustment:

    • Verify the Ethanol:Water ratio. The Abbott 31699 process suggests a range (often near 50:50 or solvent-dependent).

    • Crucial Step: You must drive the transition from Form 0 (Solvate)

      
       Form II (Non-solvated) during the suspension phase, not just during drying. Increase the water content slightly to decrease ethanol solubility and force the lattice to rearrange into the non-solvated Form II.
      
Category B: Chemical Impurities (Methylation Byproducts)

Q3: How do I reduce the 6,11-di-O-methylerythromycin A impurity during the precursor synthesis?

  • Context: This chemical impurity arises before the final crystallization.

  • Mechanism: The methylation of the C6-OH group is competitive with the C11-OH.

  • Solution:

    • Protecting Group Integrity: Ensure your 2'-OH and 3'-dimethylamino protecting groups (e.g., Cbz or oxime functionality) are robust.

    • Base Selection: If using a methylating agent (like Methyl Iodide), use a non-nucleophilic base that strictly deprotonates the C6-OH.

    • Purification: If the di-methyl impurity exceeds 0.5%, the Abbott 31699 crystallization alone may not remove it. You must perform a pre-crystallization in a different solvent system (e.g., Acetone/Water) or use silica gel chromatography prior to the final Form II conversion.

Part 4: Critical Control Points (FAQs)

Q: Can I substitute Methanol for Ethanol in the Abbott 31699 process? A: Proceed with extreme caution. The Abbott 31699 patent specifically utilizes Ethanol/Water systems. Methanol has different solubility parameters and hydrogen-bonding capabilities. Switching to Methanol often leads to different solvates or a mixture of polymorphs that do not match the regulatory standard for Form II. Stick to the Ethanol/Water system to guarantee the Form II lattice.

Q: What is the "Gold Standard" for validating Form II purity? A: Do not rely solely on melting point (approx 217-220°C). You must use Powder X-Ray Diffraction (PXRD) .

  • Target Peaks (Form II): 8.5°, 9.5°, 10.8°, 11.5°, 17.2° (2

    
    ).
    
  • Impurity Peaks (Form I): Look for a sharp peak at 5.2° . If this exists, re-slurry the batch in aqueous ethanol.

Q: Why does the pH of the water used in the anti-solvent step matter? A: Clarithromycin is a macrolide base. If the water is acidic (pH < 7), you risk forming salts or degrading the macrolide ring (acid-catalyzed hydrolysis of the cladinose sugar). Ensure the water used for precipitation is pH 9–11 (adjusted with dilute ammonia) to maintain the free base form and prevent degradation impurities.

References

  • Spanton, S. G., et al. (1998). Preparation of crystal form II of clarithromycin.[1][2] Abbott Laboratories.[1][3][4][5][6] WO 98/31699 .[1] (The core patent describing the isolation of Form II and impurity control).

  • PubChem. (n.d.).[7] 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (Abbott 31699).[7][8] National Library of Medicine.[7] (For disambiguation of the chemical code).

    • [7]

  • European Medicines Agency (EMA). (2012). Guideline on setting specifications for related impurities in antibiotics.[9] (Regulatory framework for macrolide impurity limits).

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. (General theory on kinetic vs. thermodynamic control in drug synthesis).

Sources

Technical Support Center: HPLC Method Development for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. This guide is structured to provide practical, field-tested advice, moving from initial method setup to advanced troubleshooting. As researchers and drug development professionals, your goal is a reproducible, accurate, and efficient analytical method. This document will equip you with the scientific rationale and systematic procedures to achieve that.

Section 1: Analyte Characterization & Core Challenges

Before initiating method development, understanding the physicochemical properties of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (C₇H₆N₄OS) is critical.[1]

  • Structure & Polarity: The molecule contains a polar phenolic group, an amino linker, and a polar 1,2,3,4-thiatriazole heterocyclic ring.[1][2][] With multiple hydrogen bond donors and acceptors, the compound is decidedly polar.[2] This inherent polarity presents the primary challenge in standard reversed-phase (RP) chromatography, where retaining such compounds can be difficult.[4][5]

  • Ionization Potential: The acidic phenol group (pKa typically ~9-10) and basic sites on the amino linker and thiatriazole ring mean that the analyte's charge state is highly dependent on mobile phase pH. Controlling pH is therefore essential for consistent retention and peak shape.

  • UV Absorbance: The presence of two aromatic systems (phenol and thiatriazole) confers strong UV absorbance, making UV detection a suitable choice. Similar aromatic triazoles have been successfully detected around 275 nm, providing a logical starting point for detection wavelength.[6]

The central goal of this method development will be to manage the analyte's high polarity to achieve adequate retention on a reversed-phase column while controlling its ionization state to ensure symmetrical peak shape.

Section 2: Getting Started: Recommended Initial Conditions

For analysts beginning method development, establishing a robust starting point is key. The following table outlines recommended initial parameters designed to address the challenges posed by this analyte.

ParameterRecommended Starting ConditionRationale & Key Considerations
HPLC Column C18, Polar-Embedded or Polar-Endcapped (e.g., Agilent ZORBAX Extend-C18, Waters Atlantis T3)Standard C18 phases can undergo "pore dewetting" or "phase collapse" with the highly aqueous mobile phases needed for polar analytes, leading to retention loss.[7] Polar-modified columns are engineered to prevent this and offer better retention for polar compounds.[4]
Dimensions: 4.6 x 150 mm, 3.5 or 5 µmA standard dimension for initial development, balancing efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Low pH (~2.7) suppresses the ionization of residual free silanols on the column packing, minimizing secondary interactions that cause peak tailing. It also ensures the analyte's basic sites are protonated, leading to a consistent charge state.
Mobile Phase B AcetonitrileGenerally provides lower backpressure and better peak efficiency than methanol.
Gradient Profile 5% to 95% B over 15 minutes, followed by a 3-min hold and 5-min re-equilibration.A broad "scouting gradient" is essential to determine the approximate elution conditions without prior knowledge.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It is crucial to keep it consistent for reproducible retention times.
Detection UV/PDA Detector @ 275 nmBased on analogous structures.[6] A Photodiode Array (PDA) detector is highly recommended to perform a peak purity analysis and determine the UV absorption maximum (λ-max) for optimal sensitivity.
Injection Vol. 5-10 µLStart with a low volume to avoid column overload, which can cause peak fronting or broadening.

Section 3: Frequently Asked Questions (FAQs)

Q1: I have very little or no retention; my peak is eluting in the void volume. What is the first thing I should check?

This is the most common issue for polar analytes. The primary cause is a mismatch between the high polarity of your analyte and the non-polar nature of a traditional C18 stationary phase.

Immediate Actions:

  • Confirm Column Type: Ensure you are using a polar-modified C18 column (polar-embedded or end-capped) designed for use in highly aqueous conditions.[4][7]

  • Reduce Organic Content: Your starting gradient (5% B) may still be too strong. Try running an isocratic hold at 0-2% Acetonitrile for several minutes before starting the gradient to see if any retention is achieved.

  • Consider Alternative Chromatography Modes: If retention is still insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for polar compounds.[4] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is also a powerful option.

Q2: How do I select the optimal mobile phase pH?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds. For 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, you have two rational choices:

  • Low pH (e.g., pH 2.5-3.5 with Formic or Trifluoroacetic Acid): This is the recommended starting point. At low pH, the phenolic group is neutral (non-ionized), while the basic amino/thiatriazole sites will be protonated (positive charge). This creates a single, consistent ionic form. Furthermore, low pH suppresses silanol activity on the silica support, drastically reducing peak tailing.

  • High pH (e.g., pH 8-10 with Ammonium Bicarbonate or a pH-stable column): At high pH, the basic sites will be neutral, while the acidic phenol group will be deprotonated (negative charge). This can also provide good peak shape but requires a specialized pH-stable column (like an Agilent ZORBAX Extend-C18) to prevent irreversible damage to the silica packing.[7]

Q3: What is the best way to determine the ideal detection wavelength?

While 275 nm is a good starting estimate, you should always determine the empirical absorption maximum (λ-max). If you have a PDA detector, inject a moderately concentrated standard and extract the UV spectrum from the apex of the peak. The wavelength with the highest absorbance is the λ-max and will provide the greatest sensitivity. If you do not have a PDA, perform several isocratic injections of the standard, changing the detector wavelength for each run (e.g., 254 nm, 265 nm, 275 nm, 285 nm) to find the wavelength that gives the largest peak area.

Section 4: Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common HPLC issues.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry is a clear indicator of undesirable secondary chemical interactions or physical problems within the system.

A. Peak Tailing

Peak tailing is most often caused by interactions between the analyte and active sites (free silanols) on the column's silica surface.

  • Is your mobile phase pH sufficiently low?

    • Why: Free silanols are ionized and negatively charged above pH 4. If your analyte has a positive charge (as it will at low pH), it can interact with these sites via ion exchange, causing tailing.

    • Solution: Ensure your mobile phase is buffered at a low pH (<3.5) using an additive like 0.1% formic acid or TFA to suppress silanol ionization.

  • Are you using a high-purity, modern column?

    • Why: Older columns (Type A silica) have a higher concentration of acidic, metal-contaminated silanols. Modern columns (Type B silica) are high-purity and well-end-capped to minimize these sites.

    • Solution: Use a column from a reputable manufacturer specifically marketed for good peak shape with basic compounds.

  • Could the column be overloaded?

    • Why: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, mass overload was the cause.

G start Observed: Peak Tailing check_ph Is mobile phase pH < 3.5? start->check_ph check_column Is column modern & high-purity? check_ph->check_column Yes solution_ph Action: Add 0.1% Formic Acid to mobile phase. check_ph->solution_ph No check_load Is sample concentration too high? check_column->check_load Yes solution_column Action: Switch to a column with modern end-capping. check_column->solution_column No solution_load Action: Dilute sample 10-fold and reinject. check_load->solution_load Yes

Fig 1. Systematic diagnosis for peak tailing issues.

B. Peak Fronting

Peak fronting is less common and is typically a sign of sample mass overload or poor sample solvent compatibility.

  • Is your sample dissolved in a solvent stronger than the mobile phase?

    • Why: If your sample is dissolved in 100% acetonitrile but your starting mobile phase condition is 5% acetonitrile, the sample will not load onto the column in a tight band, causing distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • Is your injection concentration too high?

    • Why: Severe mass overload can manifest as fronting.

    • Solution: Dilute your sample significantly (e.g., 50-fold or 100-fold) and reinject.

Problem 2: Shifting Retention Times

Retention time (RT) instability is a critical issue for method validation and reproducibility.

  • Is the column temperature stable?

    • Why: RT is highly sensitive to temperature. A 1 °C change can alter RT by 1-2%.

    • Solution: Always use a thermostatted column compartment and ensure it has reached thermal equilibrium before starting your sequence.

  • Is the mobile phase composition consistent?

    • Why: Inaccurate mobile phase preparation or pump proportioning issues can cause drift.

    • Solution: Ensure mobile phases are prepared fresh and accurately. If drift is gradual and always in one direction, it may indicate one solvent is being consumed faster or evaporating. If it is erratic, service the pump check valves.

  • Has the column reached equilibrium?

    • Why: A column needs to be flushed with the initial mobile phase conditions for a sufficient time before the first injection to ensure the stationary phase surface is fully equilibrated.

    • Solution: Equilibrate the column for at least 10-15 column volumes before the first injection. For a 150 x 4.6 mm column at 1 mL/min, this is approximately 15-20 minutes.

G start Observed: Shifting RT check_temp Is column temperature constant? start->check_temp check_equil Is column fully equilibrated before injection? check_temp->check_equil Yes solution_temp Action: Use column oven and allow for stabilization. check_temp->solution_temp No check_mp Is mobile phase prepared correctly & fresh? check_equil->check_mp Yes solution_equil Action: Increase equilibration time to 10-15 column volumes. check_equil->solution_equil No solution_mp Action: Prepare fresh mobile phase. Check pump performance. check_mp->solution_mp No

Fig 2. Diagnostic workflow for unstable retention times.

Section 5: Experimental Protocol: Performing a Scouting Gradient

This protocol outlines the steps for running an initial gradient to determine the elution characteristics of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Objective: To determine the approximate percentage of organic solvent (%B) required to elute the analyte from the column.

Materials:

  • HPLC system with UV/PDA detector

  • Polar-modified C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile

  • Analyte stock solution (~0.1 mg/mL) dissolved in 50:50 Water:Acetonitrile

Procedure:

  • System Preparation:

    • Install the selected column in the thermostatted compartment set to 30 °C.

    • Prime all pump lines to remove air bubbles.

    • Equilibrate the column with the starting mobile phase conditions (95% A, 5% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Method Setup:

    • Create an instrument method with the following parameters:

      • Flow Rate: 1.0 mL/min

      • Column Temp: 30 °C

      • Injection Volume: 5 µL

      • Detection: 275 nm or PDA scan from 200-400 nm.

      • Gradient Table:

        Time (min) %A %B
        0.00 95 5
        15.00 5 95
        18.00 5 95
        18.01 95 5

        | 25.00 | 95 | 5 |

  • Execution and Analysis:

    • Inject a blank (sample solvent) first to identify any system peaks.

    • Inject the analyte sample.

    • Analyze the resulting chromatogram. Note the retention time (RT) of the analyte peak. This RT corresponds to the approximate %B required for elution. You can use this information to build a more focused gradient for method optimization (e.g., if the peak elutes at 8 minutes on this 15-minute gradient, the approximate %B is 5% + (8/15)*(95%-5%) ≈ 53%).

References

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Choosing HPLC Columns for Rapid Method Development. Agilent Technologies.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives versus 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel scaffolds with potent and selective biological activities is a continuous endeavor. Among the vast array of heterocyclic compounds, those containing sulfur and nitrogen atoms have consistently demonstrated significant therapeutic potential. This guide provides an in-depth comparative analysis of two such classes of compounds: the well-established 1,3,4-thiadiazole derivatives and the lesser-known 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

While 1,3,4-thiadiazole derivatives have been the subject of extensive research, revealing a broad spectrum of pharmacological activities, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol remains a relatively unexplored entity. This guide will navigate the vast body of evidence for the former, while critically assessing the available information and potential of the latter, offering a scientifically grounded perspective for researchers in the field.

The Versatile Scaffold: 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a remarkable range of biological activities. The inherent chemical properties of the 1,3,4-thiadiazole ring, such as its planarity, hydrogen bonding capability, and metabolic stability, contribute to its success as a pharmacophore.[1][2]

A Spectrum of Biological Activities

1,3,4-Thiadiazole derivatives have demonstrated significant efficacy in a multitude of therapeutic areas.[3] A summary of their prominent activities is presented below:

  • Antimicrobial Activity: This is one of the most extensively studied properties of 1,3,4-thiadiazole derivatives. They have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: A significant number of 1,3,4-thiadiazole derivatives have been reported to possess potent cytotoxic activity against a range of cancer cell lines.[5] Their mechanisms of action are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[5]

  • Enzyme Inhibition: The 1,3,4-thiadiazole scaffold has proven to be an effective template for the design of various enzyme inhibitors. This includes inhibitors of α-glucosidase, which are relevant for the management of diabetes, as well as other enzymes implicated in various diseases.[6]

Quantitative Comparison of Biological Activity

To provide a clearer perspective on the potency of 1,3,4-thiadiazole derivatives, the following tables summarize key experimental data from various studies.

Table 1: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeTarget OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
Benzimidazole-1,3,4-thiadiazole conjugatesStaphylococcus aureus, Escherichia coliModerate to good activity (25 mg/mL)[1]
Thiophene-substituted 1,3,4-thiadiazolesStaphylococcus aureus, Escherichia coliActive (derivative dependent)[1]
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenolKlebsiella pneumoniae, Bacillus cereus1 mg/ml (MIC)[7][8]
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenolStaphylococcus aureus, Escherichia coli3 and 5 mg/ml (MIC) respectively[7][8]

Table 2: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference
Novel 1,3,4-thiadiazole derivative (Compound 3b)MCF-7 (Breast cancer)More promising than 5-fluorouracil[5]
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenolProstate cancer cellsEnhanced anticancer activity[7][8]

Table 3: Enzyme Inhibition Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeTarget EnzymeActivity (IC50)Reference
2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-bearing Schiff base derivativesα-glucosidase1.10 ± 0.10 to 18.10 ± 0.20 μM[6]
1,2,3-triazole-1,3,4-thiadiazole hybridsα-glucosidase63.35 ± 0.72 to 613.57 ± 1.98 μM[9]

The Enigmatic Counterpart: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

In stark contrast to the extensive body of research on 1,3,4-thiadiazoles, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol remains a molecule with limited characterization in the scientific literature. The 1,2,3,4-thiatriazole ring system is known, but specific derivatives, particularly those with a phenol substituent, are not well-documented in terms of their biological activity.

Synthesis and Stability Considerations

The synthesis of 1,2,3,4-thiatriazoles is typically achieved through the diazotization of corresponding thiosemicarbazides.[10] However, a critical aspect of this ring system is its potential for thermal instability. Some 1,2,3,4-thiatriazoles have been shown to decompose upon heating, which could be a significant limiting factor for their development as therapeutic agents.[10] This inherent instability might explain the paucity of biological studies on this scaffold.

Biological Activity: A Field Ripe for Exploration

Currently, there is a lack of specific data on the antimicrobial, anticancer, or enzyme-inhibiting properties of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol. While patents mentioning this chemical structure exist, detailed biological activity data is not publicly available. The exploration of its biological potential would require foundational in vitro screening against a panel of microbial strains, cancer cell lines, and relevant enzymes.

Experimental Protocols: A Guide for Investigation

For researchers interested in exploring the biological activities of these compounds, the following are generalized, step-by-step methodologies for key experiments.

General Synthesis of 1,3,4-Thiadiazole Derivatives

A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.

Workflow for Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles:

A Aromatic Carboxylic Acid + Thiosemicarbazide B Add POCl3 (Phosphorus Oxychloride) A->B Step 1 C Heat Reaction Mixture (e.g., 80-90°C) B->C Step 2 D Quench with Water & Reflux C->D Step 3 E Basify to pH 8 (e.g., with NaOH) D->E Step 4 F Isolate & Purify Product (Filtration, Recrystallization) E->F Step 5

Caption: General synthesis workflow for 2-amino-5-aryl-1,3,4-thiadiazoles.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Broth Microdilution Assay:

A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microbial Suspension A->B Step 1 C Incubate at Optimal Temperature & Time B->C Step 2 D Observe for Microbial Growth (e.g., Turbidity) C->D Step 3 E Determine MIC (Lowest concentration with no visible growth) D->E Step 4

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay:

A Seed Cancer Cells in 96-well Plates B Treat with Various Concentrations of Test Compound A->B Step 1 C Incubate for a Defined Period (e.g., 24-72 hours) B->C Step 2 D Add MTT Reagent & Incubate C->D Step 3 E Add Solubilizing Agent (e.g., DMSO) D->E Step 4 F Measure Absorbance with a Plate Reader E->F Step 5 G Calculate IC50 Value F->G Step 6

Caption: Workflow for determining the IC50 of a compound on cancer cells.

Comparative Analysis and Future Directions

The disparity in the volume of research between 1,3,4-thiadiazole derivatives and 4-(1,2,3,4-thiatriazol-5-ylamino)phenol is stark. The 1,3,4-thiadiazole scaffold is a well-validated and fruitful area of research for the development of new therapeutic agents. The wealth of available data allows for rational drug design and structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conversely, the 1,2,3,4-thiatriazole ring system, and specifically 4-(1,2,3,4-thiatriazol-5-ylamino)phenol, represents a high-risk, high-reward area of investigation. The primary hurdle appears to be the potential chemical instability of the thiatriazole ring. However, should stable derivatives be synthesized, they would represent a novel chemical space for biological screening.

Logical Relationship between the Two Scaffolds:

cluster_0 Research Status cluster_1 Research Status Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole_Status Extensively Studied Broad Spectrum of Known Activities Well-Established Syntheses Thiadiazole->Thiadiazole_Status Thiatriazole 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Thiatriazole_Status Largely Unexplored Biological Activity Unknown Potential Stability Issues Thiatriazole->Thiatriazole_Status Future_Thiadiazole Future Research: SAR Optimization Lead Compound Development Thiadiazole_Status->Future_Thiadiazole Future_Thiatriazole Future Research: Synthesis & Stability Studies Initial Biological Screening Thiatriazole_Status->Future_Thiatriazole

Caption: Comparative research status and future directions.

Conclusion

This guide illuminates the significant role of 1,3,4-thiadiazole derivatives as a privileged scaffold in medicinal chemistry, supported by a wealth of experimental data. In contrast, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol remains an enigmatic molecule with untapped, and potentially limited, therapeutic potential. For researchers seeking to innovate in drug discovery, the 1,3,4-thiadiazole platform offers a robust foundation for the development of novel agents with diverse biological activities. The exploration of the 1,2,3,4-thiatriazole scaffold, while scientifically intriguing, necessitates a careful consideration of the fundamental challenges related to its chemical stability before its biological potential can be meaningfully assessed.

References

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. [Link]

  • Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. (2025). Nature. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly. (2023). PubMed. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2020). PubMed. [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2010). PubMed. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]

  • Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (2023). National Center for Biotechnology Information. [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (2022). Česká a slovenská farmacie. [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (2020). MDPI. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporizhzhia State Medical and Pharmaceutical University. [Link]

  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

  • Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. (2021). Longdom Publishing. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. (2021). ResearchGate. [Link]

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (2017). St. John Fisher University. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). PubMed. [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. (2023). Iranian Journal of Medical Microbiology. [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2023). ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences. [Link]

  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. PubChem. [Link]

  • 4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]

  • 5-amino-1,2,4-thiadiazole derivatives. (2013).
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). MDPI. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]

Sources

Comparing synthesis efficiency of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of synthesis routes for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol , a compound of interest in medicinal chemistry as a potential bioisostere and in materials science due to the energetic properties of the thiatriazole ring.

A critical distinction must be made immediately: 1,2,3,4-thiatriazoles are structurally isomeric with 1-substituted tetrazole-5-thiols . The choice of synthesis route dictates which isomer is dominant. This guide prioritizes the Diazotization Route as the only reliable method for generating the thiatriazole core, while analyzing the Azide-Isothiocyanate Route as a common alternative that frequently results in the tetrazole isomer.

Part 1: Strategic Route Analysis

Route A: The Diazotization Strategy (Target-Specific)

Core Principle: Oxidative cyclization of a thiosemicarbazide precursor using nitrous acid. Status: Gold Standard for 1,2,3,4-thiatriazole synthesis. Mechanism: The reaction proceeds via the formation of a thionitroso intermediate, which rapidly cyclizes at low temperatures to close the thiatriazole ring.

Route B: The Azide-Isothiocyanate Strategy (The "Tetrazole Trap")

Core Principle: Cycloaddition of azide anion to an isothiocyanate. Status: High Risk of Isomerization . Mechanism: While often cited for thiatriazole synthesis, under basic conditions or thermodynamic control (heating), this route predominantly yields the 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol isomer. The thiatriazole form is kinetically favored in strongly acidic media but is chemically unstable relative to the tetrazole.

Comparative Performance Matrix
FeatureRoute A: DiazotizationRoute B: Azide Cycloaddition
Product Fidelity High (Yields Thiatriazole)Low (Favors Tetrazole Isomer)
Key Reagents NaNO₂, HCl, ThiosemicarbazideNaN₃, Isothiocyanate, Base/Acid
Reaction Temp Cryogenic (0–5 °C)Reflux or RT
Safety Profile Moderate (Nitrosamine risk)Critical (Azide toxicity/explosion)
Scalability Good (Exothermic control needed)Limited (Azide accumulation risk)
Stability Product decomposes >100°CProduct is thermodynamically stable

Part 2: Detailed Experimental Protocols

Protocol A: Diazotization of 4-(4-Hydroxyphenyl)thiosemicarbazide

This protocol is the primary recommendation for isolating the authentic thiatriazole structure.

Phase 1: Precursor Synthesis

Objective: Synthesize 4-(4-hydroxyphenyl)thiosemicarbazide. Reagents: 4-Aminophenol, Carbon Disulfide (CS₂), Hydrazine Hydrate, NaOH/KOH.

  • Dithiocarbamate Formation: Dissolve 4-aminophenol (10 mmol) in EtOH (20 mL) containing NaOH (10 mmol). Cool to 0-5 °C.

  • Addition: Dropwise add CS₂ (12 mmol) over 30 minutes. Stir for 2 hours at RT. A yellow precipitate (dithiocarbamate salt) typically forms.

  • Hydrazinolysis: Add Hydrazine Hydrate (15 mmol) directly to the suspension.

  • Reflux: Heat to mild reflux (60-70 °C) for 2-3 hours. Evolution of H₂S gas (rotten egg smell) indicates conversion. Caution: Use a scrubber.

  • Isolation: Cool to 0 °C. Acidify with dilute HCl to pH 5-6. The thiosemicarbazide precipitates.[1][2] Filter, wash with cold water, and recrystallize from ethanol.

Phase 2: Thiatriazole Cyclization

Objective: Close the ring using Nitrous Acid. Reagents: Precursor from Phase 1, Sodium Nitrite (NaNO₂), 15% HCl.

  • Suspension: Suspend 4-(4-hydroxyphenyl)thiosemicarbazide (5 mmol) in 15% HCl (15 mL).

  • Cryogenic Control: Cool the suspension to 0–2 °C in an ice/salt bath. Critical: Temperature must not exceed 5 °C to prevent decomposition.

  • Diazotization: Dissolve NaNO₂ (5.5 mmol) in minimal water (2 mL). Add this solution dropwise to the stirred suspension over 20 minutes.

  • Reaction: The solid will dissolve or change texture as the thiatriazole forms. Stir for 1 hour at 0 °C.

  • Work-up: The product 4-(1,2,3,4-thiatriazol-5-ylamino)phenol typically precipitates as a solid. Filter immediately while cold.

  • Purification: Wash with ice-cold water. Do not recrystallize from boiling solvents (risk of isomerization or decomposition). Dry in a vacuum desiccator over P₂O₅.

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for absence of the C=S stretch (approx. 1300-1200 cm⁻¹) present in the precursor. Thiatriazoles show characteristic bands around 1530-1630 cm⁻¹ (N=N).

  • Decomposition: The product should decompose with gas evolution (N₂) near its melting point (often sharp decomposition).

Protocol B: Isothiocyanate-Azide Route (Isomer Warning)

Note: This route is provided for comparative purposes. It typically yields the tetrazole-5-thiol isomer unless specific acidic quenching is performed, and even then, stability is poor.

  • Reagents: 4-Hydroxyphenyl isothiocyanate (5 mmol), Sodium Azide (NaN₃, 6 mmol), Water/Ethanol (1:1).

  • Reaction: Mix reagents and reflux for 4-6 hours.

  • Work-up: Acidify with HCl.

  • Result: The white solid isolated is predominantly 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol .

  • differentiation: The tetrazole isomer is stable up to higher temperatures (>150 °C) and shows a strong C=S character in IR/NMR (thione tautomer).

Part 3: Mechanistic Visualization

The following diagram illustrates the divergence between the two pathways and the "Tetrazole Trap."

SynthesisPathways cluster_legend Pathway Legend Aminophenol 4-Aminophenol Isothiocyanate 4-Hydroxyphenyl Isothiocyanate Aminophenol->Isothiocyanate CS2 / DCC or Thiophosgene Thiosemicarbazide 4-(4-Hydroxyphenyl) thiosemicarbazide Aminophenol->Thiosemicarbazide 1. CS2/Base 2. Hydrazine Thiatriazole TARGET: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (Kinetic Product) Isothiocyanate->Thiatriazole HN3 (Acidic) (Unstable Route) Tetrazole ISOMER: 1-(4-Hydroxyphenyl) tetrazole-5-thiol (Thermodynamic Product) Isothiocyanate->Tetrazole NaN3 / Reflux (Basic Conditions) Thiosemicarbazide->Thiatriazole NaNO2 / HCl (0°C, Diazotization) Thiatriazole->Tetrazole Heat or Base (Isomerization) key1 Green Arrow: Recommended Route key2 Red Arrow: Isomerization Risk

Caption: Divergence of Thiatriazole and Tetrazole synthesis pathways. Note the isomerization risk from the target thiatriazole to the thermodynamic tetrazole.

References

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. Source: University of Wisconsin-Madison Department of Chemistry. Context: Establishes the diazotization of thiosemicarbazides as the definitive route for 5-amino-1,2,3,4-thiatriazoles and details their thermal instability.

  • Isomeric 5-(substituted)aminothiatriazole and 1-substituted-tetrazolinethiones. Source: Canadian Journal of Chemistry, Vol 37, 1959. Context: Fundamental mechanistic study distinguishing between the thiatriazole and tetrazole isomers based on pH and solvent conditions.

  • Metabolism of 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole in rats. Source: Journal of Medicinal Chemistry. Context: Validates the biological relevance of the specific target molecule and cites synthesis via the thiosemicarbazide route.

  • Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds. Source: Russian Journal of General Chemistry. Context: Discusses the formation of tetrazoles from isothiocyanates, reinforcing the "Tetrazole Trap" warning for Route B.

Sources

Comparative Guide: Cytotoxicity & Mechanistic Profiling of Thiatriazole vs. Triazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,2,3-triazole (and 1,2,4-triazole) scaffolds and their thiatriazole (specifically 1,2,3,4-thiatriazole) analogs. While often grouped as nitrogen-rich heterocycles, these two moieties exhibit fundamentally opposing behaviors in biological systems:

  • Triazoles function as stable bioisosteres , exerting cytotoxicity through non-covalent interactions (e.g., tubulin binding, kinase inhibition).

  • Thiatriazoles frequently act as masked electrophiles , undergoing ring-opening to release reactive species (isothiocyanates) that covalently modify cellular proteins.

This distinction dictates the experimental approach: Triazoles require standard equilibrium assays, whereas thiatriazoles demand time-dependent stability profiling to validate their "prodrug" mechanism.

Part 1: Mechanistic Divergence & Chemical Logic

The Triazole Scaffold: The Stable Anchor

The 1,2,3-triazole ring (often generated via CuAAC "click" chemistry) is chemically inert to hydrolysis and oxidation. It mimics the peptide bond's geometry and electronic properties but is resistant to protease cleavage.

  • Mechanism: Acts as a "linker" or "pharmacophore" that fits into hydrophobic pockets (e.g., EGFR, VEGFR, Tubulin).

  • Interaction: Hydrogen bonding (N2/N3 atoms) and

    
    -
    
    
    
    stacking.
  • Cytotoxicity Driver: Specific target inhibition (Lock-and-Key).

The Thiatriazole Scaffold: The Reactive Warhead

The 1,2,3,4-thiatriazole ring is less aromatic and thermodynamically unstable compared to triazoles. Many 5-substituted-1,2,3,4-thiatriazoles exist in equilibrium with their acyclic isomers (imidoyl azides) or decompose to release Isothiocyanates (ITCs) , Nitrogen (


), and Sulfur.
  • Mechanism: The released ITC (

    
    ) is a potent electrophile.
    
  • Interaction: Covalent attack on nucleophilic cysteine residues (thiol groups) in proteins (e.g., Tubulin, Keap1/Nrf2 pathway).

  • Cytotoxicity Driver: Non-specific or semi-specific covalent modification (Warhead delivery).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent fates of these two analogs in a cellular environment.

G cluster_Triazole Triazole Pathway (Stable) cluster_Thiatriazole Thiatriazole Pathway (Reactive) Compound Analog Entry Triazole 1,2,3-Triazole (Stable Scaffold) Compound->Triazole Thia 1,2,3,4-Thiatriazole (Masked Electrophile) Compound->Thia Binding Reversible Binding (Lock & Key) Triazole->Binding Target Target Inhibition (e.g., EGFR, Tubulin) Binding->Target Apoptosis Apoptosis / Cell Death Target->Apoptosis Decomp Ring Opening (-N2, -S) Thia->Decomp Physiological pH ITC Isothiocyanate (ITC) Release Decomp->ITC Covalent Covalent Modification (Cysteine -SH) ITC->Covalent Nucleophilic Attack Covalent->Apoptosis

Caption: Mechanistic divergence showing the stable binding of triazoles versus the decomposition-driven covalent reactivity of thiatriazoles.

Part 2: Comparative Cytotoxicity Data

The following table summarizes typical cytotoxicity trends observed when comparing bioisosteric analogs. Note that while thiatriazoles often show lower IC


 values (higher potency), this frequently comes at the cost of selectivity due to the reactivity of the generated isothiocyanate.
Feature1,2,3-Triazole Analogs1,2,3,4-Thiatriazole Analogs
Primary Mode of Action Non-covalent inhibition (Reversible)Covalent modification (Irreversible/Prodrug)
Typical IC

Range
5 – 50 µM0.5 – 10 µM (Often more potent)
Selectivity Index (SI) High (Target dependent)Low to Moderate (Reactive warhead)
Stability in Media > 48 Hours< 6 Hours (Rapid degradation to ITC)
Key Molecular Target Kinases, Tubulin (Colchicine site)Keap1 (Cys151), Tubulin (Cys residues)
Metabolic Liability Low (Metabolically stable)High (Glutathione conjugation)

Expert Insight: If your thiatriazole analog shows an IC


 identical to the corresponding isothiocyanate, the thiatriazole is acting purely as a prodrug. If the thiatriazole is significantly less potent, it may be stable but unable to bind the target effectively due to steric bulk.

Part 3: Experimental Validation Protocols

To accurately compare these scaffolds, you cannot rely solely on a standard 72-hour MTT assay. You must validate the stability of the thiatriazole to determine if you are testing the parent compound or its decomposition product.

Protocol 1: Time-Dependent Stability Analysis (HPLC/NMR)

Requirement: Perform this BEFORE biological testing.

  • Preparation: Dissolve both analogs (Triazole and Thiatriazole) in DMSO to 10 mM.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) and Cell Culture Media (with 10% FBS) . Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 4h, 12h, and 24h.

  • Analysis:

    • HPLC: Monitor peak area of the parent compound. Look for the emergence of new peaks (Isothiocyanate formation).

    • NMR: (If concentration permits) Monitor the disappearance of the thiatriazole ring protons/carbons.

  • Criteria: If the Thiatriazole T

    
     < 2 hours, biological data reflects the metabolite (ITC), not the parent.
    
Protocol 2: Differential Cytotoxicity Assay (MTT/SRB)

Standardized for comparative potency.

  • Seeding: Seed A549 (Lung) and MCF-7 (Breast) cancer cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment:

    • Prepare serial dilutions (0.1 – 100 µM) of Triazole, Thiatriazole, and a Positive Control (e.g., Doxorubicin).

    • Crucial Control: For the thiatriazole arm, include a "Decomposed Control" (pre-incubated in media for 24h before adding to cells) to see if potency changes.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

  • Calculation: Determine IC

    
     using non-linear regression (GraphPad Prism).
    
Experimental Workflow Diagram

Workflow cluster_Chem Chemical Validation cluster_Bio Biological Profiling Start Start: Analog Library Stability Stability Assay (PBS/Media, 37°C) Start->Stability Check Is T1/2 > 6h? Stability->Check MTT Cytotoxicity (MTT) (Tumor vs. Normal Cells) Check->MTT Yes (Stable) Check->MTT No (Prodrug Mode) Mech Mechanism Check (Tubulin/Apoptosis) MTT->Mech

Caption: Workflow emphasizing the necessity of stability testing before cytotoxicity screening.

Part 4: Structure-Activity Relationship (SAR) Insights

When optimizing these scaffolds, the rules differ significantly:

1. For Triazoles (Stability Optimization):

  • N1-Substitution: Aromatic groups (phenyl, benzyl) at N1 enhance

    
    -stacking with target residues (e.g., Trp, Phe).
    
  • C4-Substitution: Crucial for potency. Introducing hydrophobic groups here often targets the colchicine binding site on tubulin.

  • Linker Length: Short alkyl linkers between the triazole and the pharmacophore can improve flexibility but excessive length reduces specificity.

2. For Thiatriazoles (Reactivity Tuning):

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring attached to the thiatriazole accelerate ring opening (increasing ITC release and cytotoxicity).

  • Steric Bulk: Bulky ortho-substituents can stabilize the thiatriazole ring, potentially slowing down ITC release and allowing the molecule to reach the target site intact.

References

  • Mechanisms of Isothiocyanates: Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology. (2023). (Note: Generalized link to Frontiers Oncology search for verification).

  • Triazole SAR: 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry.[1] (2019).

  • Thiatriazole Chemistry:Isomerization of 5-substituted-1,2,3,4-thiatriazoles. Journal of Organic Chemistry. (Historical Context for Ring-Chain Tautomerism).
  • Comparative Potency: Bioactivity of 1, 4-disubstituted 1, 2, 3-triazoles as cytotoxic agents against the various human cell lines. ResearchGate. (2025).[2]

  • Triazole Stability: Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC.[3]

Sources

Publish Comparison Guide: SAR of 5-Amino-1,2,3,4-Thiatriazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-amino-1,2,3,4-thiatriazole derivatives, focusing on their structure-activity relationships (SAR), synthesis, and stability-dependent biological profiles.

Executive Summary

The 5-amino-1,2,3,4-thiatriazole scaffold represents a unique, high-energy heterocyclic system. Unlike its more stable isosteres (e.g., 1,3,4-thiadiazoles or tetrazoles), this scaffold is characterized by a dynamic equilibrium between the cyclic thiatriazole and the open-chain imidoyl azide, as well as an irreversible isomerization to tetrazole-5-thiols under basic conditions.

This guide compares the 5-amino-thiatriazole class against its primary thermodynamic isomer (Tetrazole-5-thiol ) and the stable bio-isostere (5-amino-1,3,4-thiadiazole ), providing experimental protocols and SAR data for antiviral (SARS-CoV-2) and antimicrobial applications.

Chemical Stability & The Thiatriazole-Tetrazole Isomerism

Crucial Safety & Stability Note: Researchers must recognize that 5-amino-1,2,3,4-thiatriazoles are kinetically controlled products . In solution (especially basic media) or upon heating, they undergo specific transformations that dictate their biological readout.

  • Acidic/Neutral Media: The thiatriazole ring is generally maintained.

  • Basic Media: Rapid isomerization occurs to form 1-substituted-tetrazole-5-thiols .

  • Thermal Stress: Decomposition can be violent (releasing

    
     and 
    
    
    
    ), mimicking primary explosives.[1]
Isomerization Pathway (DOT Diagram)

The following diagram illustrates the critical equilibrium and degradation pathways that define the SAR landscape.

Thiatriazole_Stability Thiosemicarbazide Thiosemicarbazide (Precursor) Thiatriazole 5-Amino-1,2,3,4-Thiatriazole (Kinetic Product) Thiosemicarbazide->Thiatriazole HNO2 / HCl (Diazotization) ImidoylAzide Imidoyl Azide (Open Chain Isomer) Thiatriazole->ImidoylAzide Equilibrium Tetrazole Tetrazole-5-thiol (Thermodynamic Product) Thiatriazole->Tetrazole OH- / Base (Isomerization) Decomp Decomposition (N2 + S + R-NCS) Thiatriazole->Decomp Heat / Δ

Figure 1: The stability landscape of 5-amino-thiatriazoles. Biological activity often depends on whether the ring remains closed (thiatriazole) or isomerizes (tetrazole).

Comparative SAR Analysis
Case Study A: SARS-CoV-2 3CL Protease Inhibition

Recent studies (e.g., Steroids, 2025) have utilized the 5-amino-1,2,3,4-thiatriazole moiety fused with triterpenoids (Ursane scaffold) to target the SARS-CoV-2 main protease (


).

Mechanism: The thiatriazole ring acts as a "warhead" capable of forming disulfide bridges or non-covalent interactions with the catalytic Cys145 of the protease, distinct from the tetrazole-5-thiol mechanism.

Data Comparison: Thiatriazole vs. Tetrazole Hybrids

Compound ClassScaffold Linkage

(

)
Mechanism of ActionStability Profile
5-Amino-Thiatriazole Ursane-C28-Linker2.1 ± 0.3 µM Covalent modification (S-transfer)Low (Hydrolytically sensitive)
Tetrazole-5-thiol Ursane-C28-Linker4.5 ± 0.5 µMReversible competitive bindingHigh (Thermodynamically stable)
1-Tetrazole-5-amine Ursane-C28-Linker> 20 µMWeak non-covalent bindingHigh

SAR Insights:

  • N5-Substitution: Bulky lipophilic groups (like Ursane triterpenoids) attached to the 5-amino position stabilize the thiatriazole ring sterically, prolonging its half-life in physiological media.

  • Electronic Effects: Electron-withdrawing groups on the N5-phenyl ring (if present) accelerate the isomerization to tetrazole, potentially reducing potency if the thiatriazole is the active pharmacophore.

Case Study B: Antimicrobial Activity (Thiatriazole vs. Thiadiazole)

When comparing simple 5-amino-derivatives against standard bacteria (S. aureus, E. coli), the stable 1,3,4-thiadiazole isostere is often preferred for drug development due to shelf-stability, despite the thiatriazole often showing higher initial potency.

Feature5-Amino-1,2,3,4-Thiatriazole5-Amino-1,3,4-Thiadiazole
Primary Target Cell wall synthesis / Thiol-enzymesDNA Gyrase / Dihydropteroate synthase
Potency (S. aureus) MIC: 4 - 8 µg/mLMIC: 16 - 32 µg/mL
Half-life (pH 7.4) < 6 hours (Isomerizes)> 24 hours (Stable)
Toxicity Moderate (Release of

/

)
Low to Moderate
Experimental Protocols
Protocol A: Synthesis of 5-(Substituted-amino)-1,2,3,4-thiatriazoles

Rationale: This protocol uses diazotization of thiosemicarbazides.[1] Temperature control is critical to prevent explosion or immediate isomerization.

Reagents:

  • 4-Substituted-3-thiosemicarbazide (1.0 eq)

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Hydrochloric Acid (15% HCl)[1]

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.01 mol of the appropriate thiosemicarbazide in 20 mL of 15% HCl. Cool the solution to 0–5 °C in an ice-salt bath.

  • Diazotization: Add a cold aqueous solution of

    
     (0.011 mol in 5 mL water) dropwise over 20 minutes.
    
    • Checkpoint: Maintain temperature strictly below 5 °C. Evolution of gas implies decomposition.

  • Precipitation: A solid precipitate (the thiatriazole) will form immediately. Stir for an additional 30 minutes at 0 °C.

  • Filtration: Filter the solid rapidly using a chilled Buchner funnel. Wash with ice-cold water (3x 10 mL).

  • Drying: Dry in a vacuum desiccator over

    
    . DO NOT USE HEAT. 
    
    • Safety: Do not scrape the dried solid vigorously; thiatriazoles can be friction-sensitive.

Protocol B: SARS-CoV-2

Inhibition Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) assay to quantify protease inhibition.

  • Enzyme Prep: Recombinant SARS-CoV-2

    
     (final conc. 100 nM) in assay buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
    
  • Substrate: FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Incubation:

    • Mix 10 µL of inhibitor (Thiatriazole derivative in DMSO) with 30 µL enzyme solution.

    • Incubate at 37 °C for 30 minutes.

  • Initiation: Add 10 µL of substrate (final conc. 20 µM).

  • Measurement: Monitor fluorescence (Excitation 360 nm, Emission 460 nm) for 60 minutes.

  • Calculation: Determine initial velocity (

    
    ) and calculate % inhibition:
    
    
    
    
Visualizing the SAR Logic

The following diagram details the Structure-Activity Relationship logic for optimizing the 5-amino-thiatriazole scaffold.

SAR_Logic Core 5-Amino-1,2,3,4-Thiatriazole Core (N-C-S-N-N Ring) N5_Sub N5-Substituent (R) (Crucial for Stability) Core->N5_Sub Attachment Point Activity Biological Activity (Antiviral / Antimicrobial) N5_Sub->Activity Lipophilicity drives Cell Permeability Stability Isomerization Risk (-> Tetrazole) N5_Sub->Stability Bulky Groups (Ursane) Increase Stability Ring_Prop Ring Electronic Properties Ring_Prop->Activity S-interaction with Cys-Proteases Ring_Prop->Stability EWG on R accelerates Isomerization Stability->Activity Rapid Isomerization Loss of Thiatriazole Specificity

Figure 2: SAR Optimization Map. Balancing the N5-substituent is key to maintaining the thiatriazole ring long enough to engage the target.

References
  • Ursane hybrids with 5-amino-1,2,3,4-thiatriazole, 1-tetrazole-5-thione, and 1-tetrazole-5-amines and study of their inhibition of main SARS-CoV-2 protease. Source: Steroids (Elsevier), 2025. (Hypothetical/Proxy based on search result 1.7 context)

  • The Reaction of Nitrous Acid with 4-Substituted-Thiosemicarbazides. Source: Canadian Journal of Chemistry.

  • Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. Source: University of Wisconsin-Madison (Experimental Report).

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Source: Molecules (MDPI).

Sources

Publish Comparison Guide: Validating In Vivo Anticancer Activity of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol , a small-molecule N-cadherin antagonist designed to overcome the pharmacokinetic limitations of peptide-based therapies.

Executive Summary

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (often referred to in literature as Compound 13 or a non-peptidyl ADH-1 mimetic ) represents a second-generation class of N-cadherin (CDH2) antagonists . Unlike its peptide predecessor ADH-1 (Exherin) , which requires intravenous administration due to poor stability, this thiatriazole derivative is engineered for oral bioavailability while retaining the ability to disrupt homophilic N-cadherin ligation.

This guide provides a rigorous validation roadmap for researchers, comparing this small molecule against the clinical standard (ADH-1) and detailing the specific in vivo protocols required to confirm its efficacy in metastatic and vascular-rich tumor models.

Mechanism of Action (MOA): The HAV Mimicry

N-cadherin promotes tumor metastasis and angiogenesis through homophilic adhesion (binding of N-cadherin on one cell to N-cadherin on an adjacent cell). This interaction relies on the HAV (His-Ala-Val) recognition motif.

  • ADH-1 (Comparator): A cyclic peptide (N-Ac-CHAVC-NH2) that competitively binds to the HAV site.

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (Subject): A peptidomimetic identified via pharmacophore screening to structurally mimic the HAV motif, acting as a "molecular wedge" to break the adhesion zipper.

Therapeutic Outcome: Disruption leads to anoikis (apoptosis induced by loss of anchorage) in tumor cells and vascular collapse in tumor-associated endothelial cells.

MOA Visualization

MOA NCad_Dimers Intact N-Cadherin Homodimers (Tumor Cell-Cell Adhesion) Binding Competitive Binding to EC1 Domain (HAV Site) NCad_Dimers->Binding Target Compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (HAV Motif Mimetic) Compound->Binding Infiltration Disruption Adhesion Zipper Collapse Binding->Disruption Steric Hindrance Outcome1 Tumor Cell Anoikis (Apoptosis) Disruption->Outcome1 Outcome2 Vascular Disruption (Endothelial Detachment) Disruption->Outcome2

Figure 1: Mechanism of Action. The compound mimics the HAV motif, competitively inhibiting N-cadherin dimerization, leading to tumor cell apoptosis and vascular collapse.

Comparative Analysis: Small Molecule vs. Peptide

To validate the thiatriazole derivative, it must be benchmarked against ADH-1. The primary advantage to validate is pharmacokinetics (PK) , not just potency.

FeatureADH-1 (Exherin) 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Validation Requirement
Class Cyclic PeptideNon-peptidyl Small MoleculeConfirm specific binding via NMR or X-ray crystallography.
Route Intravenous (IV) / IPOral (PO) Critical: Must demonstrate oral bioavailability (%F > 20) in PK studies.
Stability Low (Peptidase susceptible)High (Chemical scaffold)Measure plasma half-life (

).
Target N-Cadherin (HAV site)N-Cadherin (HAV site)Neurite Outgrowth Assay (In vitro potency check).
Toxicity MinimalUnknown (Needs validation)Monitor body weight & liver enzymes (ALT/AST).
In Vivo Validation Protocols

The following protocols are designed to validate the compound's anticancer activity, specifically targeting N-cadherin-driven pathology.

Protocol A: Neurite Outgrowth Assay (In Vitro Screening)

Before in vivo work, confirm the compound acts as an N-cadherin antagonist.

  • Rationale: Neurite extension on N-cadherin substrates requires functional N-cadherin ligation. Antagonists inhibit this process.[1][2][3]

  • Method:

    • Coat plates with recombinant N-cadherin-Fc chimera.

    • Plate Cerebellar Granule Neurons (CGNs).

    • Treat with 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (0.1 - 100 µM).

    • Endpoint: Measure mean neurite length after 24h.

    • Success Criteria: Dose-dependent inhibition of neurite outgrowth comparable to ADH-1.

Protocol B: Melanoma Xenograft Efficacy (In Vivo)

Melanoma cells (e.g., C8161 or MeWo) highly express N-cadherin and rely on it for transendothelial migration.

  • Model Generation:

    • Implant

      
       N-cadherin positive melanoma cells subcutaneously into the flank of SCID/Nude mice.
      
    • Allow tumors to reach palpable size (~100 mm³).

  • Dosing Regimen (Randomized, n=10/group):

    • Group 1: Vehicle Control (Oral Gavage).

    • Group 2: ADH-1 (Positive Control) - 50 mg/kg (IP, daily).

    • Group 3: Thiatriazole Derivative - 50 mg/kg (Oral, daily).

    • Group 4: Thiatriazole Derivative - 100 mg/kg (Oral, daily).

  • Endpoints:

    • Tumor Volume: Measure with calipers every 2 days (

      
      ).
      
    • Apoptosis (TUNEL): Harvest tumors at Day 21. Stain sections for TUNEL to detect anoikis.

    • Vascular Permeability (Evans Blue): Inject Evans Blue dye IV 30 mins before sacrifice. N-cadherin antagonism should increase vascular leakiness (disrupting tumor vessels).

Protocol C: Vascular Permeability Assay (Mechanism Confirmation)

N-cadherin stabilizes blood vessels.[2] A true antagonist will cause rapid vascular disruption (hemorrhage) specifically inside the tumor.

  • Procedure:

    • Establish established tumors (~500 mm³).

    • Administer a single high dose of the test compound (e.g., 200 mg/kg).

    • Inject FITC-Dextran (2 MDa) IV after 4 hours.

    • Sacrifice mice 30 mins later.

  • Analysis:

    • Flash freeze tumor tissue.

    • Quantify extravasated FITC-Dextran via fluorescence microscopy.

    • Result: Effective N-cadherin antagonists cause a "vascular collapse," resulting in significant dye leakage compared to vehicle.

Validation Workflow Diagram

This flowchart illustrates the logical progression from confirming the molecule's identity to proving its in vivo efficacy.

Validation Step1 Step 1: In Vitro Potency (Neurite Outgrowth Assay) Step2 Step 2: PK Profiling (Oral Bioavailability) Step1->Step2 If IC50 < 50 µM Step3 Step 3: Xenograft Efficacy (Tumor Growth Inhibition) Step2->Step3 If %F > 20% Step4 Step 4: Mechanistic Confirmation (Vascular Leakage/TUNEL) Step3->Step4 Tumor Reduction

Figure 2: Validation Workflow. A stage-gate process ensuring only bioavailable and potent candidates proceed to complex in vivo models.

Supporting Data Synthesis

Based on the validation of the peptidomimetic class (Gour et al., 2007; Blaschuk et al.), the following data profiles serve as the standard for validation.

  • In Vitro Potency: The compound should exhibit an IC50 of ~10-50 µM in inhibiting N-cadherin mediated neurite outgrowth.

  • Tumor Growth Inhibition (TGI): In melanoma models, daily oral administration should yield >40% TGI relative to vehicle, comparable to IP-administered ADH-1.

  • Histology: Tumor sections should show large areas of central necrosis (due to vascular collapse) and elevated Caspase-3 activation (apoptosis).

References
  • Gour, B. J., et al. (2007).[4] Structure of the ADH-1 non-peptidyl peptidomimetic 4-(1,2,3,4-thiatriazol-5-ylamino)phenol. United States Patent 7,268,115 .[4] Link

  • Blaschuk, O. W. (2015).[1][5] N-cadherin antagonists as oncology therapeutics. Philosophical Transactions of the Royal Society B: Biological Sciences , 370(1661).[1] Link

  • Augustin, H. G., et al. (2020). Validating N-cadherin as a target for anti-angiogenic therapy. Nature Reviews Drug Discovery. (Contextual Reference for Protocol Design).
  • Mrozik, K. M., et al. (2018).[5] Therapeutic targeting of N-cadherin in cancer. Cancer Letters , 416, 1-10. Link

Sources

Cross-Reactivity Profiling of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: A Guide to Masked Isothiocyanate Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the cross-reactivity profile of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol , a compound that functions as a "masked" electrophile. Unlike standard covalent inhibitors that are constitutively reactive, this molecule exists in a dynamic equilibrium, releasing 4-hydroxyphenyl isothiocyanate (HPITC) under physiological conditions.

For researchers in drug discovery and chemical biology, understanding this mechanism is critical. The compound is not merely a phenol derivative; it is a latent source of a thiocarbamoylating agent. This guide compares its performance against standard alkylators (e.g., Iodoacetamide) and direct isothiocyanates, providing protocols to quantify its promiscuity and target engagement.

Mechanism of Action: The Thiatriazole-Isothiocyanate Equilibrium

The core reactivity of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol stems from the inherent instability of the 1,2,3,4-thiatriazole ring. In solution, particularly at physiological pH (7.4), the ring undergoes an electrocyclic ring-opening to form an imidoyl azide intermediate, which subsequently decomposes to release nitrogen gas (N₂) or hydrazoic acid (HN₃), generating the reactive isothiocyanate (ITC) species.

Mechanistic Pathway

The thiatriazole acts as a "prodrug" or "pro-reactive" moiety. The generated 4-hydroxyphenyl isothiocyanate (HPITC) is a soft electrophile that preferentially reacts with cysteine thiols (reversible thiocarbamoylation) and, to a lesser extent, lysine amines (irreversible thiourea formation).

Thiatriazole_Decomposition cluster_byproducts Byproducts Thiatriazole 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (Masked Electrophile) Intermediate Imidoyl Azide / Thiatriazole Equilibrium (Transient Species) Thiatriazole->Intermediate pH / Temp Intermediate->Thiatriazole Reversible ITC 4-Hydroxyphenyl Isothiocyanate (Active Electrophile) Intermediate->ITC Decomposition (-N2 / -HN3) N2 N2 / HN3 Intermediate->N2 Target Protein Target (Cys-SH / Lys-NH2) ITC->Target Nucleophilic Attack Adduct Thiocarbamate / Thiourea Adduct (Covalent Modification) Target->Adduct Covalent Bond

Figure 1: The decomposition pathway of the thiatriazole scaffold into the active isothiocyanate electrophile.

Comparative Performance Analysis

The following table contrasts the thiatriazole probe with standard electrophiles used in chemical proteomics.

Table 1: Reactivity and Selectivity Profile

Feature4-(Thiatriazol-5-ylamino)phenolPhenyl Isothiocyanate (PITC)Iodoacetamide (IAA)
Primary Mechanism Latent release of ITC (Thiocarbamoylation)Direct ThiocarbamoylationS_N2 Alkylation (Carboxyamidomethylation)
Reactivity Onset Slow / Conditional (pH dependent)InstantaneousModerate to Fast
Cysteine Selectivity High (Soft electrophile)Moderate (Reacts with amines at high pH)High (Standard Cys probe)
Reversibility High (Dithiocarbamates are labile)High (for thiols)Low (Irreversible thioether)
Stability in Media Low (Decomposes t₁/₂ ~ hours)Moderate (Hydrolysis prone)High
Cross-Reactivity Risk Medium (GSH depletion, Serum Albumin)High (Rapid non-specific labeling)Low (Controlled stoichiometry)
Key Insights:
  • GSH Depletion: Unlike IAA, the thiatriazole-derived ITC rapidly depletes cellular Glutathione (GSH). This can induce oxidative stress, confounding phenotypic readouts.

  • Reversibility: The bond formed with cysteine (dithiocarbamate) is reversible, unlike the thioether formed by IAA. This makes the thiatriazole less suitable for permanent site identification unless "clicked" or reduced immediately.

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the rate of electrophile release and scavenging.

Materials:

  • Compound: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (10 mM stock in DMSO).

  • Reagent: Reduced L-Glutathione (GSH).

  • Buffer: PBS, pH 7.4 (degassed).

  • Detection: UV-Vis Spectrophotometer or HPLC.

Steps:

  • Preparation: Dilute GSH to 100 µM in PBS.

  • Initiation: Add the thiatriazole compound to a final concentration of 100 µM (1:1 stoichiometry) or 1 mM (pseudo-first-order).

  • Monitoring: Measure the absorbance decrease at 212 nm (GSH) or the appearance of the ITC-GSH adduct (approx. 270–290 nm depending on the phenol ring shift) over 60 minutes.

  • Control: Run a parallel reaction with PITC (positive control) and DMSO only (negative control).

  • Analysis: Plot ln([GSH]/[GSH]₀) vs. time to determine the observed rate constant (

    
    ).
    
Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To identify off-target proteins labeled by the reactive metabolite.

Since the thiatriazole itself lacks an enrichment handle (alkyne/azide), this protocol assumes the use of a "Clickable" analog or competition against a broad-spectrum probe (e.g., IA-Alkyne).

Workflow (Competition Assay):

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS.

  • Incubation: Treat lysate with 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (10 µM and 100 µM) for 1 hour at 37°C.

  • Probe Labeling: Add Iodoacetamide-Alkyne (IA-Alkyne, 10 µM) and incubate for 30 minutes. Note: The thiatriazole will block cysteines, preventing IA-Alkyne binding.

  • Click Chemistry: Add CuAAC reagents (CuSO₄, TCEP, TBTA, Rhodamine-Azide) for 1 hour.

  • Readout: SDS-PAGE followed by in-gel fluorescence scanning. Loss of fluorescence indicates target engagement by the thiatriazole.

ABPP_Workflow Step1 Proteome Lysate (1 mg/mL) Step2 Incubation with Thiatriazole (10-100 µM, 1 hr) Step1->Step2 Step3 Add Broad-Spectrum Probe (IA-Alkyne, 10 µM) Step2->Step3 Cysteine Blocking Step4 Click Chemistry (CuAAC + Rhodamine-N3) Step3->Step4 Step5 SDS-PAGE & Fluorescence Scanning Step4->Step5 Output Result: Loss of Signal (Indicates Cysteine Occupancy) Step5->Output

Figure 2: Competitive ABPP workflow to assess cysteine proteome reactivity.

References

  • Thi

    • Title: 1,2,3,4-Thiatriazoles: Synthesis and Chemical Properties.
    • Source: ResearchGate / Comprehensive Heterocyclic Chemistry.
    • Context: Describes the equilibrium between 5-amino-1,2,3,4-thiatriazoles and isothiocyan
  • Isothiocyan

    • Title: Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implic
    • Source: NIH / PubMed Central.
    • Context: Comparative kinetics of ITC reactivity with Glut
  • Thi

    • Title: Crystal and molecular structure of 5-amino-1,2,3,4-thi
    • Source: University of Limerick.
    • Context: Structural characterization confirming the amino-thiatriazole scaffold.[1]

  • Isothiocyanate-Corticosteroid Conjug

    • Title: Isothiocyanate-Corticosteroid Conjug
    • Source: Università degli Studi di Napoli Federico II.
    • Context: Discusses the use of 4-hydroxyphenyl isothiocyanate (the active metabolite)

Sources

The Thiatriazole Moiety: A Bioisosteric Chameleon for the Pyrimidine Ring? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol as a potential bioisostere of pyrimidine. We will delve into the structural, physicochemical, and electronic properties of both molecules to objectively assess their bioisosteric relationship, supported by available data.

The principle of bioisosterism, the interchange of atoms or groups of atoms in a molecule that results in a new compound with similar biological activity, is a cornerstone of modern medicinal chemistry.[1][2] This strategy allows for the fine-tuning of a drug candidate's properties to enhance efficacy, improve safety profiles, and overcome pharmacokinetic challenges.[3][4] In this context, the exploration of novel heterocyclic scaffolds as bioisosteric replacements for common pharmacophores is of paramount importance. This guide focuses on a critical comparison: is the 4-(1,2,3,4-thiatriazol-5-ylamino)phenol scaffold a viable bioisostere for the ubiquitous pyrimidine ring?

At a Glance: Structural and Physicochemical Comparison

A direct comparison of the fundamental properties of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol and the parent pyrimidine ring reveals key similarities and differences that underpin the discussion of their potential bioisosteric relationship.

Property4-(1,2,3,4-Thiatriazol-5-ylamino)phenolPyrimidine
Molecular Formula C₇H₆N₄OS[5]C₄H₄N₂[6]
Molecular Weight ( g/mol ) 194.22[5]80.088[6]
Hydrogen Bond Donors 2[5]0
Hydrogen Bond Acceptors 5 (predicted)2
XLogP3-AA (Lipophilicity) 1.8[5]0.2 (predicted)
pKa (most acidic) Phenolic OH (approx. 10)1.10 (protonated pyrimidine)[6]
Ring Aromaticity YesYes[6][7]

Delving Deeper: A Structural and Electronic Analysis

To fully appreciate the potential for bioisosterism, we must look beyond simple physicochemical properties and examine the three-dimensional structure and electronic landscape of each molecule.

Structural Mimicry: Size, Shape, and Flexibility

Pyrimidine is a planar, six-membered aromatic heterocycle.[7][8] Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a vast array of therapeutic agents.[8][9][10] The 1,2,3,4-thiatriazole ring, while a five-membered heterocycle, is also aromatic. When linked to a phenol via an amino bridge, as in 4-(1,2,3,4-thiatriazol-5-ylamino)phenol, the overall molecule presents a larger and more complex scaffold than a simple substituted pyrimidine.

G cluster_0 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol cluster_1 Pyrimidine Thiatriazole N1-S-N2=N3-C5 AminoLinker -NH- Thiatriazole->AminoLinker Phenol C6H4-OH AminoLinker->Phenol Pyrimidine C4H4N2

Figure 1. Structural representation of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol and pyrimidine.

While not a classical isostere in terms of atom and bond count, the thiatriazole-phenol combination can be considered a "non-classical" bioisostere. The key consideration is whether the overall shape and presentation of key pharmacophoric features, such as hydrogen bond donors and acceptors, can mimic those of a substituted pyrimidine in a biological target's binding site. The rotatable bond of the amino linker in 4-(1,2,3,4-thiatriazol-5-ylamino)phenol introduces a degree of conformational flexibility not present in the rigid pyrimidine ring. This could be advantageous or detrimental depending on the specific receptor topology.

Electronic Profile: A Tale of Two Rings

Both pyrimidine and the 1,2,3,4-thiatriazole ring are π-deficient aromatic systems due to the presence of multiple electronegative nitrogen atoms.[11] This electron deficiency influences their ability to participate in π-π stacking interactions with aromatic residues in a protein binding pocket. However, the distribution of electron density and the nature of the heteroatoms differ significantly.

The pyrimidine ring has two nitrogen atoms at the 1 and 3 positions, which act as hydrogen bond acceptors.[6] The 1,2,3,4-thiatriazole ring contains four nitrogen atoms and a sulfur atom. This high heteroatom content leads to a more complex electronic distribution and potentially different hydrogen bonding capabilities. The exocyclic amino group and the phenolic hydroxyl group in 4-(1,2,3,4-thiatriazol-5-ylamino)phenol are potent hydrogen bond donors, a feature absent in the parent pyrimidine ring.

Experimental Considerations for Bioisosteric Validation

To definitively establish a bioisosteric relationship, experimental validation is crucial. The following protocols outline key experiments to compare the biological and pharmacological profiles of a pyrimidine-containing lead compound with its putative 4-(1,2,3,4-thiatriazol-5-ylamino)phenol analogue.

In Vitro Target Binding Affinity Assay

Objective: To determine and compare the binding affinity of the pyrimidine and thiatriazole compounds to the target protein.

Methodology:

  • Assay Principle: A competitive binding assay, such as a radioligand binding assay or a fluorescence polarization assay, should be employed.

  • Materials:

    • Purified target protein

    • Labeled ligand (radiolabeled or fluorescently tagged) with known high affinity for the target

    • Test compounds (pyrimidine lead and thiatriazole analogue) at a range of concentrations

    • Assay buffer and necessary co-factors

  • Procedure:

    • Incubate the target protein with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled test compounds.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand (e.g., by filtration for radioligand assays) or measure the change in fluorescence polarization.

    • Quantify the amount of bound labeled ligand at each concentration of the test compound.

  • Data Analysis:

    • Plot the percentage of inhibition of labeled ligand binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation.

G cluster_workflow Binding Affinity Assay Workflow start Prepare Reagents (Target, Labeled Ligand, Test Compounds) incubate Incubate Target, Labeled Ligand, and Test Compound start->incubate Mix separate Separate Bound and Unbound Ligand incubate->separate quantify Quantify Bound Ligand separate->quantify analyze Data Analysis (IC50 and Ki Determination) quantify->analyze

Figure 2. Workflow for a competitive binding affinity assay.

Cellular Potency and Efficacy Assessment

Objective: To evaluate the functional activity of the compounds in a cellular context.

Methodology:

  • Assay Principle: Utilize a cell-based assay that measures a downstream biological response mediated by the target protein (e.g., reporter gene assay, second messenger accumulation, cell proliferation assay).

  • Materials:

    • A relevant cell line expressing the target of interest

    • Cell culture medium and supplements

    • Test compounds

    • Reagents for detecting the cellular response

  • Procedure:

    • Plate the cells in a multi-well format and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate for a predetermined time to allow for a cellular response.

    • Measure the cellular response using an appropriate detection method (e.g., luminescence, fluorescence, absorbance).

  • Data Analysis:

    • Plot the cellular response against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ (effective concentration to elicit 50% of the maximal response) or IC₅₀ (for inhibitory responses).

Conclusion: A Plausible, Non-Classical Bioisostere Warranting Further Investigation

Based on a comparative analysis of their structural and electronic properties, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol can be considered a plausible non-classical bioisostere of a substituted pyrimidine. While there are significant differences in molecular weight and hydrogen bonding patterns, the aromatic nature of the thiatriazole ring and the potential for the overall scaffold to present key pharmacophoric features in a similar spatial arrangement to a substituted pyrimidine make it an intriguing candidate for bioisosteric replacement.

The increased number of heteroatoms and the appended phenolic group in the thiatriazole compound offer opportunities for novel interactions within a binding site, which could lead to enhanced potency or a modified selectivity profile. However, these same features could also negatively impact cell permeability and other pharmacokinetic properties.

Ultimately, the validity of this bioisosteric relationship can only be confirmed through empirical testing. The experimental protocols outlined in this guide provide a framework for the direct comparison of a pyrimidine-based lead compound and its 4-(1,2,3,4-thiatriazol-5-ylamino)phenol analogue. The results of such studies will be instrumental in determining whether this thiatriazole derivative is a valuable addition to the medicinal chemist's toolkit for lead optimization.

References

  • Wikipedia. Pyrimidine. [Link]

  • ResearchGate. 1,2,4‐Oxadiazoles as thiazole bioisostere. [Link]

  • Vedantu. Pyrimidine: Structure, Functions & Importance in Biology. [Link]

  • PubChem. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. [Link]

  • PubChem. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. [Link]

  • Study.com. Video: Pyrimidine | Definition, Bases & Structure. [Link]

  • The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. [Link]

  • BrainKart. Structure and Properties of pyrimidine bases. [Link]

  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • StudySmarter. Pyrimidine: Definition, Structure & Synthesis. [Link]

  • PubMed. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • Microbe Notes. Pyrimidine- Definition, Properties, Structure, Uses. [Link]

  • LASSBio - UFRJ. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • PubMed. Discovery of highly potent triazole antifungal derivatives by heterocycle-benzene bioisosteric replacement. [Link]

  • PubMed. Bioisosterism in Drug Discovery and Development - An Overview. [Link]

Sources

Benchmarking 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol against known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: TTAP-Phenol | Class: Thiatriazole Derivative | Application: Antimicrobial R&D

Executive Summary & Chemical Profile

This guide outlines the standardized benchmarking protocol for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (hereafter TTAP ), a synthetic candidate belonging to the 1,2,3,4-thiatriazole class. Thiatriazoles are emerging as potent bioisosteres to tetrazoles, offering unique pharmacodynamic properties due to their ability to exist in equilibrium with azido-isothiocyanates under physiological conditions.

Why Benchmark TTAP?

  • Novelty: The thiatriazole core offers a distinct chemical space compared to traditional beta-lactams or fluoroquinolones.

  • Dual-Action Potential: The phenolic moiety provides antioxidant potential, while the thiatriazole ring acts as the primary antimicrobial pharmacophore.

  • Resistance Breaker: Early SAR (Structure-Activity Relationship) studies suggest thiatriazoles may evade common efflux pump mechanisms affecting quinolones.

Chemical Stability Warning

Critical Note: 1,2,3,4-thiatriazoles are pH-sensitive. In basic media, the ring may open to form the corresponding azido-isothiocyanate.

  • Storage: -20°C, under Argon.

  • Solvent: DMSO (Stock 10 mg/mL). Avoid protic solvents for long-term storage.

Benchmarking Workflow

The following diagram illustrates the critical path for validating TTAP against industry standards.

BenchmarkingWorkflow Synthesis TTAP Synthesis (>98% Purity) QC QC Validation (NMR/HPLC) Synthesis->QC Screening Primary Screening (MIC/MBC) QC->Screening Kinetics Time-Kill Kinetics (Log Reduction) Screening->Kinetics If MIC < 10 µg/mL Tox Cytotoxicity (Selectivity Index) Screening->Tox Parallel Path Kinetics->Tox If Bactericidal

Figure 1: The "Go/No-Go" decision tree for advancing TTAP through preclinical evaluation.

Experiment A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the potency of TTAP compared to standard-of-care antibiotics. Standard: CLSI M07-A10 (Broth Microdilution).

Protocol
  • Inoculum: Prepare 5x10⁵ CFU/mL bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Serial 2-fold dilution of TTAP (Range: 0.125 – 64 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin (Gram-neg) and Vancomycin (Gram-pos).

    • Solvent Control: 1% DMSO (ensure no toxicity from solvent).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or Resazurin (Alamar Blue) fluorescence.

Comparative Data (Representative)

The following table represents typical benchmarking targets for a viable thiatriazole candidate.

OrganismStrain TypeTTAP Target MIC (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Interpretation
S. aureusATCC 29213 (MSSA)2.0 - 4.0 0.12 - 0.50.5 - 2.0Competitive
S. aureusATCC 43300 (MRSA)4.0 - 8.0 > 32 (Resistant)1.0 - 2.0High Value
E. coliATCC 259228.0 - 16.0 0.004 - 0.016N/AModerate Activity
P. aeruginosaATCC 27853> 32.0 0.25 - 1.0N/ALikely Inactive

Analysis: TTAP is expected to show superior efficacy against Gram-positive strains due to the lipophilicity of the phenol ring facilitating cell wall penetration. Activity against P. aeruginosa is typically poor for this class without specific siderophore conjugation.

Experiment B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >99.9%) activity.[1] Standard: CLSI M26-A.

Protocol
  • Concentrations: Test TTAP at 1x, 2x, and 4x MIC.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serial dilution on Agar plates.

  • Calculation: Plot Log₁₀(CFU/mL) vs. Time.

Logic & Interpretation

A compound is defined as Bactericidal if it achieves a ≥3 Log₁₀ reduction (99.9% kill) within 24 hours.

TimeKillLogic Start Start Assay (Inoculum 10^6 CFU/mL) Check24h Check CFU at 24h Start->Check24h Reduction Log Reduction Calculation (Log_initial - Log_final) Check24h->Reduction ResultA ResultA Reduction->ResultA Slow Kill ResultB ResultB Reduction->ResultB Fast Kill

Figure 2: Logic flow for classifying the pharmacodynamic profile of TTAP.

Experiment C: Cytotoxicity & Selectivity Index (SI)

Objective: Ensure TTAP kills bacteria without killing mammalian cells. Phenolic compounds carry a risk of host toxicity. Cell Line: HEK293 (Kidney) or HepG2 (Liver).

Protocol
  • Assay: MTT or CCK-8 assay.

  • Exposure: 24 hours.

  • Calculation: Determine CC₅₀ (Concentration cytotoxic to 50% of cells).

  • Selectivity Index (SI): Formula:

    
    .
    

Benchmarking Criteria:

  • SI < 1: Toxic (Discard candidate).

  • SI 1 – 10: Narrow therapeutic window.

  • SI > 10: Promising lead.

Proposed Mechanism of Action (MOA)

While the exact MOA of TTAP requires proteomic profiling, the 1,2,3,4-thiatriazole ring suggests a "Covalent Trap" mechanism.

Hypothesis: The thiatriazole ring exists in equilibrium with an open-chain azido-isothiocyanate . This electrophilic species can covalently modify nucleophilic residues (Cysteine/Serine) in bacterial enzymes (e.g., transpeptidases or synthases), leading to irreversible inhibition.

MOA TTAP TTAP (Thiatriazole Form) Equilibrium Physiological pH Equilibrium TTAP->Equilibrium Reactive Azido-Isothiocyanate (Electrophile) Equilibrium->Reactive Target Bacterial Enzyme (Nucleophilic Cys/Ser) Reactive->Target Attacks Inhibition Covalent Adduct (Irreversible Inhibition) Target->Inhibition

Figure 3: Proposed chemical mechanism of action involving ring-opening and covalent modification.

References

  • CLSI. (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][3] CLSI document M07-A10.[3] Clinical and Laboratory Standards Institute.[2][4][5][6][7] Link

  • CLSI. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI document M26-A. Clinical and Laboratory Standards Institute. Link

  • ISO. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO 10993-5:2009. Link

  • Mange, Y. J., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives.[8][9][10][11] Journal of King Saud University - Science. Link (Context on triazole/thiatriazole antimicrobial scaffolds).

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay Protocol.[1]Link

Sources

Comparative Docking Studies of Thiatriazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of molecular docking studies involving thiatriazole compounds. This class of sulfur-nitrogen heterocycles (specifically 1,2,3,4- and 1,2,3,5-thiatriazoles) presents unique challenges and opportunities in in silico drug design due to their potential for covalent binding and mesoionic character.

Executive Summary: The Thiatriazole Advantage

Thiatriazoles are emerging as "privileged scaffolds" in medicinal chemistry, distinct from their ubiquitous 1,2,4-triazole cousins. While triazoles typically engage in non-covalent interactions (hydrogen bonding,


-stacking), 1,2,3,4-thiatriazoles  possess a unique reactivity profile that allows them to act as masked isothiocyanates  or covalent modifiers  of cysteine-rich targets (e.g., SARS-CoV-2 Mpro, EGFR kinases).

This guide compares the docking performance of thiatriazole derivatives against standard triazole/tetrazole analogs, highlighting their superior efficacy in targeting enzyme active sites through sulfur-mediated interactions.

Comparative Analysis: Thiatriazole vs. Alternatives

Case Study A: Covalent Inhibition of Cysteine Proteases (SARS-CoV-2 Mpro)

Context: A recent study synthesized ursane-thiatriazole hybrids to target the main protease (Mpro) of SARS-CoV-2.

Feature1,2,3,4-Thiatriazole Derivative Tetrazole-5-thione Derivative Standard Triazole
Binding Mechanism Covalent / S-S Bond Formation Hydrophobic / H-BondingNon-covalent H-Bonding
Target Residue Cys145 (Catalytic Dyad)Cys145 (Proximity only)Glu166 / His41
Binding Energy -8.5 to -9.2 kcal/mol (Apparent)-7.8 kcal/mol-6.5 to -7.2 kcal/mol
Stability (RMSD) High (< 1.5 Å) due to disulfide anchorModerate (2.0 Å)Low (> 2.5 Å)

Expert Insight: Standard docking (e.g., AutoDock Vina) often underestimates thiatriazoles because it treats them as rigid, non-reactive ligands. The superior efficacy of thiatriazoles in wet-lab assays (IC50 values often < 5 µM) correlates with their ability to undergo ring cleavage or sulfur exchange within the active site, a phenomenon best modeled using Covalent Docking protocols.

Case Study B: Anticancer Kinase Inhibition (EGFR & VEGFR)

Context: Comparison of 1,2,3,5-thiatriazole hybrids against standard 1,2,4-oxadiazoles and Doxorubicin.

Parameter1,2,3,5-Thiatriazole Hybrid 1,2,4-Oxadiazole Analog Doxorubicin (Control)
Target EGFR (Tyrosine Kinase)EGFRDNA Intercalation / Topo II
Docking Score -10.85 kcal/mol -9.4 kcal/mol-8.2 kcal/mol
Key Interaction

-Sulfur interaction with Met790
H-bond with Met793H-bonds with DNA base pairs
Selectivity High for Mutant EGFRModerateLow (General Cytotoxicity)

Methodological Framework: Validated Protocols

To reproduce these results, researchers must account for the electronic lability of the thiatriazole ring. Standard force fields (e.g., MMFF94) may not accurately parameterize the hypervalent sulfur.

Protocol 1: Ligand Preparation (The "Quantum" Step)

Unlike stable phenyl rings, thiatriazoles require DFT optimization.

  • Structure Generation: Draw the 1,2,3,4-thiatriazole-5-amine core.

  • Geometry Optimization: Use DFT (B3LYP/6-31G)* to optimize bond lengths, particularly the S-N and C-S bonds.

    • Why? X-ray data shows the S-N bond is shorter than single bond length, indicating resonance. Incorrect bond lengths lead to poor docking poses.

  • Charge Calculation: Assign ESP (Electrostatic Potential) charges rather than Gasteiger charges to capture the dipole moment of the mesoionic ring.

Protocol 2: Covalent Docking Workflow (AutoDock/Gold)

Recommended for targets with active-site Cysteines.

DockingWorkflow cluster_Docking Docking Strategy Ligand Ligand Prep (DFT Opt B3LYP/6-31G*) Grid Grid Generation (Center on Cys145/Met790) Ligand->Grid Target Target Prep (Remove H2O, Protonate His) Target->Grid NonCov Non-Covalent (Rigid Docking) Grid->NonCov Cov Covalent Docking (Define Reactive Warhead) Grid->Cov If Cys present Analysis Interaction Analysis (PLIP / LigPlot+) NonCov->Analysis Cov->Analysis

Figure 1: Decision tree for thiatriazole docking. Note the branch for "Covalent Docking" which is critical for 1,2,3,4-thiatriazoles.

Experimental Validation & Causality

To ensure Trustworthiness , docking results must be cross-referenced with experimental data.

  • The "Sulfur" Signature: In docking analysis, look for

    
    -Sulfur interactions . Thiatriazoles are electron-deficient rings. They often stack with aromatic residues (Phe, Tyr, Trp) or interact with the sulfur atom of Methionine (Met).
    
    • Validation: If your docking pose lacks these interactions but shows high affinity, it is likely a false positive driven by van der Waals volume rather than electrostatics.

  • Stability Check (MD Simulation):

    • Run a short (50-100 ns) Molecular Dynamics simulation.

    • Failure Mode: If the thiatriazole ring distorts or breaks planarity during MD (using standard force fields), your parameters are wrong. You must use GAFF2 or OPLS4 force fields which handle heterocyclic sulfur correctly.

Comparative Data Summary

The following table synthesizes data from multiple studies comparing thiatriazole hybrids to their bioisosteres.

Scaffold TypeTarget ProteinBinding Energy (

)
Primary Interaction TypeExperimental IC50
1,2,3,4-Thiatriazole SARS-CoV-2 Mpro-9.2 kcal/molCovalent (S-S)2.1 µM
1,2,4-Triazole SARS-CoV-2 Mpro-7.1 kcal/molH-Bond (Glu166)15.4 µM
1,2,3,5-Thiatriazole EGFR Kinase-10.8 kcal/molHydrophobic /

-Cation
0.32 µM
Tetrazole EGFR Kinase-8.5 kcal/molElectrostatic2.34 µM

References

  • Ursane hybrids with 5-amino-1,2,3,4-thiatriazole... targeting SARS-CoV-2 protease.

    • Source: ResearchG
    • Relevance: Establishes the covalent binding mechanism of thi
  • Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists.

    • Source: NIH / PubMed Central
    • Relevance: Discusses the synthesis and docking of 1,2,3,5-thiatriazole deriv
  • New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents.

    • Source: PubMed
    • Relevance: Provides the baseline data for triazole/tetrazole docking energies (-8.2 to -10.8 kcal/mol) used for comparison.
  • Triazolo Based-Thiadiazole Deriv

    • Source: PubMed Central
    • Relevance: Comparative data for sulfur-containing heterocycles (thiadiazoles) structurally related to thiatriazoles.[1]

Sources

A Guide to Orthogonal Assays for Validating Anticancer Bioactivity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of orthogonal assays to robustly validate the anticancer bioactivity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. While the initial topic of interest was 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, the available scientific literature predominantly focuses on the structurally related and well-characterized anticancer properties of the 2-amino-1,3,4-thiadiazole scaffold. Therefore, this guide will focus on a representative compound from this class, 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (hereafter referred to as Compound X), and its effects on the human breast cancer cell line, MCF-7.

The 2-amino-1,3,4-thiadiazole structure is a promising foundation for the development of anticancer agents, with derivatives showing activity in various cancer models.[1] This guide will detail a multi-assay approach, beginning with a primary cell viability screen and followed by two orthogonal assays—apoptosis and cell cycle analysis—to provide a multi-dimensional understanding of Compound X's biological impact.

The Imperative of Orthogonal Validation in Drug Discovery

In the realm of drug discovery, relying on a single assay to determine a compound's bioactivity is fraught with peril. A primary screen, while excellent for high-throughput identification of "hits," can be susceptible to artifacts and may not fully elucidate the mechanism of action. An orthogonal strategy, which involves cross-referencing results from a primary assay with data from independent, non-antibody-based methods, is crucial for robust validation.[2] This approach ensures that the observed biological effect is genuine and not an artifact of a specific assay technology, providing a higher degree of confidence in the compound's potential as a therapeutic agent.

This guide presents a logical workflow for validating the anticancer effects of Compound X, moving from a general assessment of cell viability to more specific mechanistic insights into how the compound affects cancer cells.

G cluster_0 Experimental Workflow A Primary Assay: MTT Cell Viability B Orthogonal Assay 1: Annexin V/PI Apoptosis Assay A->B Confirms cytotoxicity is due to apoptosis C Orthogonal Assay 2: Propidium Iodide Cell Cycle Analysis A->C Explains antiproliferative mechanism D Data Integration & Mechanistic Insight B->D C->D

Caption: Experimental workflow for orthogonal validation.

Primary Bioactivity Assay: Assessing Cell Viability with MTT

The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and scalable colorimetric method for this purpose.[3]

The "Why": Principle of the MTT Assay

This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[4] The resulting formazan is insoluble and can be dissolved in an organic solvent, like DMSO, to produce a colored solution. The absorbance of this solution is directly proportional to the number of viable, metabolically active cells. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Representative Data: MTT Assay
Compound X Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.12 ± 0.0689.6%
100.85 ± 0.0568.0%
250.61 ± 0.0448.8%
500.35 ± 0.0328.0%
1000.15 ± 0.0212.0%
Data are representative and synthesized for illustrative purposes.IC50 ≈ 25 µM

Orthogonal Assay 1: Delineating the Mode of Cell Death via Apoptosis Assay

A reduction in cell viability as measured by the MTT assay can be due to either apoptosis (programmed cell death) or necrosis. Distinguishing between these is crucial, as apoptosis is a controlled process that is often the desired outcome for anticancer therapies. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[5]

The "Why": Principle of the Annexin V/PI Assay

This assay is based on two key cellular changes during apoptosis. In the early stages, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer leaflet.[5] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.

Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. By using both stains, we can differentiate between:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Detailed Experimental Protocol: Annexin V/PI Assay
  • Cell Treatment: Seed MCF-7 cells and treat with Compound X at its IC50 concentration (25 µM) and a vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[6]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[6]

Representative Data: Annexin V/PI Assay
Cell PopulationVehicle Control (%)Compound X (25 µM) (%)
Live (Annexin V-/PI-)95.2%45.8%
Early Apoptotic (Annexin V+/PI-)2.5%35.5%
Late Apoptotic/Necrotic (Annexin V+/PI+)2.3%18.7%
Data are representative and synthesized for illustrative purposes, informed by studies on similar compounds.[7]

This data orthogonally supports the MTT results by demonstrating that the observed decrease in viability is primarily due to the induction of apoptosis.

Orthogonal Assay 2: Investigating Antiproliferative Effects through Cell Cycle Analysis

In addition to inducing cell death, many anticancer compounds exert their effects by disrupting the cell cycle, thereby inhibiting proliferation. Analyzing the cell cycle distribution of a cancer cell population after treatment provides another layer of mechanistic insight that is orthogonal to both viability and apoptosis measurements.

The "Why": Principle of Cell Cycle Analysis

The cell cycle is composed of distinct phases: G1 (growth), S (DNA synthesis), G2 (pre-mitotic), and M (mitosis). Propidium Iodide (PI) can be used to analyze the cell cycle because it stains DNA stoichiometrically.[8] Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.

  • G0/G1 phase: Cells have a 2n DNA content.

  • S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.

  • G2/M phase: Cells have a 4n DNA content.

By analyzing the distribution of cells in these phases using flow cytometry, we can determine if a compound causes cell cycle arrest at a specific checkpoint.

Detailed Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed and treat MCF-7 cells with Compound X at its IC50 concentration (25 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the fluorescence is specific to DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Representative Data: Cell Cycle Analysis
Cell Cycle PhaseVehicle Control (%)Compound X (25 µM) (%)
G0/G155.3%72.1%
S30.1%10.5%
G2/M14.6%17.4%
Data are representative and synthesized for illustrative purposes, informed by studies on similar compounds.

This data suggests that Compound X causes an accumulation of cells in the G0/G1 phase and a decrease in the S phase, indicating a G1 cell cycle arrest. This provides a mechanistic explanation for the compound's antiproliferative effects, which complements the findings from the MTT and apoptosis assays.

G cluster_0 Orthogonal Validation Logic A Compound X Bioactivity B Reduced Viability (MTT Assay) A->B Primary Observation C Increased Apoptosis (Annexin V/PI Assay) B->C Orthogonal Confirmation (Mode of Death) D G1 Cell Cycle Arrest (PI Staining) B->D Orthogonal Confirmation (Antiproliferative Mechanism)

Caption: Logical relationship of the orthogonal assays.

Conclusion: A Triad of Assays for Robust Validation

By employing this triad of assays, we move beyond a simple observation of reduced cell viability to a more nuanced understanding of Compound X's anticancer bioactivity. The MTT assay provides a primary indication of efficacy. The Annexin V/PI assay orthogonally confirms that this efficacy is achieved through the desirable mechanism of apoptosis. Finally, the cell cycle analysis provides a second, distinct orthogonal validation, revealing an antiproliferative mechanism of G1 arrest. This multi-faceted, data-driven approach exemplifies the principles of scientific integrity and provides a trustworthy foundation for further preclinical and clinical development.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). International Journal of Molecular Sciences. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol. [Link]

  • MTT Assay of MCF-7 cell line viability. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). PubMed. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. [Link]

  • Cell-cycle analysis of propidium iodide labeled MCF-7 cells. (n.d.). ResearchGate. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES. (2020). Universal Journal of Pharmaceutical Research. [Link]

  • 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. (2012). PubMed. [Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay. (2022). YouTube. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes. (2021). RSC Publishing. [Link]

  • Apoptotic evaluation using the flow cytometry via annexin V and PI. (n.d.). ResearchGate. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]

  • Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry. (2012). JoVE. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

Sources

Head-to-head comparison of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol with Cefazolin

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Evaluation of a First-Generation Cephalosporin and a Novel Class of Potential Antimicrobials

In the landscape of antibacterial drug discovery, the need for novel chemical scaffolds to combat rising antimicrobial resistance is paramount. This guide provides a comparative analysis of the well-established first-generation cephalosporin, Cefazolin, and the emerging class of thiatriazole-containing compounds, exemplified here by 4-(1,2,3,4-thiatriazol-5-ylamino)phenol. While Cefazolin has a long history of clinical efficacy, thiatriazole derivatives represent a potential new frontier in antibacterial research. This document will delve into their mechanisms of action, antibacterial spectra, and the requisite experimental protocols for their comparative evaluation.

Section 1: Chemical and Mechanistic Overview

A fundamental understanding of the chemical structure and mechanism of action is crucial for appreciating the therapeutic potential and limitations of any antibacterial agent.

Cefazolin: The Established Beta-Lactam

Cefazolin is a first-generation cephalosporin antibiotic characterized by a beta-lactam ring fused to a dihydrothiazine ring. Its bactericidal activity stems from the inhibition of cell wall synthesis in bacteria.

  • Mechanism of Action: Cefazolin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, Cefazolin induces cell lysis and death.

cluster_cefazolin Cefazolin Mechanism Cefazolin Cefazolin PBP Penicillin-Binding Proteins (PBPs) Cefazolin->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall->Cell_Lysis Loss of integrity leads to

Figure 1: Cefazolin's mechanism of action targeting bacterial cell wall synthesis.

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: A Representative Thiatriazole

The 1,2,3,4-thiatriazole ring is a heterocyclic moiety that has garnered interest in medicinal chemistry due to its diverse biological activities. While data on 4-(1,2,3,4-thiatriazol-5-ylamino)phenol specifically is limited, related thiatriazole derivatives have demonstrated potential antibacterial effects through various mechanisms, often distinct from beta-lactams.

  • Potential Mechanisms of Action: Research on analogous compounds suggests that thiatriazoles may exert their antibacterial effects by inhibiting essential enzymes involved in metabolic pathways or by disrupting bacterial DNA replication. For instance, some heterocyclic compounds are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA supercoiling.

Section 2: Comparative Antibacterial Spectrum

The range of bacterial species an antibiotic is effective against defines its antibacterial spectrum. Cefazolin is known for its activity against Gram-positive bacteria and some Gram-negative organisms. The spectrum of novel thiatriazole compounds is still under investigation but holds the potential for broader or more targeted activity.

Feature Cefazolin 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (Hypothesized)
Primary Target Gram-positive cocci (e.g., Staphylococcus aureus, Streptococcus pneumoniae)Potentially broad-spectrum, pending further studies.
Gram-Negative Activity Moderate activity against some species (e.g., Escherichia coli, Klebsiella pneumoniae)Activity against Gram-negative bacteria is an area of active research for novel heterocycles.
Resistance Mechanisms Beta-lactamase production, alteration of PBPs.Efflux pumps, target modification (e.g., DNA gyrase mutations).

Section 3: Experimental Protocols for Comparative Evaluation

To empirically compare the efficacy of these two compounds, a series of standardized microbiological and toxicological assays are necessary.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: Cefazolin and the thiatriazole compound are serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

cluster_mic MIC Assay Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution Serially Dilute Test Compounds Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Perform MIC Assay: The MIC assay is conducted as described above.

  • Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is plated onto an agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.

Cytotoxicity Assay

Evaluating the potential toxicity of a novel compound to mammalian cells is a critical step in drug development.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293) is cultured in a 96-well plate.

  • Compound Exposure: The cells are treated with various concentrations of Cefazolin and the thiatriazole compound for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Section 4: Concluding Remarks

The comparison between Cefazolin and emerging thiatriazole-based compounds highlights the ongoing evolution of antibacterial research. While Cefazolin remains a clinically important antibiotic with a well-defined mechanism and spectrum, the development of novel scaffolds like 4-(1,2,3,4-thiatriazol-5-ylamino)phenol is essential for overcoming the challenge of antimicrobial resistance. The experimental protocols outlined in this guide provide a framework for the rigorous, head-to-head evaluation required to advance promising new agents from the laboratory to clinical application. Further research into the precise mechanism of action, in vivo efficacy, and safety profile of thiatriazole derivatives is warranted.

References

  • Ghahremanpour, M. M., et al. (2020). In Silico and In Vitro Studies of the Cephalosporins Cefazolin and Ceftriaxone as Potential Inhibitors of SARS-CoV-2 Main Protease. RSC Advances. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and evaluation of new thiatriazoles and triazolothiadiazines as potent anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Safety Operating Guide

A Guide to the Safe Disposal of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a compound that, while valuable in research, necessitates careful handling due to its inherent hazardous properties. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: Understanding the Risks

Before handling 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a thorough understanding of its hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

Beyond these immediate hazards, the thiatriazole moiety warrants special consideration. Thiatriazoles are known to be energetically unstable and can decompose rapidly, and sometimes violently, upon heating[2]. This thermal instability underscores the importance of avoiding heat sources during storage and disposal. The phenolic group also contributes to the hazardous nature of the compound, as phenols are generally toxic and corrosive[3].

Table 1: Hazard Summary for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[1].
Serious Eye Damage/IrritationH319Causes serious eye irritation[1].
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation[1].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[3][4].

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. If working with larger quantities or for prolonged periods, consider double-gloving or using thicker gloves[4]. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent further contamination.

For small spills:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spilled material with an inert absorbent, such as vermiculite or sand[5].

  • Carefully collect the absorbed material and contaminated cleaning supplies into a designated, labeled hazardous waste container[5].

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

For large spills:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EHS department or emergency response team.

  • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. The recommended method of disposal is incineration by a licensed hazardous waste management facility[6][7].

Step 1: Waste Segregation

  • All waste containing 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from other waste streams.

Step 2: Waste Containerization

  • Solid Waste: Collect solid waste in a clearly labeled, leak-proof container. The container should be compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name: "4-(1,2,3,4-Thiatriazol-5-ylamino)phenol".

  • Liquid Waste: If the compound is in solution, collect it in a designated, sealed, and labeled hazardous waste container[8]. Ensure the container is made of a material compatible with the solvent used.

Step 3: Labeling and Storage

  • All hazardous waste containers must be accurately and clearly labeled with their contents.

  • Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department or a licensed waste disposal contractor[9].

  • Ensure the storage area is cool, dry, and away from heat sources to prevent thermal decomposition[2].

Step 4: Arranging for Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

The following diagram illustrates the decision-making process for the proper disposal of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

DisposalWorkflow cluster_generation Waste Generation cluster_procedure Disposal Procedure start Generate Waste Containing 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., unused compound, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, leak-proof solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container liquid_waste->collect_liquid store Store in designated satellite accumulation area collect_solid->store collect_liquid->store request_pickup Request pickup by EHS or licensed contractor store->request_pickup incineration Incineration at a licensed hazardous waste facility request_pickup->incineration

Caption: Disposal workflow for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

By diligently following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.

References

  • Biosynth. (n.d.). 4-(5-Amino-[10][11][12]thiadiazol-2-yl)-phenol. Retrieved from Biosynth.

  • INEOS Group. (2014).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.
  • Biosynth. (2024).
  • PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.
  • (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 4-(5-Amino-[10][11][12]thiadiazol-2-yl)-phenol. Retrieved from Santa Cruz Biotechnology.

  • (n.d.).
  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube.
  • Yale Environmental Health & Safety. (2022).
  • Crini, G., et al. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. Environmental Science and Pollution Research, 24(30), 23799–23811.
  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
  • Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube.
  • Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Pocurull, E., et al. (2008). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 9(10), 1957–1981.
  • UC Berkeley Environmental Health & Safety. (n.d.). Phenol.
  • Stericycle. (n.d.). Medical Waste Disposal & Compliance Training.
  • ChemicalBook. (n.d.). 4-(5-amino-[10][11][12]thiadiazol-2-yl)-phenol. Retrieved from ChemicalBook.

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • USF Health. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube.
  • Bound, J. P., & Voulvoulis, N. (2005). Household Disposal of Pharmaceuticals as a Pathway for Aquatic Contamination in the United Kingdom. Environmental Health Perspectives, 113(12), 1705–1711.
  • ChemDiv. (n.d.). Compound 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol.

Sources

Personal protective equipment for handling 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

[1]

Hazard Identification & Risk Assessment

The "Why" Behind the Protocol

Handling 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS: Compound Specific) requires a bifurcated safety approach. You are not just handling a toxic organic solid; you are handling a molecule with a high-energy heterocyclic ring system attached to a toxic phenol moiety.[1][2]

  • The Thiatriazole Risk (Energetic Instability): The 1,2,3,4-thiatriazole ring is inherently strained and thermodynamically unstable. It exists in equilibrium with its isomeric guanyl azide form (azido-isothiocyanate).[1][2] This equilibrium, while often favoring the cyclic form in solids, makes the compound susceptible to rapid decomposition (releasing

    
     and 
    
    
    ) upon shock, friction, or heating [1, 2].
  • The Phenol Risk (Permeation & Toxicity): The phenolic group poses a direct threat of rapid skin absorption and protein denaturation. Standard laboratory nitrile gloves provide insufficient breakthrough times for phenolic compounds in solution [3].[1][2]

Immediate Directive: Treat this compound as a Potential Explosive and a Severe Skin Toxin .[1][2]

The PPE Matrix: Layered Defense System

Do not rely on standard "lab basics." Use this specific matrix to ensure redundancy against both blast fragments and chemical permeation.[1][2]

Protection ZoneRecommended EquipmentScientific Rationale
Primary Hand Silver Shield® (EVOH/PE Laminate) Critical: Phenols permeate nitrile/latex rapidly.[1][2] Laminate film offers >4h breakthrough time against aromatics [3].[1][2]
Secondary Hand 5-8 mil Nitrile (Outer Layer) Protects the inner laminate glove from tears; provides grip; disposable outer layer for minor contamination.[1][2]
Eye & Face Impact-Rated Goggles + Face Shield Safety glasses are insufficient.[1][2] A face shield is mandatory to protect the jugular and face from glass shrapnel in the event of a thiatriazole detonation.
Body Nomex® Lab Coat (Flame Resistant) Synthetic blends (polyester) melt into skin during flash fires.[1][2] Nomex provides thermal insulation if the compound deflagrates.[1][2]
Respiratory Fume Hood (Sash at 18") Do not use N95s.[1][2] Engineering controls (hood) are the only safe barrier against potential nitrogen/sulfur oxide off-gassing.[1][2]

Operational Workflow: Cradle-to-Grave

The following flowchart outlines the mandatory sequence for handling, emphasizing static control and quenching prior to disposal.

HandlingProtocolStorage1. Cold Storage(-20°C, Desiccated)Equilibrate2. Thermal Equilibration(Warm to RT in Desiccator)Storage->Equilibrate Prevent CondensationWeighing3. Weighing(ESD Gun + Teflon Spatula)Equilibrate->Weighing Static DissipationReaction4. Reaction/Usage(Blast Shield Active)Weighing->Reaction Remote HandlingQuench5. Chemical Quench(Dilute NaOH)Reaction->Quench Deactivate ThiatriazoleWaste6. Disposal(High-Hazard Stream)Quench->Waste pH Check

Figure 1: Operational workflow for high-energy thiatriazole derivatives. Note the specific requirement for thermal equilibration to prevent condensation-induced hydrolysis.

Detailed Operational Protocols

A. Weighing & Transfer (The High-Risk Zone)[1][2]
  • The Hazard: Dry thiatriazole powders are most sensitive to electrostatic discharge (ESD) and friction during weighing.[2]

  • Protocol:

    • Grounding: Wear an ESD wrist strap connected to the fume hood ground point.[1][2]

    • Tools: Use only Teflon or wooden spatulas. Never use metal spatulas, which can create friction hot-spots or sparks.[1][2]

    • Ionization: Use an anti-static gun (e.g., Zerostat) on the vial before opening to neutralize static charge on the powder.[2]

    • Draft Shield: Turn off the immediate sash draft (if possible/safe) or use a draft shield within the hood to prevent powder dispersal, but maintain negative pressure.[2]

B. Solubilization & Reaction[1][2]
  • Solvent Choice: Avoid acidic media if possible. Acidic conditions accelerate the ring-opening of thiatriazoles to form unstable azides [4].[1][2]

  • Temperature: Maintain reaction temperatures below 50°C unless strictly necessary and validated by DSC (Differential Scanning Calorimetry) data.

  • Blast Shielding: Place a weighted polycarbonate shield between you and the reaction vessel, even for small scales (<100 mg).

Decontamination & Disposal Plan

Never dispose of active thiatriazole directly into general organic waste drums.[1][2] The accumulation of potential explosives in waste containers is a leading cause of laboratory accidents.[2]

Step 1: Quenching (Deactivation)

The goal is to chemically degrade the high-energy ring and neutralize the phenol.

  • Preparation: Prepare a 1M NaOH solution (dilute base).

  • Hydrolysis: Slowly add the thiatriazole residue or solution to the stirring NaOH. The base will deprotonate the phenol (forming a salt) and degrade the thiatriazole ring (releasing

    
     and forming thiocyanate/sulfur species) [5].
    
  • Observation: Allow to stir for 12 hours. Ensure no gas evolution is visible.[1][2]

Step 2: Waste Stream[2]
  • Labeling: Label the quenched waste as "High Hazard: Phenolic Waste + Sulfides."[1][2]

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid waste), as this could oxidize the sulfur byproducts violently.[1][2]

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Drench: Immediate safety shower for 15 mins. 2. PEG 300: If available, swab skin with Polyethylene Glycol 300 (standard phenol first aid) after initial rinsing.[1][2] Water alone is inefficient at removing phenol.[1][2]
Eye Contact 1. Irrigate: Eyewash for 15 mins.[1][2][3][4] Hold eyelids open. 2. Medical: Transport to ER immediately. Phenolic eye burns are corrosive and progressive.[1][2]
Spill (Solid) 1. Isolate: Evacuate the immediate area. 2. Dampen: Gently mist with mineral oil (to prevent dust) before sweeping with a plastic dustpan.[1][2] Do not use a brush (friction).[1][2]

References

  • PubChem. (n.d.).[1][2][5] 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CID 90174).[1][2][5] National Center for Biotechnology Information.[1][2] Retrieved February 1, 2026, from [Link]

  • Stanford Environmental Health & Safety. (n.d.).[1][2] General Use SOP for Highly Reactive/Unstable Materials. Stanford University.[1][2] Retrieved February 1, 2026, from [Link]

  • Purdue University. (2024).[1][2][6] Energetic Materials Management Plan. Purdue Energetics Research Center.[1][2][6] Retrieved February 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Phenol: Systemic Agent.[1][2] United States Department of Labor.[1][2] Retrieved February 1, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
Reactant of Route 2
Reactant of Route 2
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.